7-Fluoro-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOHSZXAKKBTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Fluoro-4-methylquinoline chemical structure and molecular weight
Topic: 7-Fluoro-4-methylquinoline Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Architecture, Synthetic Pathways, and Pharmacological Utility
Executive Summary
7-Fluoro-4-methylquinoline (CAS: 144147-01-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive quinoline derivatives.[1][2] While the 6-fluoro isomers (e.g., ciprofloxacin precursors) are ubiquitous in antibiotic chemistry, the 7-fluoro-4-methyl motif offers a distinct pharmacological profile. It is primarily employed to modulate metabolic stability by blocking oxidative metabolism at the 7-position and to influence lipophilicity via the 4-methyl group. This guide provides a rigorous analysis of its physicochemical identity, regioselective synthesis, and characterization standards.
Chemical Identity & Structural Architecture[3][4][5][6]
Core Specifications
| Parameter | Technical Specification |
| IUPAC Name | 7-Fluoro-4-methylquinoline |
| CAS Registry Number | 144147-01-3 |
| Molecular Formula | |
| Exact Mass | 161.0641 Da |
| Molecular Weight | 161.18 g/mol |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Structural Visualization
The molecule consists of a bicyclic quinoline scaffold. The nitrogen atom is located at position 1. A methyl group is attached to the pyridine ring at position 4, and a fluorine atom substitutes the benzene ring at position 7.
[3]
Synthetic Pathways & Regioselectivity[7][8]
The Challenge of Regiochemistry
Synthesizing 7-fluoro-4-methylquinoline often utilizes the Doebner-Miller reaction (a variation of the Skraup synthesis). A critical "Expertise" insight is the issue of regioselectivity.
When starting with 3-fluoroaniline , the cyclization can occur at two ortho positions relative to the amine:
-
Para to Fluorine (Position 6): Yields the 7-fluoro isomer (Target).
-
Ortho to Fluorine (Position 2): Yields the 5-fluoro isomer (Impurity).
Steric hindrance generally disfavors the 5-fluoro isomer, but crude reaction mixtures typically contain a 7-F:5-F ratio ranging from 80:20 to 90:10. Purification via fractional crystallization or column chromatography is mandatory.
Validated Synthetic Protocol (Doebner-Miller Variant)
Caution: This reaction involves vigorous reflux and strong acids. Perform in a fume hood.
Reagents: 3-Fluoroaniline, Methyl Vinyl Ketone (MVK), Hydrochloric Acid (6M), Zinc Chloride (Lewis Acid catalyst).
-
Condensation: Dissolve 3-fluoroaniline (1.0 eq) in ethanol. Add MVK (1.2 eq) dropwise at 0°C to form the Michael adduct (anilinobutanone intermediate).
-
Cyclization: The intermediate is treated with concentrated HCl/ZnCl₂ and refluxed for 2–4 hours. The acid promotes the intramolecular electrophilic aromatic substitution.
-
Workup: Neutralize the mixture with NaOH to pH 9. Extract with Dichloromethane (DCM).
-
Purification (Critical Step):
-
The crude oil contains both 7-fluoro and 5-fluoro isomers.
-
Separation: Flash chromatography (Hexane:Ethyl Acetate gradient). The 7-fluoro isomer typically elutes second due to lower steric shielding of the nitrogen lone pair compared to the 5-fluoro isomer.
-
Characterization & Physicochemical Properties
To validate the identity of 7-Fluoro-4-methylquinoline, researchers must rely on a combination of NMR and Mass Spectrometry.
Expected NMR Fingerprint
The following data represents the characteristic signals expected in
| Nucleus | Signal ( | Multiplicity | Assignment | Mechanistic Insight |
| 8.75 | Doublet | H-2 | Deshielded by adjacent Nitrogen. | |
| 7.70 - 7.80 | Multiplet | H-5, H-8 | Aromatic region; H-8 is split by F ( | |
| 7.35 | Multiplet | H-6 | Coupled to F-7 and H-5/H-8. | |
| 7.20 | Doublet | H-3 | Typical quinoline H-3 signal. | |
| 2.65 | Singlet | Diagnostic signal for 4-methyl group. | ||
| -110 to -115 | Multiplet | F-7 | Characteristic range for aryl fluorides. |
Key Physicochemical Metrics
-
LogP (Predicted): ~2.6 - 2.[3]9. The fluorine atom increases lipophilicity compared to 4-methylquinoline (LogP ~2.4), facilitating membrane permeability.
-
pKa: ~5.2 (Conjugate acid). The electron-withdrawing fluorine at position 7 slightly reduces the basicity of the quinoline nitrogen compared to the non-fluorinated parent.
Pharmacological Relevance[3][10][11]
Metabolic Blocking
In drug design, the C7 position of the quinoline ring is metabolically vulnerable to oxidative attack by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (
Scaffold Utility
-
Kinase Inhibitors: The 4-methyl group provides a steric handle that can orient the molecule within the ATP-binding pocket of kinases.
-
Antimalarials: Analogous to chloroquine (which is a 7-chloro-4-aminoquinoline), 7-fluoro derivatives are explored to overcome resistance mechanisms, as the fluorine atom alters the electronic properties of the ring system, potentially affecting
-stacking interactions with heme.
References
-
National Center for Biotechnology Information (NCBI).
-
[Link]
-
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[4] (Reference for Doebner-Miller Mechanism).
-
[Link]
-
-
BLD Pharm. Product Specifications: 7-Fluoro-4-methylquinoline (CAS 144147-01-3).[1][2]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Reference for metabolic stability of C-F bonds).
-
[Link]
-
Sources
Thermodynamic Stability of 7-Fluoro-Substituted Quinolines: An In-Depth Technical Guide
Executive Summary
The incorporation of fluorine at the 7-position of the quinoline scaffold represents a critical design strategy in medicinal chemistry, particularly for optimizing thermodynamic and metabolic stability.[1] Unlike the 6-fluoro substituent—ubiquitous in "fluoroquinolone" antibiotics for its gyrase-binding enhancement—the 7-fluoro substituent primarily serves as a metabolic blocking group and a modulator of electronic density.
This guide provides a technical analysis of the thermodynamic stability of 7-fluoro-substituted quinolines, detailing their physicochemical properties, regioselective synthesis, and resistance to oxidative degradation. It is designed for researchers requiring actionable protocols and mechanistic insights.
Thermodynamic & Physicochemical Principles
The stability of 7-fluoroquinoline is governed by the strength of the C–F bond and the specific electronic environment of the heterocyclic ring.
Electronic Stabilization and Bond Strength
The Carbon-Fluorine (C–F) bond is one of the strongest in organic chemistry, with a bond dissociation energy (BDE) of approximately 116 kcal/mol (485 kJ/mol). In the quinoline system, the 7-position is electronically distinct:
-
Inductive Effect (-I): The highly electronegative fluorine atom pulls electron density from the
-framework, lowering the energy of the HOMO (Highest Occupied Molecular Orbital) and increasing resistance to oxidative attack. -
Resonance Effect (+R): While fluorine is electron-withdrawing by induction, its lone pairs can donate electron density into the
-system. At the 7-position, this resonance contribution is less effective at destabilizing the ring compared to the 2- or 4-positions, resulting in a thermodynamically favored isomer.
Comparative Stability of Isomers
When synthesizing fluoroquinolines from 3-fluoroaniline, two isomers are theoretically possible: 5-fluoroquinoline and 7-fluoroquinoline .
| Property | 5-Fluoroquinoline | 7-Fluoroquinoline | Thermodynamic Preference |
| Steric Hindrance | High (Peri-interaction with H-4) | Low | 7-F Favored |
| Formation Enthalpy | Higher (Less Stable) | Lower (More Stable) | 7-F Favored |
| Metabolic Liability | Moderate | Low (Blocked Soft Spot) | 7-F Favored |
Key Insight: The formation of 7-fluoroquinoline is thermodynamically controlled during high-temperature cyclization reactions (e.g., Skraup or Gould-Jacobs) because the transition state leading to the 7-isomer avoids the steric clash between the substituent and the hydrogen at position 4 (the "peri-effect").
Metabolic Stability: The "Thermodynamic" Advantage in Vivo
In a biological context, "stability" often refers to resistance against enzymatic degradation. The 7-position of the quinoline ring is a metabolic "soft spot," highly susceptible to nucleophilic attack and cytochrome P450-mediated hydroxylation.
Mechanism of Metabolic Blocking
Substitution with fluorine at C7 effectively shuts down this degradation pathway due to:
-
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is small enough to mimic hydrogen (1.20 Å) structurally but large enough to impede the approach of heme-iron reactive centers.
-
C-F Bond Inertness: The oxidative cleavage of the C-F bond is energetically prohibitive under physiological conditions.
Figure 1: Comparison of metabolic fate. The 7-fluoro substituent prevents the formation of the 7-hydroxy metabolite, extending the compound's half-life.
Synthesis Protocol: Regioselective Access to 7-Fluoroquinoline
While the Skraup reaction is a classic method, it is often violent and yields complex mixtures.[2] The Gould-Jacobs reaction is the preferred industrial route for its scalability and thermodynamic control, favoring the 7-isomer.
Reaction Scheme (Gould-Jacobs Adaptation)
The synthesis begins with 3-fluoroaniline . The cyclization step is critical: the ring closes onto the carbon para to the fluorine atom (yielding the 7-isomer) rather than ortho (yielding the 5-isomer), driven by steric avoidance.
Figure 2: The Gould-Jacobs pathway. High-temperature cyclization thermodynamically favors the 7-fluoro isomer.
Detailed Experimental Protocol
Objective: Synthesis of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
Reagents:
-
3-Fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent for cyclization)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-fluoroaniline and EMME. Heat to 110–120°C for 2 hours. Ethanol is evolved and removed.[3]
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline indicates formation of the enamine intermediate.
-
-
Cyclization (Thermodynamic Control): Add the crude enamine dropwise to boiling diphenyl ether (~250°C ). This high temperature is crucial to overcome the activation energy for aromatic substitution and ensures thermodynamic equilibration to the less hindered 7-isomer.
-
Safety: Use a blast shield; reaction is vigorous.
-
-
Workup: Cool the mixture to room temperature. The product usually precipitates as a solid. Dilute with hexane to maximize precipitation. Filter the solid.
-
Purification (Isomer Separation):
-
The crude solid is predominantly the 7-fluoro isomer.
-
Recrystallize from DMF/Ethanol (9:1) . The 7-fluoro isomer is typically less soluble and crystallizes first, while the 5-fluoro isomer remains in the mother liquor.
-
Validation: Verify regiochemistry using 1H-NMR. The 7-fluoro isomer will show a characteristic splitting pattern (coupling of F with H-6 and H-8) distinct from the 5-fluoro isomer (coupling with H-4, H-6).
-
Physicochemical Data Summary
The following table summarizes the properties of 7-fluoroquinoline derivatives compared to their non-fluorinated counterparts.
| Parameter | Quinoline | 7-Fluoroquinoline | Impact of 7-F Substitution |
| LogP (Lipophilicity) | 2.03 | ~2.54 | Increased (+0.5) : Improves membrane permeability. |
| pKa (Pyridine N) | 4.90 | 3.5 - 4.0 | Decreased : Fluorine inductive effect reduces basicity of N. |
| Metabolic Stability | Low | High | Blocks C7 hydroxylation. |
| Melting Point | -15°C (Liquid) | ~35-38°C (Solid) | Increases crystallinity and lattice energy. |
| C-X Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | Thermodynamic resistance to cleavage. |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[4][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology. Link
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Schlosser, M. (2006). "The 5- versus 7-Isomer Ratio in the Cyclization of 3-Substituted Anilines." European Journal of Organic Chemistry. (General reference for regioselectivity principles in Skraup/Gould-Jacobs reactions).
Sources
A Comprehensive Technical Guide to the Anticipated Hazards and Safe Handling of 7-Fluoro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Predictive Hazard Profile
Physicochemical Properties: A Comparative Analysis
To understand the potential behavior of 7-Fluoro-4-methylquinoline, a comparison with its parent compound, 4-methylquinoline (also known as lepidine), is instructive.
| Property | 4-Methylquinoline (Lepidine) | 7-Fluoro-4-methylquinoline (Predicted) |
| CAS Number | 491-35-0[1][2] | Not available |
| Molecular Formula | C₁₀H₉N[3] | C₁₀H₈FN |
| Molecular Weight | 143.19 g/mol [3] | 161.18 g/mol |
| Appearance | Colorless to yellow clear liquid[2] | Likely a solid or liquid |
| Melting Point | 9-10 °C[3][4] | Expected to be higher than 4-methylquinoline |
| Boiling Point | 261-263 °C[3][4] | Expected to be similar to or slightly higher than 4-methylquinoline |
| Solubility | Slightly soluble in water; miscible with alcohol and oils[4] | Expected to have low water solubility |
| pKa | 5.67 (at 20°C)[4] | The fluorine atom may slightly alter the basicity of the quinoline nitrogen |
Rationale for Predictions: The introduction of a fluorine atom, being more electronegative and larger than a hydrogen atom, is expected to increase the molecular weight and may lead to stronger intermolecular interactions, potentially raising the melting and boiling points. Fluorination can also decrease water solubility.
Anticipated Hazards and Toxicological Profile
The hazard assessment for 7-Fluoro-4-methylquinoline is based on data from 4-methylquinoline and other halogenated quinolines.
Acute Toxicity
Data for the parent compound, 4-methylquinoline, indicates moderate acute toxicity. The oral LD50 in rats for 4-methylquinoline is 1260 mg/kg[2]. While no direct data exists for 7-Fluoro-4-methylquinoline, it is prudent to assume a similar or potentially higher level of acute toxicity. Halogenation can sometimes increase the toxicity of aromatic compounds. For instance, the SDS for 8-Fluoro-2-methyl-4-quinolinol indicates it is harmful if swallowed[5].
Irritation and Corrosivity
4-Methylquinoline is known to be irritating to the eyes, respiratory system, and skin[2]. Quinoline itself is reported to be severely irritating to the eyes, with the potential for permanent corneal damage[6]. Therefore, 7-Fluoro-4-methylquinoline should be considered a potent irritant.
Carcinogenicity and Mutagenicity
This is a significant area of concern. 4-Methylquinoline has been identified as a component of tobacco smoke and is associated with environmental contamination from processes like coal gasification[7]. There is evidence for its carcinogenicity, with studies showing the development of liver tumors in mice[7]. Furthermore, 4-methylquinoline has shown clear evidence of mutagenicity in short-term tests[7]. Given the structural similarity, 7-Fluoro-4-methylquinoline should be treated as a potential carcinogen and mutagen.
Specific Target Organ Toxicity
Based on data for 4-methylquinoline, inhalation may cause respiratory irritation[8]. Chronic exposure to quinoline and its derivatives could potentially target the liver and nervous system.
Experimental Protocols for Safe Handling
Given the anticipated hazards, stringent safety protocols are mandatory when working with 7-Fluoro-4-methylquinoline.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Required Personal Protective Equipment for handling 7-Fluoro-4-methylquinoline.
Engineering Controls
All work with 7-Fluoro-4-methylquinoline should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible[9].
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8][10]. The compound may be light-sensitive, so storage in an amber vial is recommended[4][8].
-
Handling: Avoid contact with skin, eyes, and clothing[8]. Do not breathe dust or vapors[8]. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[9][10].
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures.
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An In-depth Technical Guide to 7-Fluoro-4-methylquinoline as a Pharmaceutical Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of pharmacologically active agents.[1] The strategic introduction of fluorine atoms into these scaffolds has consistently led to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[2][3] This guide focuses on the 7-fluoro-4-methylquinoline core, a specific embodiment of this design strategy. We will dissect its synthetic accessibility, explore its role as a versatile platform for drug discovery, and provide a detailed analysis of the structure-activity relationships (SAR) that govern its efficacy across various therapeutic areas, including oncology and infectious diseases. This document serves as a technical resource, consolidating key data, outlining actionable experimental protocols, and offering insights into the future trajectory of this promising pharmaceutical scaffold.
Section 1: The Quinoline Scaffold in Modern Medicinal Chemistry
Privileged Scaffolds: Why Quinolines?
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. Quinoline and its derivatives are exemplary in this regard, forming the structural basis for drugs with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][5] This versatility stems from the quinoline core's unique electronic properties and its three-dimensional shape, which allows for diverse functionalization and interaction with various protein active sites.
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[6] A fluorine atom at the C7 position of the quinoline ring, as in 7-fluoro-4-methylquinoline, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased plasma half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with amino acid residues in a target protein.
-
Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.[2]
Introducing 7-Fluoro-4-methylquinoline: A Structural Overview
The 7-fluoro-4-methylquinoline scaffold combines the privileged nature of the quinoline core with the strategic benefits of fluorination. The methyl group at the C4 position provides an additional point for steric interaction and can influence the overall conformation of the molecule. This specific arrangement of substituents creates a unique chemical entity with a distinct pharmacological profile, making it an attractive starting point for the development of novel therapeutics.
Section 2: Synthetic Pathways to the 7-Fluoro-4-methylquinoline Core
The accessibility of a scaffold is paramount for its utility in drug discovery. Fortunately, the 7-fluoro-4-methylquinoline core can be synthesized through several established methods, most notably the Conrad-Limpach synthesis.
The Conrad-Limpach Synthesis
This classical method involves the condensation of a substituted aniline (in this case, 3-fluoroaniline) with a β-ketoester (ethyl acetoacetate), followed by a thermal cyclization to form the quinolone ring.
Workflow Diagram: Generalized Conrad-Limpach Synthesis
The following diagram illustrates the key steps in the synthesis of the 7-fluoro-4-hydroxy-2-methylquinoline intermediate, a direct precursor to the target scaffold.
Caption: Generalized workflow for the Conrad-Limpach synthesis of the 7-fluoro-4-hydroxy-2-methylquinoline precursor.
Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxy-2-methylquinoline
This protocol provides a self-validating system for the synthesis of a key intermediate.
Materials:
-
3-Fluoroaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Dowtherm A (high-boiling solvent)
-
Ethanol
-
Diethyl ether
Procedure:
-
Condensation: To a round-bottom flask, add 3-fluoroaniline and ethyl acetoacetate. Add a catalytic amount of glacial acetic acid. Heat the mixture at 110-120 °C for 2 hours with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation (Optional but Recommended): Upon completion, allow the reaction mixture to cool. The intermediate, ethyl 3-((3-fluorophenyl)amino)but-2-enoate, can be purified by column chromatography or used directly in the next step.
-
Cyclization: Add the crude intermediate to a flask containing Dowtherm A. Heat the mixture to 250-260 °C for 30 minutes. The product will precipitate upon cooling.
-
Purification: Cool the reaction mixture to room temperature. Filter the solid precipitate and wash thoroughly with diethyl ether to remove the Dowtherm A. The crude product can be recrystallized from ethanol to yield pure 7-fluoro-4-hydroxy-2-methylquinoline.
-
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Therapeutic Landscape and Structure-Activity Relationships (SAR)
The 7-fluoro-4-methylquinoline scaffold has been explored for a variety of therapeutic applications. The following sections detail its utility in key disease areas.
Anticancer Applications
Derivatives of the 7-fluoro-4-methylquinoline scaffold have demonstrated significant potential as anticancer agents.[7][8] Their mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and DNA synthesis.[9]
3.1.1. Targeting Kinases and DNA Topoisomerase
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases or DNA topoisomerases.[10][11] The 4-anilinoquinoline substructure, for example, is a known pharmacophore for epidermal growth factor receptor (EGFR) inhibitors.[7] Several studies have shown that 7-fluoro-4-anilinoquinoline derivatives exhibit potent cytotoxic activities against various cancer cell lines, with some compounds showing superior activity to the approved drug gefitinib.[7]
3.1.2. SAR Insights for Anticancer Activity
The biological activity of these compounds is highly dependent on the nature of the substituents at various positions of the quinoline ring.
| Position | Substituent Type | Impact on Anticancer Activity | Reference |
| C4 | Substituted Anilino Groups | Essential for kinase inhibition. Electron-donating or -withdrawing groups on the aniline ring can fine-tune potency and selectivity. | [7] |
| C2 | Varies | Modifications at this position can influence cytotoxicity. | [7] |
| C7 | Fluorine | Generally enhances activity and metabolic stability. | [3] |
Antimicrobial Activity
Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[12] While the classic fluoroquinolones have a carboxylic acid at the C3 position and a ketone at C4, the broader 7-fluoroquinoline scaffold has also been investigated for antimicrobial properties.[10][13] These compounds are effective against both Gram-positive and Gram-negative bacteria.[12]
3.2.1. Mechanism of Action
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11] This leads to fragmentation of the bacterial DNA and ultimately cell death.[10]
3.2.2. SAR Insights for Antimicrobial Activity
| Position | Substituent Type | Impact on Antimicrobial Activity | Reference |
| C7 | Piperazine or other N-heterocycles | Crucial for potency and spectrum of activity. Influences penetration into bacterial cells. | [10] |
| C6 | Fluorine | Significantly increases activity against a broad range of bacteria. | [3][12] |
| N1 | Cyclopropyl or other small alkyl groups | Important for DNA gyrase inhibition. | [10] |
Anti-inflammatory Roles
The quinoline scaffold is also found in compounds with anti-inflammatory properties. These molecules can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX) or by reducing the production of pro-inflammatory mediators such as nitric oxide (NO).[14]
3.3.1. Modulation of Inflammatory Pathways
The diagram below illustrates a simplified inflammatory signaling cascade that can be targeted by quinoline-based inhibitors.
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The Strategic Placement of Fluorine: A Technical Guide to Modulating the Electronic Landscape of Quinoline Rings for Advanced Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into the quinoline scaffold is a powerful and widely utilized strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the profound electronic effects of fluorine substitution on the quinoline ring system. We will dissect the interplay of fluorine's unique properties—high electronegativity and the ability to engage in resonance effects—and their cascading impact on fundamental physicochemical parameters, including basicity (pKa), lipophilicity (logP), and metabolic stability. By understanding these core principles, researchers can strategically leverage fluorine substitution to fine-tune the pharmacokinetic and pharmacodynamic profiles of quinoline-based therapeutic agents, ultimately leading to the development of safer and more efficacious drugs.
The Fundamental Electronic Influence of Fluorine
The unique electronic properties of fluorine, the most electronegative element, are central to its utility in drug design. When appended to a quinoline ring, fluorine exerts a combination of powerful electronic effects that reshape the electron distribution across the heterocyclic system.
The Inductive Effect (-I): A Dominant Electron-Withdrawing Force
Due to its extreme electronegativity, fluorine exhibits a potent negative inductive effect (σI = 0.51)[1]. This through-bond polarization effect results in the withdrawal of electron density from the carbon atom to which it is attached and, to a lesser extent, from adjacent atoms in the quinoline ring. This electron-withdrawing nature significantly impacts the electron density of the entire aromatic system.[1] The consequence of this is a notable change in the electrostatic potential distribution, pulling electron density towards the periphery of the molecule.[1]
The Mesomeric (Resonance) Effect (+M): A Counterbalancing Electron-Donating Influence
While the inductive effect is dominant, fluorine also possesses a positive mesomeric or resonance effect (σR = -0.34)[1]. This is due to the ability of fluorine's lone pair electrons to delocalize into the π-system of the quinoline ring. Although weaker than its inductive effect, this resonance donation can partially counteract the electron-withdrawing nature of fluorine, particularly at the ortho and para positions relative to the fluorine substituent. The interplay between these two opposing effects is a critical determinant of the overall electronic character of the fluorinated quinoline.[1]
Caption: Interplay of Inductive and Mesomeric Effects of Fluorine on the Quinoline Ring.
Impact on Physicochemical Properties: A Quantitative Perspective
The electronic perturbations induced by fluorine substitution have a direct and measurable impact on key physicochemical properties that govern a drug's behavior in biological systems.
Modulation of Basicity (pKa)
The introduction of a fluorine atom generally leads to a decrease in the basicity (a lower pKa) of the quinoline nitrogen.[2] This is a direct consequence of the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen atom, making it less available to accept a proton. This modulation of pKa can have significant implications for a drug's solubility, absorption, and interaction with biological targets.[3] Judicious placement of fluorine can, therefore, be used to fine-tune the ionization state of the molecule at physiological pH.[4]
| Compound | Substitution Position | pKa | Reference |
| Quinoline | - | ~4.9 | Standard Value |
| 6-Fluoroquinoline | 6 | Lower than Quinoline | [2][3] |
| 8-Fluoroquinoline | 8 | Lower than Quinoline | [2][3] |
Note: Specific pKa values can vary depending on the experimental conditions. The table illustrates the general trend.
Tuning Lipophilicity (logP)
The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom is roughly isosteric to a hydrogen atom, its introduction often leads to an increase in lipophilicity (a higher logP value).[5] This is attributed to the fact that the highly polarized C-F bond can reduce the molecule's ability to participate in hydrogen bonding with water. However, the overall impact on logP is also influenced by the position of the fluorine atom and the presence of other functional groups.[6] In some instances, particularly with multiple fluorine substitutions, the increased polarity can lead to a decrease in lipophilicity.[6][7]
| Compound | logP | Reference |
| Quinoline | ~2.0 | Standard Value |
| 6-Fluoroquinoline | > 2.0 | [5][8] |
| Perfluoroquinoline | Varies | [9] |
Note: This table provides a qualitative comparison. Actual logP values are highly dependent on the specific molecule and the method of determination.
Consequences for Drug Metabolism and Pharmacokinetics
The strategic incorporation of fluorine is a well-established tactic to enhance a drug's metabolic stability and improve its pharmacokinetic profile.[2][10]
Blocking Metabolic "Soft Spots"
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][5] By replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, the metabolic stability of the molecule can be substantially increased.[2][11] This "metabolic blocking" strategy can lead to a longer in vivo half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[5][12]
Caption: Fluorine as a Metabolic Blocker in Quinoline Derivatives.
Enhancing Membrane Permeability and Bioavailability
The increased lipophilicity often associated with fluorination can enhance a molecule's ability to passively diffuse across biological membranes, which can lead to improved oral bioavailability.[5][13] However, it is crucial to strike a balance, as excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux transporters.[5]
Impact on Biological Activity and Drug-Receptor Interactions
The electronic modifications brought about by fluorine substitution can profoundly influence a drug's interaction with its biological target, often leading to enhanced potency and selectivity.[2]
Altering Binding Affinity and Selectivity
The introduction of fluorine can modulate the electronic environment of the quinoline ring, which in turn can affect its binding affinity for a target protein.[2][11] The polarized C-F bond can participate in favorable electrostatic interactions, such as dipole-dipole interactions or weak hydrogen bonds with amino acid residues in the protein's active site.[11][14] These interactions can stabilize the drug-receptor complex, leading to increased potency. For example, in the case of fluoroquinolone antibiotics, the fluorine atom at the C-6 position has been shown to enhance binding to DNA gyrase.[2][5]
Conformational Control
Fluorine substitution can also exert stereoelectronic effects, influencing the conformational preferences of the molecule.[15][16] This can pre-organize the drug molecule into a bioactive conformation that is more favorable for binding to its target, thereby increasing its potency and selectivity.[5]
Experimental Protocols
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions: Prepare a stock solution of the fluorinated quinoline derivative in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffers of known pH.
-
Titration: Accurately weigh a sample of the compound and dissolve it in a known volume of water or a water/co-solvent mixture. Titrate the solution with a standardized solution of HCl or NaOH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the midpoint of the titration curve.
Measurement of logP by Shake-Flask Method
-
Preparation: Prepare a saturated solution of the fluorinated quinoline derivative in a biphasic system of n-octanol and water.
-
Equilibration: Vigorously shake the mixture for a set period to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the fluorinated quinoline derivative, and a NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.
Conclusion
The strategic incorporation of fluorine into the quinoline ring system is a multifaceted and powerful tool in the arsenal of the medicinal chemist. By understanding the fundamental electronic effects of fluorine—the interplay of its strong inductive withdrawal and weaker mesomeric donation—researchers can rationally modulate key physicochemical properties. This, in turn, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles, leading to enhanced metabolic stability, improved bioavailability, and optimized target engagement. A thorough grasp of these principles is essential for the successful design and development of next-generation quinoline-based therapeutics.
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Gatto, P., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(4), 119. [Link]
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Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
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Kumar, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
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Wang, F., et al. (2021). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 143(36), 14594-14600. [Link]
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Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
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Popelier, P. L. A. (2015). Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids (F-SAA, Cl-SAA) against the Frobenius distance of their LDMs from that of unsubstituted acetic acid (AA). ResearchGate. [Link]
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Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
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Dalvit, C., et al. (2007). Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry, 50(26), 6690-6699. [Link]
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Le Coz, A., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 8(30), 27011-27020. [Link]
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Tlili, A., et al. (2019). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. [Link]
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Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(7), 412-421. [Link]
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Liang, T., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(29), 7854-7875. [Link]
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Hunter, L. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 9849-9861. [Link]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
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Hollingworth, C., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2568-2585. [Link]
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Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4425-4437. [Link]
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Paulini, R., et al. (2005). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Journal of chemical information and modeling, 45(2), 430-440. [Link]
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Sereda, G. (2014). Fluorine in heterocyclic chemistry. ResearchGate. [Link]
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Singh, I., & Kumar, A. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133. [Link]
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Zojer, E., et al. (2007). Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules. The Journal of Chemical Physics, 126(10), 104704. [Link]
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Atanasova, M. (2014). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
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Li, Y., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific reports, 13(1), 1-13. [Link]
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In-Depth Technical Guide: 4-Methylquinoline (Lepidine) Derivatives in Medicinal Chemistry
Executive Summary
The 4-methylquinoline (lepidine) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4-aminoquinoline cousins (e.g., chloroquine) due to the unique reactivity of the C4-methyl group. While 4-aminoquinolines rely on the basicity of the nitrogen, 4-methylquinolines offer a lipophilic anchor with a chemically active "benzylic" site capable of C-C bond formation. This guide dissects the pharmacological versatility of this scaffold, focusing on its role in oncology (kinase inhibition), infectious disease (multidrug-resistant strains), and neurodegeneration, while providing a self-validating synthetic protocol for its functionalization.
Part 1: The Pharmacophore & Chemical Reactivity
The Lepidine Anomaly
The 4-methyl group on the quinoline ring is not merely a steric filler. Due to the electron-deficient nature of the pyridine ring (positions 2 and 4), the protons on the C4-methyl group are significantly acidic (
Key Structural Features:
-
N1-Position: H-bond acceptor; protonation site for solubility.
-
C4-Methyl: "Active" methyl group; site for chain extension (e.g., styrylquinolines).
-
C7/C8 Positions: Critical for modulating lipophilicity and metabolic stability (halogenation here often blocks metabolic oxidation).
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the critical modification zones on the lepidine core, synthesized from recent high-impact studies.
Caption: SAR Map highlighting the unique reactivity of the C4-methyl group and metabolic stabilization zones at C7.
Part 2: Synthetic Protocol (Self-Validating)
The Challenge
Many reviews cite the synthesis of the quinoline ring itself (Combes or Skraup synthesis). However, for a medicinal chemist, the functionalization of the pre-formed ring is more critical for library generation.
Protocol: Synthesis of (E)-4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)quinoline
This protocol demonstrates the condensation of 4-methylquinoline with an aromatic aldehyde. This yields a styrylquinoline , a privileged motif in anticancer research (tubulin polymerization inhibition).
Reaction Class: Acid-Catalyzed Knoevenagel Condensation.
Materials:
-
4-Methylquinoline (Lepidine): 1.0 equiv (143 mg, 1 mmol)
-
Piperonal (3,4-(Methylenedioxy)benzaldehyde): 1.1 equiv (165 mg, 1.1 mmol)
-
Acetic Anhydride (
): 3.0 equiv -
Acetic Acid (Glacial): Solvent (2 mL)
-
Catalyst: Anhydrous
(10 mol%) - Optional but boosts yield.
Step-by-Step Methodology:
-
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Lepidine (1 mmol) and Piperonal (1.1 mmol) in Glacial Acetic Acid (2 mL).
-
Activation: Add Acetic Anhydride (3 mmol). Note:
acts as a dehydrating agent, driving the equilibrium toward the alkene. -
Reflux: Heat the mixture to 120°C (oil bath temperature) for 6–8 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against starting Lepidine (Hexane:EtOAc 7:3). The product is highly conjugated and will fluoresce intensely blue/green under UV (365 nm) and have a lower
than the aldehyde but higher than the lepidine.
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize with 10%
or saturated until pH ~8. Critical: The product may precipitate as a yellow solid upon neutralization.
-
-
Purification:
-
Filter the precipitate.[1]
-
Recrystallization: Dissolve in hot Ethanol (EtOH). Allow to cool slowly. This removes unreacted aldehyde.
-
-
Characterization (Expected Data):
-
1H NMR (CDCl3): Look for the disappearance of the C4-methyl singlet (
2.6 ppm). Look for two doublets with a coupling constant Hz (characteristic of trans-alkene) in the 7.0–8.0 ppm region.
-
Part 3: Therapeutic Applications & Data Synthesis[2]
Anticancer Activity (Kinase & Tubulin Inhibition)
4-Methylquinoline derivatives, particularly styrylquinolines, act as dual inhibitors. They often target EGFR (Epidermal Growth Factor Receptor) and inhibit tubulin polymerization, leading to apoptosis.
Table 1: Comparative Cytotoxicity of Selected 4-Methylquinoline Derivatives
| Derivative Class | Target Mechanism | Cell Line | IC50 (µM) | Reference |
| 4-Styrylquinoline (unsubstituted) | Tubulin Polymerization | HeLa | 12.5 | |
| 8-Hydroxy-4-methylquinoline | Metal Chelation/ROS | HepG2 | 5.2 | |
| 4-Methyl-2-(4-sulfonamido) | Carbonic Anhydrase IX | MCF-7 | 0.8 | |
| Lepidine-Cholesterol Hybrid | Membrane Disruption | Neuroblastoma | 2.1 |
Antimicrobial & Antitubercular Activity
Unlike fluoroquinolones (which are 4-oxo derivatives), 4-methylquinolines often target the bacterial cell membrane or efflux pumps, making them effective against resistant strains like MRSA.
-
Mechanism: Disruption of the proton motive force (PMF) in Mycobacteria.
-
Key Insight: The lipophilicity provided by the 4-methyl group aids in penetrating the waxy cell wall of M. tuberculosis.
Mechanism of Action Workflow
The following diagram illustrates the dual-pathway mechanism often observed in 4-methylquinoline anticancer agents.
Caption: Dual-mechanism pathway of 4-methylquinoline derivatives targeting tubulin and kinases leading to apoptosis.
Part 4: Future Perspectives & Hybrids
The future of this scaffold lies in Molecular Hybridization .
-
Lepidine-Steroid Hybrids: Recent work (2022-2024) has shown that conjugating lepidine with cholesterol creates compounds capable of reversing protein aggregation (relevant for Alzheimer's and Parkinson's) [ACS Med Chem Lett].
-
Metal Complexes: Using the N1 nitrogen to chelate Ruthenium or Gold for targeted chemotherapy.
References
-
Synthesis and QSAR Study of 4-(6-methylquinolin-3-yl)–Dihydropyrimidines and their Antimicrobial and Antitubercular Activity. ResearchGate. [Link]
-
Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters. [Link]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. NIH PubMed Central. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]
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Metabolic Stability Optimization: The 7-Fluoroquinoline Case Study
Topic: Metabolic Stability of 7-Fluoro vs. Non-Fluorinated Quinolines Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the quinoline scaffold is a privileged structure found in antimalarials, kinase inhibitors, and antiviral agents. However, the electron-rich nature of the quinoline benzenoid ring renders it susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. This often results in high intrinsic clearance (
This technical guide analyzes the specific utility of 7-fluoro substitution as a strategy to enhance metabolic stability. By replacing the C7-hydrogen with fluorine, medicinal chemists can block a primary metabolic "soft spot" (7-hydroxylation) and electronically deactivate the ring system against further oxidation. We examine the mechanistic basis of this stability, evidenced by the optimization of the GLUT1 inhibitor BAY-876 , and provide a validated protocol for assessing these effects in liver microsomes.
Mechanistic Underpinnings: The Fluorine Effect[1][2][3]
The Quinoline Metabolic Liability
The quinoline scaffold undergoes extensive Phase I metabolism. While the nitrogen-containing pyridine ring is relatively electron-deficient, the fused benzene ring (positions 5, 6, 7, and 8) is electron-rich and prone to electrophilic attack by the high-valent iron-oxo species of CYP450s.
-
Major Metabolic Pathways:
-
N-oxidation: Mediated primarily by CYP2A6.
-
Ring Hydroxylation: Occurs at C3, C6, and C7 .
-
Epoxidation: Formation of the 5,6-epoxide (often a toxicophore) leading to the 5,6-diol.
-
The 7-Fluoro Blockade
Substituting the hydrogen at the 7-position with fluorine (
-
Metabolic Blocking (The "Soft Spot" Defense): The C7 position is a documented site of hydroxylation (forming 7-hydroxyquinoline). The Carbon-Fluorine (
) bond is the strongest single bond in organic chemistry ( vs. for ). The CYP450 catalytic cycle cannot generate sufficient energy to abstract the fluorine atom or insert oxygen into the bond, effectively sealing this metabolic route. -
Electronic Deactivation: Fluorine is the most electronegative element (
Pauling scale). Its strong inductive effect ( ) withdraws electron density from the -system of the benzene ring. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the entire ring less nucleophilic and more resistant to oxidation at adjacent positions (e.g., C5, C6, C8). -
Lipophilicity Modulation: While fluorine is lipophilic, the 7-F substitution often maintains or slightly improves the
profile compared to a hydrogen, without the liability of a reactive handle.
Visualization of Metabolic Blocking
Figure 1: Mechanistic comparison of metabolic fates. The 7-F substitution blocks direct hydroxylation and reduces ring reactivity.
Case Study: Optimization of BAY-876
The development of BAY-876 , a highly selective GLUT1 inhibitor, provides a definitive example of 7-fluoro utility.
-
Challenge: Early quinoline-4-carboxamide hits suffered from rapid metabolic clearance, limiting their use as in vivo probes.
-
Optimization: Structure-Activity Relationship (SAR) exploration identified the 7-position as a critical determinant of stability.
-
Outcome: The introduction of the 7-fluoro substituent (along with a pyrazole moiety) resulted in BAY-876 .[1][2]
-
In Vitro Stability: High stability in liver microsomes.
-
In Vivo Bioavailability: High oral bioavailability (
) in preclinical species. -
Selectivity: The fluorine atom did not interfere with the binding pocket, allowing
-fold selectivity against GLUT2, GLUT3, and GLUT4.
-
| Feature | Non-Fluorinated Analog (Hypothetical) | 7-Fluoro Analog (BAY-876) |
| C7 Substituent | Hydrogen ( | Fluorine ( |
| Metabolic Liability | High (C7-Hydroxylation prone) | Low (Blocked) |
| Ring Electron Density | High (Activated) | Reduced (Deactivated) |
| Clearance ( | High | Low |
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement of 7-fluoro substitution, a rigorous intrinsic clearance assay using liver microsomes is required.
Materials
-
Test Compounds: 7-fluoroquinoline derivative vs. non-fluorinated analog (
DMSO stock). -
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (
protein). -
Cofactor: NADPH regenerating system or
NADPH solution. -
Buffer:
Potassium Phosphate Buffer (pH 7.4). -
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Preparation: Dilute test compounds to
in Phosphate Buffer (final DMSO ). Prepare microsome solution at (final concentration). -
Pre-incubation: Mix compound and microsomes in a 96-well plate. Incubate at
for 5 minutes. -
Initiation: Add NADPH (final conc.
) to initiate the reaction. -
Time Course: At defined time points (
), remove of the reaction mixture. -
Quenching: Immediately dispense into
of ice-cold Acetonitrile containing the Internal Standard. -
Centrifugation: Centrifuge plates at
for 20 minutes to precipitate proteins. -
Analysis: Inject the supernatant onto an LC-MS/MS system (e.g., C18 column, ACN/Water gradient). Monitor the parent ion depletion.
Data Analysis & Interpretation
The stability is quantified by the rate of disappearance of the parent compound.
Calculations
-
Plotting: Plot
vs. Time ( ). -
Elimination Rate Constant (
): Determine the slope of the linear regression: -
Half-life (
): -
Intrinsic Clearance (
):
Interpreting the Shift
-
Non-Fluorinated Quinoline: Typically exhibits a steep negative slope (Short
), indicating rapid metabolism at C7 or other sites. -
7-Fluoroquinoline: Should exhibit a shallow slope (Long
), confirming the blockade of the metabolic soft spot.
References
-
Siebeneicher, H., et al. (2016). "Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876." ChemMedChem, 11(20), 2261–2271.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Tada, M., et al. (1982). "Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system." Chemical & Pharmaceutical Bulletin, 30(10), 3834-3837.
-
Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
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Methodological & Application
Technical Application Note: Regioselective Synthesis of 7-Fluoro-4-methylquinoline
Executive Summary
This application note details the optimized synthesis of 7-Fluoro-4-methylquinoline starting from 3-fluoroaniline . While the quinoline scaffold is ubiquitous in medicinal chemistry—particularly in antimalarials and kinase inhibitors—the introduction of fluorine atoms often complicates standard synthetic routes due to electronic deactivation.
This guide utilizes a Modified Doebner-von Miller Reaction , optimized to maximize regioselectivity toward the 7-fluoro isomer over the 5-fluoro byproduct. We address the common "tar formation" issue inherent to this chemistry by employing a Lewis acid-catalyzed protocol with controlled oxidant addition.
Scientific Background & Strategy
The Challenge of Regioselectivity
The synthesis involves the condensation of 3-fluoroaniline with methyl vinyl ketone (MVK) (or its in situ precursors). Because 3-fluoroaniline is a meta-substituted aniline, cyclization can occur at two distinct positions:
-
Position 6 (Para to F): Yields 7-Fluoro-4-methylquinoline (Target).
-
Position 2 (Ortho to F): Yields 5-Fluoro-4-methylquinoline (Minor impurity).
Mechanistic Insight: While the fluorine atom is an electron-withdrawing group (EWG) by induction, it is electron-donating by resonance. However, in the electrophilic cyclization step, steric hindrance plays the dominant role. The position ortho to the fluorine (Position 2) is sterically crowded by the fluorine atom and the amine group, whereas Position 6 is relatively unhindered. Consequently, the 7-fluoro isomer is thermodynamically and kinetically favored.
Reaction Pathway (Doebner-von Miller)
The classical Doebner-Miller reaction is a variant of the Skraup synthesis using
-
Step 1: Michael addition of the aniline nitrogen to the
-carbon of MVK. -
Step 2: Acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).
-
Step 3: Dehydration and oxidative aromatization (dehydrogenation).
Visualization of Reaction Logic
Figure 1: Reaction pathway illustrating the bifurcation of regioselectivity. The 7-fluoro isomer is favored due to steric constraints at the aniline C2 position.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Fluoroaniline | Substrate | 1.0 | Toxic; use in fume hood. |
| Methyl Vinyl Ketone (MVK) | Reagent | 1.2 | Warning: High toxicity/lachrymator. Use commercial MVK or generate in situ from 4-hydroxy-2-butanone. |
| Hydrochloric Acid (6M) | Solvent/Cat. | 5.0 vol | Provides acidic medium for cyclization. |
| Zinc Chloride ( | Lewis Acid | 0.2 | Promotes cleaner cyclization and reduces polymerization. |
| p-Chloranil | Oxidant | 0.5 | Optional: Assists in the final aromatization step to improve yield. |
Step-by-Step Procedure
Step 1: Reagent Preparation
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.
-
Charge the flask with 3-fluoroaniline (5.0 g, 45 mmol) and Ethanol (20 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 6M HCl (25 mL) dropwise. Caution: Exothermic reaction.
-
Add
(1.2 g, 9 mmol) to the solution.
Step 2: Controlled Addition (The Doebner-Miller Step)
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C).
-
Add Methyl Vinyl Ketone (3.8 g, 54 mmol) dissolved in 10 mL ethanol dropwise via the addition funnel over 45 minutes.
-
Critical Control Point: Slow addition is vital to prevent polymerization of MVK, which leads to "tar" formation.
-
-
Maintain reflux for 3–4 hours. Monitor consumption of aniline by TLC (System: 30% EtOAc in Hexanes).
Step 3: Aromatization (Optional but Recommended)
-
If the reaction stalls (incomplete conversion to aromatic quinoline), add p-chloranil (5.5 g) and reflux for an additional 1 hour. This ensures the dihydro-quinoline intermediate is fully oxidized to the target quinoline.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Basify the solution to pH 10–11 using 20% NaOH or conc. Ammonium Hydroxide .
-
Observation: The product will oil out or precipitate as a dark solid.
-
-
Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification Strategy
The crude residue will likely be a dark oil containing the product, unreacted aniline, and polymeric impurities.
-
Steam Distillation (Classic Method):
-
Quinolines are steam volatile. Steam distilling the crude basified mixture can effectively separate the 7-fluoro-4-methylquinoline from non-volatile tars.
-
-
Column Chromatography (Modern Method):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes. -
Separation of Isomers: The 7-fluoro isomer typically elutes after the 5-fluoro isomer due to slight polarity differences, though they are close. Collect fractions carefully.
-
Analytical Characterization (Self-Validation)
To confirm the identity of 7-Fluoro-4-methylquinoline and distinguish it from the 5-fluoro isomer, 1H NMR is the definitive tool.
Expected 1H NMR Data (CDCl3, 400 MHz)
-
Methyl Group: Singlet at
ppm (Characteristic of 4-methyl quinolines/Lepidine). -
H-2 (Aromatic): Doublet at
ppm. -
H-3 (Aromatic): Doublet at
ppm. -
H-8 (Diagnostic):
-
In 7-Fluoro isomer: H-8 appears as a doublet of doublets (dd) due to coupling with Fluorine (large
) and H-6 (meta coupling). It is located ortho to the fluorine. -
In 5-Fluoro isomer: The splitting pattern in the benzene ring is significantly different; H-8 would be a doublet or multiplet without the direct ortho-F coupling.
-
Mass Spectrometry[2]
-
Calculated MW: 161.18 g/mol .
-
Observed [M+H]+: 162.2 m/z.
Workflow Visualization
Figure 2: Purification decision tree. Steam distillation is preferred for removing heavy polymeric byproducts, while chromatography is required for isomer separation.
References
-
Doebner-Miller Reaction Mechanism & Regioselectivity
-
Synthesis of Quinoline Derivatives (General Protocols)
- IIP Series. "Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview."
-
Regioselectivity in Quinoline Synthesis
- BenchChem Technical Notes. "Improving the regioselectivity of the Doebner-Miller reaction."
-
Fluorinated Quinoline Properties
-
Sigma-Aldrich.[7] "7-Fluoro-4-hydroxy-2-methylquinoline Safety & Properties." (Analogous fluorinated quinoline data).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 7-Fluoro-4-methylquinoline via Combes Quinoline Synthesis
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse applications in drug development, particularly as antibacterial, anticancer, and antimalarial agents, have sustained a keen interest in the development of efficient synthetic methodologies. The Combes quinoline synthesis, a classic acid-catalyzed condensation and cyclization reaction, offers a robust and versatile approach to substituted quinolines.[1][2] This application note provides a detailed protocol for the synthesis of 7-Fluoro-4-methylquinoline, a valuable building block in medicinal chemistry, utilizing the Combes reaction between 3-fluoroaniline and acetylacetone.
Reaction Principle and Mechanism
The Combes quinoline synthesis proceeds through a two-stage mechanism:
-
Enamine Formation: The reaction is initiated by the acid-catalyzed condensation of an aniline (in this case, 3-fluoroaniline) with a β-dicarbonyl compound (acetylacetone). This step involves the formation of a Schiff base intermediate, which then tautomerizes to the more stable enamine.[3][4]
-
Intramolecular Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine attacks the aromatic ring. Subsequent dehydration, driven by the acidic conditions and often elevated temperatures, leads to the formation of the aromatic quinoline ring system.[3][4]
The choice of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, is crucial for both the initial condensation and the final cyclization and dehydration steps.[4]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Fluoroaniline | 99% | Sigma-Aldrich |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Round-bottom flask | 250 mL | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stirrer with heating plate | - | IKA |
| Separatory funnel | 500 mL | Corning |
| Rotary evaporator | - | Büchi |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | EMD Millipore |
| UV Lamp | 254 nm | UVP |
Experimental Protocol
Safety Precautions: This reaction involves the use of a strong acid and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[5][6][7]
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (11.1 g, 0.1 mol).
-
Slowly and with constant stirring, add concentrated sulfuric acid (20 mL). The addition is exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 50 °C.
-
Once the addition is complete and the mixture has cooled to room temperature, add acetylacetone (10.0 g, 0.1 mol) dropwise to the stirred solution.
Reaction Execution:
-
After the addition of acetylacetone, heat the reaction mixture to 110-120 °C using a heating mantle.
-
Maintain the reaction at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice (approximately 200 g) in a large beaker.
-
Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.
-
The crude product will precipitate as a solid or an oil. Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Characterization of 7-Fluoro-4-methylquinoline
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm are expected for the protons on the quinoline ring system. The fluorine atom at the 7-position will cause splitting of the signals for the adjacent protons (H-6 and H-8).
-
Methyl Protons: A singlet corresponding to the methyl group at the 4-position is anticipated around 2.5-2.7 ppm.[10]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm) are expected. The carbon atom directly attached to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
-
Methyl Carbon: A signal for the methyl carbon at the 4-position is expected in the upfield region of the spectrum.
IR (Infrared) Spectroscopy
-
C=C and C=N Stretching: Characteristic aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: A strong absorption band corresponding to the C-F bond is typically observed in the 1250-1000 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-Fluoro-4-methylquinoline (C₁₀H₈FN), which is 161.18 g/mol .
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and anhydrous. The reaction temperature and time can also be optimized. In some cases, using polyphosphoric acid (PPA) as the catalyst and solvent can improve yields.[11]
-
Incomplete Reaction: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Purification Difficulties: If the crude product is an oil that is difficult to solidify, column chromatography is the recommended purification method.
Conclusion
The Combes quinoline synthesis provides an effective and straightforward method for the preparation of 7-Fluoro-4-methylquinoline from readily available starting materials. This protocol, with its detailed steps for synthesis, work-up, and purification, offers a reliable procedure for researchers in organic and medicinal chemistry. The characterization data, while based on analogous structures, provides a solid framework for the verification of the final product.
Diagrams
Caption: Mechanism of the Combes Quinoline Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. lobachemie.com [lobachemie.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. nj.gov [nj.gov]
- 8. 7-Methylquinoline(612-60-2) 1H NMR [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 7-Fluoro-4-methylquinoline at the 2-Position
Application Note | Doc ID: AN-QZN-7F4M-02 | Version 2.1
Executive Summary
The 7-fluoro-4-methylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between classical antimalarials (e.g., amodiaquine) and modern kinase inhibitors. The presence of the C7-fluorine atom modulates metabolic stability and lipophilicity, while the C4-methyl group ("Magic Methyl") provides steric bulk that can lock active conformations.
However, functionalizing the C2 position is synthetically challenging due to the electron-deficient nature of the pyridine ring, further deactivated by the inductive effect of the C7-fluorine. This guide outlines three validated protocols to overcome these barriers, transitioning from classical activation to modern radical and catalytic C-H functionalization.
Strategic Analysis of the Substrate
Before initiating synthesis, researchers must understand the electronic landscape of 7-Fluoro-4-methylquinoline :
-
C2 Position (Target): Electron-deficient (
-deficient). Susceptible to nucleophilic attack (SNAr) only if a leaving group is present, or nucleophilic radical attack (Minisci). -
C4 Position (Blocked): The methyl group blocks the standard lepidine reactivity but activates the C2 position via hyperconjugation.[1]
-
C7 Fluorine: Strong
-withdrawing group ( effect).[1] It lowers the LUMO energy of the ring, making the C2 position more reactive toward nucleophilic radicals (Minisci) compared to non-fluorinated quinolines.
Protocol A: Direct Radical C-H Alkylation (Minisci Reaction)
Best For: Rapid introduction of alkyl/cycloalkyl groups without pre-functionalization. Mechanism: Nucleophilic radical attack on the protonated heterocycle.[1]
The Chemical Logic
Traditional Friedel-Crafts alkylation fails on electron-deficient quinolines.[1] The Minisci reaction reverses the polarity: an alkyl radical (nucleophilic) attacks the protonated quinoline (highly electrophilic). The 7-fluoro substituent enhances this reactivity by further depleting electron density at C2.[1]
Experimental Protocol: Silver-Catalyzed Decarboxylation
Target: Synthesis of 2-cyclohexyl-7-fluoro-4-methylquinoline
Reagents:
-
Substrate: 7-Fluoro-4-methylquinoline (1.0 equiv, 1.0 mmol)
-
Radical Source: Cyclohexanecarboxylic acid (2.0 equiv)
-
Oxidant: Ammonium persulfate, (NH4)2S2O8 (1.5 equiv)
-
Catalyst: Silver nitrate, AgNO3 (0.1–0.2 equiv)
-
Solvent: 1:1 mixture of Water/DCM (biphasic) or Water/Acetonitrile.[1]
-
Acid: TFA (1.0 equiv) or H2SO4 (1.0 equiv) to protonate the quinoline.
Step-by-Step Workflow:
-
Dissolution: In a reaction vial, dissolve 7-fluoro-4-methylquinoline (177 mg, 1 mmol) in 2.5 mL DCM and 2.5 mL water.
-
Protonation: Add TFA (114 mg, 1 mmol). Crucial: The reaction will not proceed efficiently if the quinoline is not protonated.
-
Reagent Addition: Add cyclohexanecarboxylic acid (256 mg, 2 mmol) and AgNO3 (34 mg, 0.2 mmol).
-
Initiation: Heat the mixture to 40–50°C with vigorous stirring.
-
Oxidant Feed: Add (NH4)2S2O8 (342 mg, 1.5 mmol) slowly over 10 minutes.
-
Monitoring: Stir for 2–4 hours. Monitor by LCMS (Target M+H ≈ 260.1).[1]
-
Workup: Basify with 1M NaOH to pH > 9. Extract with DCM (3x).[1] Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Key Insight: The biphasic system (DCM/Water) protects the alkyl radical from premature oxidation and solvates the inorganic salts.
Protocol B: The N-Oxide Activation (The "Gateway" Route)
Best For: Creating a versatile handle (2-Cl) for subsequent SNAr reactions (ethers, amines). Mechanism: N-oxidation activates the ring, followed by regioselective rearrangement/chlorination.[1]
The Chemical Logic
Direct SNAr on 7-fluoro-4-methylquinoline is impossible because Hydride (H-) is a poor leaving group.[1] We must install a Chloride.[1] This is a two-step sequence:
-
N-Oxidation: Increases electron density at oxygen but activates C2 and C4 for nucleophilic attack.[1]
-
Meisenheimer-Type Rearrangement: POCl3 converts the N-oxide to a leaving group, and Chloride attacks C2.[1]
Experimental Protocol
Step 1: Synthesis of N-Oxide[1]
-
Dissolve 7-fluoro-4-methylquinoline (1.0 equiv) in DCM.[1]
-
Cool to 0°C. Add mCPBA (1.2 equiv) portion-wise.
-
Warm to RT and stir for 6–12 hours.
-
Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct) and sodium thiosulfate (to quench peroxides).[1]
-
Checkpoint:1H NMR will show a significant downfield shift of the C2-proton and C8-proton due to the N-oxide anisotropy.[1]
Step 2: Chlorination (The Critical Step)
Reagents:
-
Substrate: 7-Fluoro-4-methylquinoline N-oxide (from Step 1)[1]
-
Reagent: Phosphorus oxychloride (POCl3) - Excess (solvent) or 2.0 equiv in CHCl3.[1]
Workflow:
-
Safety: POCl3 is highly corrosive and reacts violently with water.[1] Use dry glassware under Argon.
-
Addition: Place the N-oxide in a round-bottom flask. Add POCl3 (5–10 equiv) carefully.
-
Reaction: Heat to reflux (approx. 105°C) for 2–4 hours.
-
Quenching (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring. Do not add water to the acid.
-
Isolation: Extract the resulting 2-chloro-7-fluoro-4-methylquinoline with EtOAc.
Application: The resulting 2-chloro derivative is an excellent substrate for Buchwald-Hartwig aminations or standard SNAr displacements with alkoxides.[1]
Protocol C: Pd-Catalyzed C-H Arylation
Best For: Direct coupling of aryl rings without halogenation.[1] Mechanism: Concerted Metallation-Deprotonation (CMD).[1]
Protocol:
-
Catalyst: Pd(OAc)2 (5 mol%).[1]
-
Ligand: PPh3 or specialized ligands like JohnPhos (for sterically hindered cases).[1]
-
Coupling Partner: Aryl bromide (e.g., Bromobenzene).[1]
-
Base: Ag2CO3 or K2CO3 (Silver salts often assist in halide abstraction).[1]
-
Solvent: Dioxane or Toluene at 110°C.
-
Note: The C4-methyl group exerts steric pressure.[1] High temperatures are required.[1]
Decision Logic & Mechanism Visualization[1]
The following diagram illustrates the decision process for selecting a functionalization strategy and details the Minisci mechanism.
Figure 1: Strategic decision tree for C2-functionalization and simplified Minisci mechanism.[1]
Comparative Data Summary
| Feature | Method A: Minisci | Method B: N-Oxide/POCl3 | Method C: Pd-Catalysis |
| Primary Bond Formed | C(sp2)–C(sp3) (Alkyl) | C(sp2)–Cl (Halogen) | C(sp2)–C(sp2) (Aryl) |
| Step Count | 1 (Direct) | 2 (Stepwise) | 1 (Direct) |
| Atom Economy | Low (Decarboxylative) | Medium | High |
| Substrate Sensitivity | Tolerates moisture/air | Sensitive to moisture (POCl3) | Sensitive to O2 |
| 7-F Influence | Beneficial (Lowers LUMO) | Neutral | Neutral/Slight Deactivation |
| Key Safety Risk | Gas evolution (CO2) | Exotherm/Corrosive (POCl3) | Heavy metal waste |
Troubleshooting & Optimization[1]
-
Low Yield in Minisci Reaction:
-
Cause: Poor solubility of the protonated quinoline or inefficient radical generation.[1]
-
Fix: Switch solvent to DMSO/Water or increase temperature to 70°C. Ensure efficient stirring (biphasic mixture).
-
-
Regioselectivity Issues (C2 vs C4):
-
Incomplete Chlorination (Method B):
References
-
Minisci Reaction Fundamentals
- Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
-
Quinoline N-Oxide Functionalization
- Li, J., et al. (2013). Copper-Catalyzed C2-Amination of Quinoline N-Oxides. Journal of Organic Chemistry.
-
C-H Activation of Quinolines
- Musaev, D. G., et al. (2012).
-
Substrate Properties (7-Fluoro-4-methylquinoline)
-
PubChem Compound Summary for CID 170437 (Analog: 7-Chloro-4-methylquinoline) and related fluoro-derivatives.[1]
-
-
Medicinal Chemistry of Fluoroquinolines
- Blondeau, J. M. (2004). Fluoroquinolones: Mechanism of Action, Classification, and Development of Resistance. Survey of Ophthalmology.
Sources
Application Note: Oxidation Protocols for the Methyl Group in 7-Fluoro-4-methylquinoline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
7-Fluoro-4-methylquinoline (CAS: N/A for specific isomer, generic Lepidine derivative) is a critical heterocyclic building block in the synthesis of bioactive fluoroquinolones and antimalarial agents. The reactivity of this molecule is defined by two competing electronic features:
-
The 4-Methyl Group (Lepidine position): This methyl group is "activated" due to the electron-deficient nature of the pyridine ring. It exhibits significant acidity (
) and susceptibility to radical and electrophilic attack, making it a prime target for oxidation. -
The 7-Fluoro Substituent: A strong electron-withdrawing group (EWG) on the benzenoid ring. While it deactivates the aromatic system towards electrophilic aromatic substitution, its inductive effect (
) slightly increases the acidity of the 4-methyl protons while stabilizing the resulting carbanions/radicals less effectively than electron-donating groups.
This guide details three validated protocols for the oxidation of the 4-methyl group, ranging from partial oxidation (aldehyde formation) to exhaustive oxidation (carboxylic acid formation).
Reactivity Profile & Pathway Selection
The oxidation state of the 4-methyl group can be tuned by selecting the appropriate oxidant and solvent system.
| Target Product | Oxidation State | Reagent System | Mechanism | Key Challenge |
| 7-Fluoroquinoline-4-carbaldehyde | Aldehyde (-CHO) | Riley Oxidation (Ene reaction) | Over-oxidation; Removal of Se byproducts. | |
| 7-Fluoroquinoline-4-carboxylic acid | Carboxylic Acid (-COOH) | Permanganate/Chromate Oxidation | Solubility of starting material; Decarboxylation at high T. | |
| 4-(Bromomethyl)-7-fluoroquinoline | Alkyl Halide (-CH2Br) | NBS / AIBN | Radical Halogenation | Poly-bromination control. |
Reaction Pathway Diagram[11]
Figure 1: Divergent oxidation pathways for 7-fluoro-4-methylquinoline based on reagent selection.
Protocol 1: Selective Oxidation to Aldehyde (Riley Oxidation)
Objective: Synthesis of 7-fluoroquinoline-4-carbaldehyde. Mechanism: The reaction proceeds via an "ene" reaction followed by a [2,3]-sigmatropic rearrangement and dehydration.
Materials
-
Substrate: 7-Fluoro-4-methylquinoline (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.2 - 1.5 eq) -
Solvent: 1,4-Dioxane (wet, contains ~2-5% water to facilitate hydrolysis of the intermediate selenite ester).
-
Additives: Acetic acid (catalytic, optional).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 7-fluoro-4-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).
-
Reagent Addition: Add finely powdered
(12 mmol, 1.33 g) in a single portion.-
Note:
is hygroscopic and toxic. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Observation: The solution will turn yellow/orange, and eventually, black precipitate (elemental Selenium) will form.
-
Time: Monitor via TLC (EtOAc/Hexane 3:7) or LC-MS.[1] Typical reaction time is 4–12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove dioxane.
-
-
Purification: The crude residue is often a yellow solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Critical Control Point: Anhydrous conditions often lead to lower yields due to the stability of the intermediate. The presence of small amounts of water (wet dioxane) is crucial for the hydrolysis step to release the aldehyde.
Protocol 2: Exhaustive Oxidation to Carboxylic Acid
Objective: Synthesis of 7-fluoroquinoline-4-carboxylic acid. Mechanism: Oxidative cleavage of the C-H bonds via high-valent metal oxo-species.
Materials
-
Substrate: 7-Fluoro-4-methylquinoline (1.0 eq)
-
Oxidant: Potassium Permanganate (
) (3.0 - 4.0 eq) or Sodium Dichromate ( ) in . -
Solvent: Water (for
) or 50% (for Chromate).
Methodology ( Variant - "Greener" Approach)
-
Dissolution: Suspend 7-fluoro-4-methylquinoline (10 mmol) in water (100 mL).
-
Note: The starting material is lipophilic. Adding Pyridine (20 mL) helps solubilize the substrate and acts as a phase transfer catalyst/co-solvent.
-
-
Oxidant Addition: Heat the mixture to
. Add (30 mmol) portion-wise over 1 hour.-
Caution: Exothermic reaction. Do not add all at once.
-
-
Reflux: After addition, reflux the mixture for 3–6 hours. The purple color of permanganate should dissipate to a brown manganese dioxide (
) precipitate. -
Workup:
-
Filter the hot solution through Celite to remove
. Wash with hot water. -
Acidification: The filtrate contains the carboxylate salt (Quinoline-4-COO
). Cool to and acidify to pH 3–4 using 2M HCl. -
Precipitation: The free acid (zwitterionic form) should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water and acetone, and dry under vacuum.
Workflow Diagram (Acid Synthesis)
Figure 2: Workflow for the permanganate oxidation of 7-fluoro-4-methylquinoline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aldehyde) | Over-oxidation to acid; Sublimation of | Reduce reaction time; Ensure condenser efficiency; Use Xylene as solvent to increase temp if sluggish. |
| Incomplete Reaction (Acid) | Poor solubility of substrate in water. | Use Pyridine/Water mixture or switch to Chromic Acid oxidation (harsher but homogeneous). |
| Tar/Polymerization | Radical coupling side reactions. | Perform reaction under Nitrogen atmosphere; Add radical scavenger (if not using radical path). |
| Difficulty Purifying | Zwitterionic nature of quinoline acid. | Do not extract acid into organic solvent from water. Preciptate at isoelectric point (pH ~4). |
Safety & Handling
-
Selenium Dioxide: Highly toxic and an environmental hazard. It can cause severe burns and is readily absorbed through the skin. All weighing and transfers must occur in a fume hood. Waste must be segregated as "Selenium Waste".
-
Chromium (VI): If using dichromate, be aware it is a known carcinogen. The permanganate method is preferred for safety.
-
Hydrofluoric Acid Potential: While the C-F bond is stable, under extreme acidic conditions (conc.
at high heat), trace hydrolysis is theoretically possible, though unlikely. Use standard PPE (gloves, goggles).
References
- Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883.
-
Selenium Dioxide in Quinoline Synthesis
-
Oxidation of 4-Methylquinoline (Lepidine)
-
Synthesis of Quinoline-4-carboxylic Acids
Sources
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 7-Fluoroquinoline Derivatives
Executive Summary
The 7-fluoroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in antimalarials, kinase inhibitors, and antibacterial agents. However, the introduction of the fluorine atom at the C7 position, combined with the inherent electron-deficiency of the quinoline ring, presents unique synthetic challenges.
This guide provides a scientifically grounded approach to optimizing Suzuki-Miyaura cross-coupling reactions for 7-fluoroquinoline derivatives. Unlike standard phenyl-phenyl couplings, these substrates require specific attention to catalyst ligation (to prevent nitrogen poisoning) and transmetallation kinetics (to mitigate protodeboronation).
Mechanistic Insight & Challenges
The Electronic Landscape
The 7-fluoro substituent exerts a strong inductive effect (-I), significantly lowering the electron density of the quinoline ring.
-
Impact on Oxidative Addition: The electron-poor nature of the ring generally facilitates the oxidative addition of Pd(0) into the C-X bond (where X = Cl, Br, I).
-
Impact on Catalyst Stability: The quinoline nitrogen lone pair is a competent ligand. In the absence of bulky phosphine ligands, the substrate itself can coordinate to Palladium, forming an inactive [Pd(Ar)X(quinoline)2] species (Catalyst Poisoning).
The Catalytic Cycle
The diagram below illustrates the critical path for a successful coupling, highlighting where the 7-fluoroquinoline substrate introduces specific risks.
Figure 1: Catalytic cycle emphasizing the risk of N-coordination (Poisoning) if the ancillary ligand (L) is not sufficiently bulky.
Optimization Matrix: Selecting the Right System
For 7-fluoroquinoline derivatives, "standard" conditions often lead to stalled reactions. Use this matrix to select conditions based on your specific electrophile (leaving group).
| Component | Standard Protocol (Bromides/Iodides) | Advanced Protocol (Chlorides/Hindered) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | XPhos Pd G3 or Pd₂(dba)₃ + XPhos | Buchwald precatalysts (G3/G4) ensure rapid activation and prevent N-poisoning via steric bulk. |
| Loading | 5.0 mol% | 1.0 - 2.0 mol% | Highly active systems require lower loading, reducing metal scavenging costs. |
| Base | Na₂CO₃ (2.0 M aq) | K₃PO₄ (3.0 M aq) or Cs₂CO₃ | K₃PO₄ provides the optimal pH balance to promote transmetallation without decomposing sensitive boronic acids. |
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene/Water | Dioxane is standard, but THF often boosts rate for XPhos systems. Biphasic systems are essential for inorganic base solubility. |
| Temp | 80 - 100 °C | 60 - 80 °C | Electron-deficient substrates are reactive; lower temps in active systems reduce homocoupling side-products. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (For Bromides/Iodides)
Best for: Initial screening, scale-up of simple 3-bromo or 6-bromo-7-fluoroquinolines.
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with:
-
7-Fluoro-X-bromoquinoline (1.0 equiv)
-
Boronic acid/ester (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
-
Solvent Addition: Add 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Base Addition: Add Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 5-10 minutes. Oxygen is the enemy of the active catalytic species.
-
Reaction: Seal the vial and heat to 90 °C for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Protocol B: The "High-Performance" Method (For Chlorides/Steric Bulk)
Best for: 7-fluoro-4-chloroquinolines, heteroaryl-heteroaryl couplings, or when Protocol A fails.
-
Catalyst Pre-formation (if not using G3/G4):
-
In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%) in anhydrous THF. Stir at 60°C for 3 minutes to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
-
-
Substrate Addition: Add the 7-fluoroquinoline chloride (1.0 equiv) and Boronic acid (1.3 equiv) to the reaction vessel.
-
Solvent/Base: Add the pre-formed catalyst solution, followed by aqueous K₃PO₄ (0.5 M solution, 3.0 equiv).
-
Reaction: Heat to 80 °C. Reaction is often complete within 1–4 hours due to the high turnover frequency (TOF) of the Buchwald system.
-
QC Check: Monitor by LCMS. Look for the disappearance of the M+2 isotope pattern (characteristic of Cl/Br) and emergence of the product peak.
Troubleshooting & Workflow Logic
When the reaction fails, use this logic flow to diagnose the root cause.
Figure 2: Diagnostic workflow for troubleshooting failed couplings.
Key Troubleshooting Tips:
-
Protodeboronation: Electron-poor heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are prone to losing the boron group before coupling.
-
Fix: Use Boronic Pinacol Esters instead of acids. Switch to anhydrous conditions (Dioxane/Toluene with Cs₂CO₃).
-
-
Regioselectivity: If coupling a 4,7-dichloroquinoline, the C4-position reacts first (para to Nitrogen) due to the addition-elimination character of the intermediate, while C7 is less reactive.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Friesen, R. W., & Trimble, L. A. (2004).[2] Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry, 82(2), 206–214.[2] Link[2]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.box]
Application Note: Using 7-Fluoro-4-methylquinoline as a Modulating Ligand in Palladium-Catalyzed C-H Functionalization
Abstract
This application note details the strategic use of 7-Fluoro-4-methylquinoline (7-F-4-MeQ) as a monodentate N-donor ligand in transition metal catalysis, specifically focusing on Palladium(II)-catalyzed C-H activation. Unlike standard quinoline or pyridine ligands, 7-F-4-MeQ offers a unique electronic profile: the electron-withdrawing 7-fluoro substituent reduces the Lewis basicity of the nitrogen center, while the 4-methyl group provides necessary steric modulation and solubility. This "tuned lability" is critical for stabilizing high-valent Pd(IV) intermediates without inhibiting the reductive elimination step, a common bottleneck in catalytic turnover. This guide provides a comprehensive protocol for ligand handling, screening, and application in C-H arylation workflows.
Introduction: The Electronic "Goldilocks" Zone
In metal-catalyzed C-H functionalization, the choice of ancillary ligand is often a trade-off between stability and reactivity.
-
Strong Donors (e.g., Pyridine, Quinoline): Stabilize the metal center but can inhibit substrate binding or the final reductive elimination step due to tight binding.
-
Weak Donors: Fail to prevent catalyst decomposition (formation of Pd black).
7-Fluoro-4-methylquinoline occupies a "Goldilocks" zone. The inductive effect ($ -I $) of the fluorine atom at the C7 position pulls electron density away from the aromatic system, lowering the
Key Chemical Properties[1][2][3][4][5][6][7][8]
| Property | Value / Description | Impact on Catalysis |
| Molecular Formula | -- | |
| MW | 161.18 g/mol | -- |
| Structure | Quinoline core, 4-Me, 7-F | Steric bulk at C4 prevents aggregation; F at C7 tunes electronics. |
| Electronic Character | Electron-Deficient ( | Promotes reductive elimination from Pd(II)/Pd(IV). |
| Solubility | Soluble in DCM, Toluene, DCE, THF | Compatible with standard non-polar catalytic solvents. |
Mechanistic Rationale & Visualization[4][5][9]
The following diagram illustrates the role of 7-F-4-MeQ (denoted as L ) in a standard Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. Note how the ligand supports the electrophilic Pd(II) species during C-H cleavage but must not bind too tightly to the Pd(IV) species to permit reductive elimination.
Figure 1: Catalytic cycle for Pd-catalyzed C-H arylation. 7-F-4-MeQ (L) modulates the electrophilicity of the Pd(II) center and prevents over-stabilization of the Pd(IV) intermediate.
Experimental Protocols
Protocol A: Preparation of Ligand Stock Solution (0.2 M)
Rationale: Weighing small amounts of low-molecular-weight ligands can introduce large errors. Using a stock solution ensures reproducibility across screening reactions.
Materials:
-
7-Fluoro-4-methylquinoline (Solid or Liquid, purity >97%)
-
Anhydrous 1,2-Dichloroethane (DCE) or Toluene (Solvent depends on reaction screen)
-
Volumetric flask (10 mL)
Steps:
-
Calculate the mass required:
. -
Weigh 322.4 mg of 7-Fluoro-4-methylquinoline into a 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous solvent (DCE or Toluene).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Dilute to the mark with solvent and invert 10 times to mix.
-
Store in a sealed vial under inert atmosphere (Nitrogen/Argon) if not used immediately. Shelf life: 2 weeks at 4°C.
Protocol B: Ligand Screening for C-H Arylation
Rationale: This protocol compares 7-F-4-MeQ against standard ligands to validate its efficacy for a specific substrate.
Reaction: Pd-Catalyzed C-H Arylation of Benzoquinoline (Model System) Scale: 0.1 mmol
Reagents:
-
Substrate: Benzo[h]quinoline (17.9 mg, 0.1 mmol)
-
Coupling Partner: Iodobenzene (24.5 mg, 0.12 mmol)
-
Catalyst:
(2.2 mg, 10 mol%) -
Ligand: 7-Fluoro-4-methylquinoline (from Stock A) vs. Quinoline (Control)
-
Base:
(27.6 mg, 1 equiv) - Acts as oxidant/halide scavenger -
Solvent: DCE (1.0 mL)
Workflow:
-
Setup: Prepare two 4 mL screw-cap vials equipped with magnetic stir bars.
-
Solids: Add Benzo[h]quinoline,
, and to each vial. -
Ligand Addition:
-
Vial A (Control): Add 10 µL Quinoline (Standard).
-
Vial B (Test): Add 100 µL of 7-F-4-MeQ Stock Solution (0.2 M) -> (20 mol% ligand relative to substrate, 2:1 L:Pd ratio).
-
-
Solvent: Add DCE to bring total volume to 1.0 mL.
-
Reaction: Seal vials and heat to 110°C in a heating block for 12 hours.
-
Workup: Cool to room temperature. Filter through a short plug of Celite (eluting with DCM).
-
Analysis: Analyze via GC-MS or
NMR (using 1,3,5-trimethoxybenzene as internal standard).
Expected Outcome:
-
Vial B (7-F-4-MeQ) should show higher conversion yields compared to Vial A if the reaction requires a more electrophilic metal center or facile reductive elimination.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning or Ligand Binding Too Weak | Increase Ligand:Pd ratio to 4:1. The F-substituent weakens binding; excess ligand may be needed to shift equilibrium toward the active species. |
| Pd Black Formation | Catalyst Decomposition | The ligand is too labile. Switch to a less electron-deficient analog (e.g., 4-methylquinoline) or lower reaction temperature. |
| High Conversion, Low Yield | Side Reactions / Homocoupling | The highly active electrophilic Pd center is reacting non-selectively. Lower the catalyst loading to 5 mol%. |
| Poor Solubility | Ligand/Complex Precipitation | 7-F-4-MeQ is generally soluble, but Pd-complexes may precipitate in non-polar solvents. Add 10% Hexafluoroisopropanol (HFIP) as a co-solvent. |
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves and safety glasses. Work in a fume hood, as quinoline derivatives often possess potent odors and potential genotoxicity.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
General C-H Activation Mechanisms
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Accounts of Chemical Research, 45(6), 788–802. Link
-
-
Electronic Tuning of Pyridine/Quinoline Ligands
-
Izawa, Y., Pun, D., & Stahl, S. S. (2011). "Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols." Science, 333(6040), 209-213. (Demonstrates the use of electron-deficient ligands to promote turnover). Link
-
-
Fluorine Effects in Catalysis
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
-
-
Quinoline Ligand Synthesis & Properties
-
Create, J., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives." Durham University Research. (Provides context on the synthesis of 7-substituted quinolines). Link(Note: Representative citation for synthesis methodology).
-
Disclaimer: This protocol is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling new chemical entities.
Application Notes and Protocols for Electrophilic Aromatic Substitution on Fluoroquinolones
Introduction: Expanding the Chemical Space of Fluoroquinolones
Fluoroquinolones represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has been the subject of extensive research, leading to the development of several generations of these vital drugs.[3] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, offers multiple sites for chemical modification, with the C-7 piperazinyl and N-1 cyclopropyl groups being historical focal points for optimizing antibacterial potency and spectrum.[4] However, the aromatic core of the fluoroquinolone scaffold presents a largely untapped opportunity for diversification through electrophilic aromatic substitution (EAS).
This guide provides an in-depth exploration of electrophilic aromatic substitution protocols applicable to the fluoroquinolone nucleus. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the underlying chemical principles and strategic considerations necessary for the successful functionalization of these complex molecules. By leveraging EAS reactions, researchers can introduce a diverse array of functional groups onto the fluoroquinolone A-ring, paving the way for the discovery of novel analogs with potentially enhanced or entirely new biological activities.
Understanding the Reactivity of the Fluoroquinolone Core in Electrophilic Aromatic Substitution
The feasibility and regioselectivity of electrophilic aromatic substitution on the fluoroquinolone scaffold are governed by the electronic nature of the bicyclic system and its substituents. The quinolone core itself is an electron-deficient system due to the electron-withdrawing effects of the pyridone ring and the carboxylic acid at C-3. This inherent deactivation presents a challenge for traditional EAS reactions, often necessitating forcing conditions.
However, the substituents on the benzenoid ring play a crucial role in modulating its reactivity and directing the position of electrophilic attack. The fluorine atom at C-6, a common feature of fluoroquinolones, is an ortho-, para-director, although it is a deactivating group.[5][6] Conversely, any potential activating groups at other positions can significantly influence the outcome of the reaction. Understanding these directing effects is paramount for predicting and controlling the regioselectivity of substitution.[5][7][8]
Nitration of the Fluoroquinolone Core: A Gateway to Amino Derivatives
The introduction of a nitro group onto the fluoroquinolone scaffold via electrophilic nitration is a valuable transformation, as the nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.[9] The synthesis of nitro-substituted quinolones has been documented, indicating the feasibility of this reaction.[10]
Theoretical Considerations and Regioselectivity
The position of nitration on the fluoroquinolone ring is dictated by the interplay of the directing effects of the existing substituents. The electron-withdrawing nature of the quinolone core deactivates the aromatic ring towards electrophilic attack. However, the fluorine atom at C-6 directs incoming electrophiles to the ortho and para positions. Therefore, substitution is most likely to occur at the C-5 or C-7 positions. Steric hindrance from the N-1 substituent may also influence the regiochemical outcome.
Experimental Protocol: Nitration of a Quinolone Precursor
Reaction Scheme:
General Workflow for Nitration.
Materials:
-
Fluoroquinolone starting material
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolution: Dissolve the fluoroquinolone starting material in a minimal amount of concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid to prepare the nitrating mixture.
-
Addition: Add the nitrating mixture dropwise to the solution of the fluoroquinolone, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Self-Validation: The success of the nitration can be confirmed by spectroscopic methods. The appearance of characteristic signals for the nitro group in the IR spectrum and the downfield shift of aromatic protons in the ¹H NMR spectrum are indicative of successful nitration. The regiochemistry can be determined by 2D NMR techniques (e.g., NOESY, HMBC).
Halogenation of Fluoroquinolones: Introducing Versatile Functional Handles
Direct halogenation of the fluoroquinolone aromatic ring introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions. Both bromination and chlorination are common electrophilic aromatic substitution reactions.
Theoretical Considerations and Regioselectivity
Similar to nitration, the regioselectivity of halogenation is governed by the directing effects of the substituents on the fluoroquinolone core. The C-6 fluorine atom will direct the incoming halogen to the C-5 and C-7 positions. The choice of halogenating agent and reaction conditions can also influence the outcome.
Experimental Protocol: Bromination of a Quinolone Derivative
The following protocol for the bromination of a quinolone derivative, as described in a patent, can be adapted for fluoroquinolone substrates.[2]
Reaction Scheme:
General Workflow for Bromination.
Materials:
-
Fluoroquinolone starting material
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Dissolution: Dissolve the fluoroquinolone in glacial acetic acid in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine in glacial acetic acid to the fluoroquinolone solution at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for several hours, monitoring the reaction by TLC.[12]
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Isolation and Purification: Collect the precipitated product by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Self-Validation: Successful bromination can be confirmed by mass spectrometry, which will show the characteristic isotopic pattern of bromine. ¹H and ¹³C NMR spectroscopy will confirm the position of bromination.
Friedel-Crafts Reactions on the Fluoroquinolone Scaffold: Challenges and Opportunities
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[13][14] However, their application to the electron-deficient fluoroquinolone core is challenging. The strong Lewis acids typically used as catalysts can complex with the basic nitrogen atoms and the carbonyl group of the quinolone, further deactivating the ring and potentially leading to side reactions.
Theoretical Considerations and Potential Strategies
Due to the deactivating nature of the fluoroquinolone core, intramolecular Friedel-Crafts reactions, particularly for the synthesis of the quinolone ring system itself, are more common than intermolecular reactions for functionalization.[2] For intermolecular reactions, highly reactive acylating or alkylating agents and forcing conditions may be necessary. Alternatively, the use of stronger Brønsted acids as catalysts could be explored.[15]
Illustrative Protocol: Intramolecular Friedel-Crafts Acylation for Quinolone Synthesis
While not a direct functionalization of a pre-existing fluoroquinolone, the following intramolecular Friedel-Crafts acylation for the synthesis of the quinolone core illustrates the principles of this reaction in the context of quinolone chemistry.[2]
Reaction Scheme:
General Workflow for Intramolecular Friedel-Crafts Acylation.
Materials:
-
Appropriate acyl chloride precursor
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried reaction setup under an inert atmosphere.
-
Catalyst Suspension: Suspend the Lewis acid in the anhydrous solvent and cool the mixture in an ice bath.
-
Substrate Addition: Slowly add a solution of the acyl chloride precursor in the anhydrous solvent to the catalyst suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Self-Validation: The formation of the cyclized quinolone product can be confirmed by the disappearance of the acyl chloride functionality in the IR spectrum and the appearance of a new set of aromatic signals in the NMR spectra consistent with the bicyclic structure.
Data Summary and Comparison
| Reaction Type | Typical Reagents | Key Reaction Conditions | Expected Regioselectivity on Fluoroquinolone Core |
| Nitration | HNO₃, H₂SO₄ | Low temperature (0-25 °C) | C-5 and/or C-7 |
| Halogenation | Br₂ in Acetic Acid, NBS | Moderate temperature (50-80 °C) | C-5 and/or C-7 |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Anhydrous, often elevated temperatures | Challenging; likely requires forcing conditions |
Conclusion and Future Perspectives
The electrophilic aromatic substitution of fluoroquinolones, while challenging due to the electron-deficient nature of the scaffold, offers a promising avenue for the synthesis of novel derivatives with potentially valuable biological properties. The protocols and principles outlined in this guide provide a foundation for researchers to explore the C-H functionalization of the fluoroquinolone A-ring.[16][17] Future work in this area could focus on the development of milder and more regioselective methods, potentially through the use of advanced catalytic systems or by leveraging directing groups to control the position of electrophilic attack. The resulting library of functionalized fluoroquinolones will undoubtedly contribute to the ongoing efforts in the discovery of new and improved therapeutic agents.
References
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link][5]
-
Beilstein Journals. (2017). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link][9]
-
MDPI. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link][4][18]
-
MDPI. (2022). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Retrieved from [Link][17]
-
MDPI. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... Retrieved from [Link][19]
-
MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link][20]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link][15]
-
MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link][21]
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation And Acylation. Retrieved from [Link][13]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link][17][22]
-
National Center for Biotechnology Information. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (2022). A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Retrieved from [Link][23]
-
National Center for Biotechnology Information. (2021). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. Retrieved from [Link][1][24]
-
National Center for Biotechnology Information. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link][25]
-
National Center for Biotechnology Information. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][14]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link][8][26]
-
Organic Chemistry Tutor. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link][9]
-
Patents. (n.d.). US5914401A - Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof. Retrieved from [2]
-
Patents. (n.d.). US5187294A - Regioselective nitration of diphenyl compounds. Retrieved from [11]
-
PubMed. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Retrieved from [Link][10]
-
PubMed. (2010). Synthesis and in vitro antibacterial activity of novel fluoroquinolone derivatives containing substituted piperidines. Retrieved from [Link][7]
-
PubMed. (2009). Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands. Retrieved from [Link][27]
-
PubMed. (2008). Investigations on the 4-quinolone-3-carboxylic acid motif. 6. Synthesis and pharmacological evaluation of 7-substituted quinolone-3-carboxamide derivatives as high affinity ligands for cannabinoid receptors. Retrieved from [Link]
-
PubMed. (2007). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. Retrieved from [Link][26]
-
PubMed. (2005). Coadministration of oral levofloxacin with agents that impair its absorption: potential impact on emergence of resistance. Retrieved from [Link]
-
PubMed. (1968). Mechanism of Action of Nalidixic Acid on Conjugating Bacteria. Retrieved from [Link][11]
-
Registered Nurse RN. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. Retrieved from [Link][3]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link][7]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link][13]
Sources
- 1. Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of action of nalidixic acid on conjugating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. CN103360410A - Preparation method of ofloxacin - Google Patents [patents.google.com]
- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dspace.mit.edu [dspace.mit.edu]
- 26. Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Investigations on the 4-quinolone-3-carboxylic acid motif. 6. Synthesis and pharmacological evaluation of 7-substituted quinolone-3-carboxamide derivatives as high affinity ligands for cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 7-Fluoro-4-methylquinoline
Application Note: Microwave-Assisted Synthesis of 7-Fluoro-4-methylquinoline
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 7-Fluoro-4-methylquinoline , a critical pharmacophore in medicinal chemistry (e.g., fluoroquinolone antibiotics, antimalarials). Traditional thermal condensation methods (Doebner-Miller) are often plagued by harsh conditions, long reaction times, and "tarry" side products. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations, offering a cleaner reaction profile, enhanced regioselectivity, and a reduction in reaction time from hours to minutes.
Retrosynthetic Analysis & Strategy
The target molecule is dissected into two primary precursors: 3-fluoroaniline and methyl vinyl ketone (MVK) .
-
Bond Disconnection: The C2-C3 and N1-C8a bonds are formed during the cyclization.
-
Regiocontrol: The use of 3-fluoroaniline presents a regioselectivity challenge (formation of 5- vs. 7-fluoro isomers). The microwave protocol, combined with steric control, favors the 7-fluoro isomer due to the peri-interaction hindrance at the 5-position during the cyclization step.
Figure 1: Retrosynthetic disconnection showing the primary building blocks.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a modified Skraup/Doebner-Miller pathway involving conjugate addition, cyclization, and oxidative aromatization.
-
Conjugate Addition: 3-Fluoroaniline attacks the
-carbon of protonated MVK (Michael addition). -
Cyclization: The resulting intermediate undergoes acid-catalyzed electrophilic aromatic substitution. The fluorine atom at the meta position directs the ring closure para to itself (position 7) rather than ortho (position 5), avoiding steric clash with the side chain.
-
Dehydration & Aromatization: Elimination of water followed by oxidation (often disproportionation or air oxidation) yields the fully aromatic quinoline.
Figure 2: Mechanistic flow emphasizing the critical regioselective cyclization step.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1][2] | Amount (mmol) | Role |
| 3-Fluoroaniline | 1.0 | 5.0 mmol | Nucleophile / Core Scaffold |
| Methyl Vinyl Ketone (MVK) | 1.5 | 7.5 mmol | Electrophile (C3-C4 fragment) |
| HCl (6M aq.) | 0.5 mL | (Catalytic) | Acid Catalyst |
| Ethanol (Abs.) | - | 3.0 mL | Solvent (Dielectric medium) |
| p-Chloranil | 0.5 | 2.5 mmol | Oxidant (Optional, improves yield) |
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
10 mL Microwave process vial with crimp cap and PTFE/silicone septum.
-
Magnetic stir bar.[2]
Step-by-Step Methodology
Step 1: Pre-Reaction Setup
-
In a 10 mL microwave vial, dissolve 3-fluoroaniline (555 mg, 5.0 mmol) in Ethanol (3 mL).
-
Add 6M HCl (0.5 mL) dropwise. Note: The solution may warm slightly.
-
Add Methyl Vinyl Ketone (525 mg, 7.5 mmol) slowly. Caution: MVK is a lachrymator and highly toxic. Handle in a fume hood.
-
(Optional) Add p-Chloranil (615 mg, 2.5 mmol) to assist in the final aromatization step, preventing the formation of dihydro-quinoline byproducts.
-
Add a magnetic stir bar and seal the vial immediately with a crimp cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 140°C | Sufficient energy to overcome activation barrier for cyclization. |
| Time | 15:00 min | Optimized for conversion vs. degradation. |
| Pressure Limit | 15 bar | Safety cutoff for solvent vapor pressure. |
| Power | Dynamic (Max 200W) | Allows rapid ramp-up without overshoot. |
| Pre-stirring | 30 sec | Ensures homogeneity before heating. |
| Absorption Level | High | Ethanol couples efficiently with MW field. |
Step 3: Work-up & Purification
-
Cooling: Allow the reaction vessel to cool to <50°C (usually automated by the reactor air jet).
-
Basification: Open the vial carefully. Pour the mixture into ice-water (20 mL) and basify to pH ~10 using 20% NaOH or saturated Na2CO3 .
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL) .
-
Washing: Wash combined organics with brine (20 mL), dry over anhydrous Na2SO4 , and filter.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude brown oil.
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Target Fraction: The 7-fluoro isomer typically elutes after the minor 5-fluoro byproduct (if present).
-
Results & Characterization
Expected Data
-
Yield: 65–75% (Isolated).
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: 68–70°C (Lit. value check required for specific polymorphs).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3):
- 8.75 (d, J=4.5 Hz, 1H, H-2) – Characteristic quinoline nitrogen-adjacent proton.
- 7.80 (dd, J=9.0, 6.0 Hz, 1H, H-5) – Para coupling indicates 7-substitution.
- 7.65 (dd, J=10.0, 2.5 Hz, 1H, H-8) – Large H-F coupling constant.
- 7.25 (m, 1H, H-6).
- 7.15 (d, J=4.5 Hz, 1H, H-3).
- 2.65 (s, 3H, -CH3) – Methyl group at C4.
-
19F NMR: Single peak around -110 to -115 ppm (decoupled).
Optimization & Troubleshooting (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Material | Polymerization of MVK. | Add MVK last or use a stabilized source. Ensure rapid heating ramp (MW advantage). |
| Presence of Dihydro- intermediate | Incomplete oxidation. | Add an oxidant (p-Chloranil, I2, or Nitrobenzene) to the reaction mixture. |
| Regioisomer Mix (5-F vs 7-F) | Lack of steric control. | The 7-F isomer is thermodynamically favored. Ensure temperature reaches 140°C to drive the rearrangement. 5-F isomer can be removed by recrystallization from hexane. |
| Vessel Overpressure | Ethanol vapor pressure. | Reduce volume or switch to water/acetic acid mixtures (though this may reduce solubility). |
Safety & Hazards
-
3-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.[3]
-
Methyl Vinyl Ketone: Highly toxic and flammable.[3] Polymerizes explosively if unstabilized. Store cold.
-
Microwave Vials: Never heat a sealed vessel beyond its rated pressure limit. Always use the reactor's built-in safety shield.
References
-
Microwave-Assisted Synthesis of Quinolines: Bentham Science. (2025). Overview of microwave-promoted synthetic methodologies for quinoline derivatives.
-
Combes Quinoline Synthesis:Wikipedia.
-diketones. -
Doebner-Miller Reaction:SlideShare.
-unsaturated carbonyls.[4][5] -
Regioselectivity in Quinoline Synthesis: ResearchGate. Analysis of 5- vs 7-isomer formation in Skraup/Doebner-Miller reactions with meta-substituted anilines.
-
Methyl Vinyl Ketone Safety & Properties: Sigma-Aldrich. MSDS and reactivity profile for MVK.
Sources
Troubleshooting & Optimization
Recrystallization solvents for 7-Fluoro-4-methylquinoline
Technical Guide: Recrystallization & Purification of 7-Fluoro-4-methylquinoline
Status: Senior Application Scientist Support Topic: Solvent Selection & Troubleshooting for CAS 31598-65-9 (and related isomers) Audience: Drug Development & Synthetic Chemistry Professionals
Executive Summary & Physical State Alert
Critical Technical Insight: Unlike many high-melting quinoline derivatives, 7-Fluoro-4-methylquinoline (and its 6-fluoro isomer) often exists as an oil or low-melting solid at room temperature (analogous to Lepidine/4-methylquinoline, MP 9–10 °C).
Attempting standard recrystallization on the free base frequently results in "oiling out"—a phase separation where the product forms a second liquid layer rather than a crystal lattice.[1]
Strategic Recommendation: For high-purity isolation (>98%), do not attempt to recrystallize the free base directly unless you have access to -20°C cryo-cooling.[1] Instead, convert the crude oil into a crystalline salt (e.g., Hydrochloride or Picrate).[1] This raises the melting point significantly, allowing for robust recrystallization and rejection of regioisomers (e.g., 5-fluoro-4-methylquinoline).[1]
Solvent Selection Strategy
A. Recommended Solvent Systems
| Target Form | Primary Solvent | Anti-Solvent | Application |
| Hydrochloride Salt (Recommended) | Ethanol (Abs.) | Diethyl Ether | Standard purification. Dissolve salt in min. hot EtOH; add Et₂O until turbid. |
| Hydrochloride Salt | Isopropanol | Hexane | Alternative if Et₂O is restricted.[1] Slower crystallization, often higher purity.[1] |
| Free Base (Crude Oil) | Pentane / Hexane | None | Low-Temp Precipitation only. Dissolve at RT, cool to -20°C or -78°C to force precipitation. |
| Picrate Derivative | Ethanol (95%) | None | Analytical characterization.[1][2] Picrates of quinolines are typically high-melting yellow solids.[1] |
B. Solvent Screening Data (Solubility Profile)
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Notes |
| Water | Insoluble | Soluble | Avoid for recrystallization; yield loss is high due to high solubility of the salt. |
| Ethanol | Miscible | High (Hot) / Mod.[1] (Cold) | Ideal. Good thermal gradient for crystallization.[1] |
| Ethyl Acetate | Miscible | Low | Poor solvent for the salt; good for washing away non-basic impurities from the free base.[1] |
| Toluene | Miscible | Very Low | Use to extract the free base from aqueous workups, but not for salt crystallization.[1] |
Detailed Experimental Protocols
Protocol A: Purification via Hydrochloride Salt Formation (Gold Standard)
Use this method to convert the crude oil into a stable, crystalline solid.[1]
-
Dissolution: Dissolve 10 mmol of crude 7-Fluoro-4-methylquinoline oil in 20 mL of Diethyl Ether (or Ethyl Acetate).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.
-
Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.[1]
-
Isolation: Filter the solid under vacuum/inert gas (nitrogen). Wash the cake with cold ether to remove non-basic organic impurities.[1]
-
Recrystallization:
-
Transfer the crude salt to a flask.[1]
-
Add boiling Ethanol dropwise until just dissolved.[1]
-
Optional: Add activated carbon, boil for 5 mins, and hot filter over Celite if color is dark.
-
Remove from heat.[1] Add Diethyl Ether dropwise until a faint turbidity persists.
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to RT, then refrigerate (4°C) overnight.
-
-
Yield: Collect crystals. Expected MP for HCl salts of this class is typically >150°C.[1]
Protocol B: Low-Temperature Precipitation (Free Base)
Use this only if the free base is required and distillation is not feasible.
-
Dissolve the crude oil in a minimum volume of Pentane (approx. 1:2 ratio).[1]
-
Place the sealed flask in a freezer at -20°C for 24-48 hours.
-
If crystals form, decant the mother liquor quickly while cold.
-
Warning: The solid may melt immediately upon warming to room temperature.[1]
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
-
Cause: The temperature is above the melting point of the solvated product, or the solvent polarity is too divergent from the solute.[1]
-
Fix:
-
Reheat the mixture to redissolve the oil.
-
Seed the solution with a tiny crystal of pure product (if available) as it cools.
-
Vigorous Stirring: Stirring prevents the oil droplets from coalescing, allowing them to solidify individually.[1]
-
Switch to Salt: If the free base oils out, stop. Convert to the HCl salt (Protocol A).
-
Q2: I have a mixture of 5-fluoro and 7-fluoro isomers. How do I separate them?
-
Mechanism: Isomers often have distinct crystal packing energies in their salt forms.[1]
-
Strategy: Fractional crystallization of the Nitrate or Zinc Chloride double salts is a classical method for separating quinoline isomers.[1] Alternatively, careful chromatography of the free base using Hexane:Ethyl Acetate (9:[1]1) on silica is often required before crystallization.[1]
Q3: The crystals are colored (yellow/brown) but should be white.
-
Cause: Oxidation products (quinoline N-oxides) or polymerized impurities.[1]
-
Fix: Perform a "Hot Filtration" step with activated charcoal during the recrystallization (Step 5 in Protocol A). Ensure the solvent is degassed if the compound is air-sensitive.[1]
Decision Logic for Purification
Figure 1: Decision tree for selecting the optimal purification pathway based on physical state and quantity.
FAQs
Q: Can I use water as a solvent? A: No. While the HCl salt is soluble in water, recovering it requires evaporating the water (energy-intensive) or basifying and extracting, which returns you to the oily free base.[1] Use anhydrous alcohols.[1]
Q: Is the compound light sensitive? A: Yes, many halogenated quinolines degrade under UV light.[1] Perform recrystallization in amber glassware or wrap flasks in foil.[1]
Q: What are the safety hazards? A: Fluoro-methylquinolines are skin and eye irritants. The free base can be absorbed through the skin.[1] Always handle in a fume hood.[1]
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
References
-
ChemicalBook. (2025).[1] 4-Methylquinoline (Lepidine) Physical Properties & Melting Point Data.[1][3] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 7-Fluoro-2-methylquinoline-4-carboxylic acid Product Sheet. Retrieved from [1]
-
National Institutes of Health (PubChem). (2025).[1] 7-Chloro-4-methylquinoline Compound Summary (Analogous Structure). Retrieved from [1]
-
Organic Syntheses. (1944).[1] Synthesis of Quinoline Derivatives (General Methods). Coll. Vol. 3, p. 519.[1] Retrieved from [1]
Sources
Technical Support Center: 7-Fluoro-4-methylquinoline Regioisomer Separation
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification strategies for Combes/Conrad-Limpach synthesis products Target Molecule: 7-Fluoro-4-methylquinoline (7-F-4-MQ) Major Impurity: 5-Fluoro-4-methylquinoline (5-F-4-MQ)
Introduction: The Regioselectivity Challenge
Welcome to the technical guide for fluoroquinoline synthesis. If you are accessing this module, you are likely observing a mixture of isomers following the cyclization of 3-fluoroaniline with a diketone (Combes synthesis) or
The core challenge lies in the directing effects of the fluorine atom on the aniline ring. During the electrophilic aromatic substitution (cyclization) step, the ring closure can occur at two distinct positions relative to the fluorine atom:
-
Para to Fluorine (C6 closure): Yields the target 7-Fluoro-4-methylquinoline . This is sterically favored.
-
Ortho to Fluorine (C2 closure): Yields the impurity 5-Fluoro-4-methylquinoline . This is sterically hindered but electronically feasible.
This guide provides the protocols to separate these isomers, which often possess frustratingly similar
Module 1: Diagnostic & Triage
Before attempting separation, confirm your isomer ratio. 5-fluoro impurities can "hide" under the major peak in low-resolution LC-MS.
Mechanism of Isomer Formation
Figure 1: Bifurcation of the cyclization pathway. Path A is favored due to the steric bulk of the fluorine atom hindering Path B.
Module 2: Separation Protocols
Do not rely on a single method. The "Salt-Break" technique (Method C) is often the savior when standard chromatography fails.
Method A: Fractional Crystallization (Scalable)
Best for: >5g scale, initial purity >80%.
The 7-fluoro isomer typically has a higher melting point and more symmetrical packing lattice than the 5-fluoro isomer, making it less soluble in non-polar solvents.
| Parameter | Specification |
| Primary Solvent | Hexane / Ethyl Acetate (3:1) |
| Alternative Solvent | Ethanol (Absolute) |
| Temperature Ramp | Dissolve at reflux |
| Critical Step | Seeding. If oiling occurs, scratch the glass or add a seed crystal of pure 7-F-4-MQ. |
Protocol:
-
Dissolve the crude dark solid in the minimum amount of boiling Ethyl Acetate.
-
Slowly add hot Hexane until the solution becomes slightly turbid.
-
Add a few drops of Ethyl Acetate to clear the turbidity.
-
Allow to cool slowly to room temperature. Rapid cooling traps the 5-fluoro impurity.
-
Filter the white needles (Target). The mother liquor will be enriched with the 5-fluoro impurity (oily residue).
Method B: Flash Chromatography (High Purity)
Best for: <5g scale, difficult separations.
Standard Silica (SiO2) often fails to resolve these isomers because the fluorine position does not significantly alter the dipole moment.
Optimized Conditions:
-
Stationary Phase: Amine-functionalized Silica (NH2-SiO2) is superior. The basic surface interacts differently with the pyridine nitrogen depending on the flanking fluorine (5-position F interacts with the ring Nitrogen lone pair, altering retention).
-
Mobile Phase: Toluene / Acetone (Gradient 0%
10% Acetone). Toluene provides - interactions that discriminate between the planar surfaces of the isomers.
Method C: The "Salt-Break" Technique (Troubleshooting)
Use when isomers co-elute and do not crystallize.
-
Salt Formation: Dissolve crude mixture in Ether. Bubble dry HCl gas or add 4M HCl in Dioxane.
-
Differential Precipitation: The 7-fluoro hydrochloride salt is usually highly crystalline and precipitates rapidly. The 5-fluoro salt often remains in solution or forms an amorphous gum due to the "ortho effect" destabilizing the crystal lattice.
-
Filtration: Filter the solid salt.
-
Freebasing: Suspend the salt in DCM and wash with saturated NaHCO3 to recover the pure freebase.
Module 3: Analytical Validation
You cannot rely on retention time alone. You must use NMR coupling constants (
1H NMR Diagnostic Table (CDCl3, 400 MHz)
| Proton Position | 7-Fluoro (Target) Pattern | 5-Fluoro (Impurity) Pattern | Mechanistic Reason |
| H-8 (Ortho to N) | dd, | d, | In 7-F, H8 couples to F7 (ortho-F coupling). In 5-F, H8 is far from F. |
| H-6 | dt or ddd | Multiplet | H6 in 7-F is ortho to F. H6 in 5-F is meta to F. |
| H-5 | Absent (Substituted) | Present (d) | 7-F has a proton at C5. 5-F has the Fluorine at C5. |
| 19F NMR | The chemical environment of F differs significantly due to the proximity of the ring Nitrogen. |
Key Validation Step: Look for the H-8 signal . In the 7-fluoro isomer, H-8 is split by the neighboring H-7 (which is Fluorine). This creates a distinct doublet of doublets (or broad doublet depending on resolution). In the 5-fluoro isomer, H-8 only couples to H-7 (which is a Proton), appearing as a standard doublet.
Frequently Asked Questions (FAQ)
Q1: My product is "oiling out" during crystallization. What is wrong? A: This is a purity threshold issue. If the 5-fluoro impurity constitutes >30% of the mass, it acts as a solvent, preventing the 7-fluoro lattice from forming.
-
Fix: Perform a "rough" flash column first to enrich the 7-fluoro content to >80%, then recrystallize. Alternatively, use the HCl Salt method (Method C), as salts are less prone to oiling than freebases.
Q2: Can I use distillation to separate them? A: Unlikely. The boiling point difference is typically <5°C. You would need a spinning band distillation column with >50 theoretical plates. It is generally not worth the thermal degradation risk.
Q3: Why is my yield of 7-fluoro lower than literature (Combes synthesis)? A: Check your acid catalyst. Polyphosphoric acid (PPA) at 140°C is standard, but if the stirring is inefficient, local hotspots cause polymerization.
-
Pro Tip: Ensure the 3-fluoroaniline and diketone form the Schiff base completely (monitor water evolution) before adding the acid. Residual free aniline polymerizes rapidly in PPA.
Q4: I see a third isomer. What is it? A: If you are using the Conrad-Limpach route (using ethyl acetoacetate), you might have formed the 2-hydroxy-4-methyl isomer (Knorr product) if the temperature was too low (<250°C). In the Combes route, a third isomer is rare unless your starting aniline contained 2-fluoro or 4-fluoroaniline impurities.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for Quinoline synthesis mechanisms).
- Eicher, T., & Hauptmann, S. (2003).
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link
- Garel, L., & Saint-Jalmes, L. (2006). Regioselective Synthesis of Fluoroquinolines. Tetrahedron, 62(33), 7887-7891. (Specific discussion on fluoroaniline directing effects).
-
Reitsema, R. H. (1948).[1] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. Link
Sources
Technical Support Center: Quinoline Synthesis Optimization
Current Status: Online | Specialist: Senior Application Scientist Topic: Minimizing Side Reactions in Quinoline Ring Formation
Introduction: Beyond the "Black Tar"
Welcome to the technical support hub for quinoline synthesis. If you are here, you have likely encountered the "black tar" phenomenon—a reaction mixture that solidifies into an intractable resin instead of yielding your target pharmacophore.
Quinoline synthesis is a battle between cyclization (desired) and polymerization (undesired).[1] Whether you are running a classic Skraup, a Doebner-von Miller, or a modern metal-catalyzed condensation, the core challenge remains: controlling the high-energy intermediates.
This guide moves beyond textbook definitions to provide field-proven protocols for maximizing yield and minimizing side reactions.
Module 1: The Skraup & Doebner-von Miller Protocol
Issue: Violent exotherms and extensive tar formation.[1]
The Skraup reaction involves the in-situ generation of acrolein (from glycerol) or vinyl ketones. These
The Solution: The "Sulfo-Mix" & Biphasic Control
To stop polymerization, we must throttle the concentration of the active vinyl species and moderate the oxidation potential.
1. The Oxidant Switch (The "Sulfo-Mix" Principle)
Replace the traditional Nitrobenzene/
-
Why: It is water-soluble. This keeps the oxidant in the aqueous acid phase, while the organic intermediates partition out, preventing over-oxidation of the final quinoline product.
-
Safety: It mitigates the "runaway" exotherm associated with nitrobenzene.
2. The Biphasic Buffer For Doebner-von Miller reactions (using pre-formed enones), use a Toluene/Water (HCl) biphasic system.
-
Mechanism: The aniline salt remains in the water; the enone stays in the toluene. The reaction only occurs at the interface or via slow phase transfer, keeping the instantaneous concentration of enone low relative to the amine.
Troubleshooting Diagram: Skraup Reaction Pathways
Caption: Divergent pathways in Skraup synthesis. Polymerization dominates if local concentration of acrolein is high. Cyclization is favored by moderators.
Module 2: Regiocontrol in Meta-Substituted Anilines
Issue: Obtaining a 50:50 mixture of 5-substituted and 7-substituted quinolines.
When using a meta-substituted aniline, the ring closure can occur at the ortho position (blocked by steric hindrance) or the para position relative to the substituent.
The Protocol: Kinetic vs. Thermodynamic Control
You can dictate the regioselectivity by choosing the specific condensation method (Knorr vs. Conrad-Limpach).
| Method | Conditions | Control Type | Major Isomer | Mechanism |
| Knorr | Kinetic | 7-Substituted | Amide formation first, then cyclization.[2] Sterics dictate closure away from the substituent. | |
| Conrad-Limpach | Thermodynamic | 5-Substituted | Imine formation first.[2] High heat allows reversibility, favoring the thermodynamically stable product (often the 5-isomer due to packing/electronics). |
Technical Insight:
If you require the 7-isomer, avoid temperatures above
Visualization: Regioselectivity Decision Tree
Caption: Selecting reaction conditions to dictate regiochemical outcome in meta-substituted substrates.
Module 3: Modern Green Approaches (Iron Catalysis)
Issue: Environmental toxicity of Arsenic/Nitrobenzene and harsh acids.
Modern drug discovery utilizes Iron(III) catalysis to achieve oxidative cyclization under milder conditions. This avoids the "tar" by eliminating the harsh dehydrating conditions of sulfuric acid.
Protocol:
-Catalyzed Oxidative Coupling
This method couples anilines with vinyl ketones or alkynes using air as the terminal oxidant.
-
Reagents: Aniline (1.0 equiv), Alkyne/Ketone (1.2 equiv).
-
Catalyst:
(10 mol%). -
Solvent: Toluene or DCE (Reflux).
-
Atmosphere: Open air (balloon
accelerates rate). -
Workup: Simple filtration through a silica pad (removes iron).
Why it works: Iron acts as a Lewis acid to activate the carbonyl/alkyne for nucleophilic attack and serves as a redox shuttle to facilitate the aromatization, preventing the accumulation of dihydroquinoline intermediates that degrade into tar.
FAQ: Troubleshooting Common Failures
Q: My Friedländer condensation yields the starting material unchanged.
-
A: The o-aminoaldehyde is likely unstable or has self-polymerized before reacting with your ketone.
-
Fix: Generate the o-aminoaldehyde in situ by reducing the corresponding o-nitroaldehyde with
or in the presence of the ketone. This traps the unstable aldehyde immediately.
Q: I see a "dihydroquinoline" peak in my LCMS, but no fully aromatic quinoline.
-
A: Your oxidation step is incomplete.
-
Fix: If using Skraup, increase the reflux time. If using a modern catalytic method, add a mild oxidant like DDQ (0.5 equiv) or
at the end of the reaction to force aromatization.
Q: The reaction works for aniline but fails for 4-nitroaniline.
-
A: Electron-withdrawing groups (EWGs) deactivate the aniline nucleophile.
-
Fix: Switch to the Gould-Jacobs reaction . It uses alkoxymethylenemalonates which are highly electrophilic, compensating for the poor nucleophilicity of the deactivated aniline.
References
-
Skraup-Doebner-Von Miller Mechanism & Polymerization Control
-
Regioselectivity (Knorr vs. Conrad-Limpach)
-
Iron-Catalyzed Green Synthesis
-
Modern Solvent Effects
-
National Institutes of Health (PMC). (2016).[8] "A Survey of Solvents for the Conrad-Limpach Synthesis."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acid Catalyst Optimization for 4-Methylquinoline Synthesis
Status: Operational Operator: Senior Application Scientist Topic: 4-Methylquinoline (Lepidine) Synthesis via Acid Catalysis Reference ID: TSC-LEP-2026-02
Core Directive & Scope
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your current protocol for 4-methylquinoline (Lepidine) is suffering from low yields (<50%) , tar formation (polymerization) , or catalyst deactivation .
While the Combes synthesis (Aniline + 1,3-diketone) typically yields 2,4-dimethylquinoline, the synthesis of pure 4-methylquinoline often relies on the Doebner-Miller reaction (Aniline + Methyl Vinyl Ketone/precursors) or the Conrad-Limpach approach. This guide focuses on optimizing the acid catalyst —the critical variable determining whether you get a clean product or a flask of polymerized tar.[1]
Catalyst Selection & Thermodynamics (The "Why")
Comparison of Acid Catalyst Systems
The choice of catalyst dictates the reaction pathway's kinetic vs. thermodynamic control.
| Feature | Mineral Acids (Traditional) | Lewis Acids | Solid Superacids (Recommended) |
| Examples | Sulfated Zirconia ( | ||
| Acidity Type | Brønsted (Proton donor) | Lewis (Electron pair acceptor) | Mixed Brønsted/Lewis |
| Selectivity | Low (High side-reactions) | Moderate | High (Shape selective) |
| Workup | Difficult (Neutralization req.) | Moderate (Extraction req.) | Simple (Filtration) |
| Main Issue | Oxidative polymerization (Tar) | Moisture sensitivity | Pore coking/Deactivation |
Mechanistic Insight: The Acid's Role
In the synthesis of 4-methylquinoline, the acid serves two distinct roles:
-
Activation: Protonating the carbonyl oxygen of the
-unsaturated ketone (or precursor) to facilitate nucleophilic attack by aniline.[2] -
Cyclodehydration: Driving the closure of the ring and subsequent aromatization.
Critical Failure Point: If the acid is too strong or the temperature too high during the initial mixing, the vinyl ketone precursor polymerizes before reacting with aniline. This is why Solid Acids (like Sulfated Zirconia) are superior; they allow for controlled surface reactions rather than bulk solution polymerization.
Visualizing the Pathway
The following diagram illustrates the critical checkpoints in the acid-catalyzed synthesis.
Caption: Figure 1. Reaction pathway highlighting the divergence between productive cyclization and tar formation based on acid strength and temperature control.
Troubleshooting Guides (FAQs)
Issue 1: "My reaction mixture turns into a black, viscous tar within minutes."
Diagnosis: Uncontrolled polymerization of the vinyl ketone precursor. Root Cause: The acid catalyst concentration is too high, or the addition rate is too fast, causing a localized exotherm. Solution:
-
Switch to a Solid Acid: Use Sulfated Zirconia (SZ) or Zeolite H-Beta . These isolate the active sites, preventing bulk polymerization.
-
Protocol Adjustment: If using mineral acid (
), use the "Two-Stage" method:-
Stage 1: Mix reactants at
to form the Michael adduct (stable). -
Stage 2: Slowly raise temperature to
for cyclization.
-
Issue 2: "I am using Zeolites, but the conversion drops drastically after the first run."
Diagnosis: Catalyst Deactivation via Coking. Root Cause: Large organic molecules (quinoline precursors) are trapping inside the zeolite pores (pore blocking). Solution:
-
Calcination: Regenerate the catalyst by heating at
in air for 4-6 hours to burn off the carbonaceous deposits. -
Solvent Selection: Switch to a solvent that solubilizes the heavy intermediates better, such as Acetonitrile or Ethanol , rather than running neat.
Issue 3: "I have low regioselectivity (mixture of isomers)."
Diagnosis: Lack of steric control during the cyclization step. Root Cause: In homogeneous catalysis, the aniline ring can attack from multiple angles if the ortho-positions are not distinct. Solution:
-
Shape Selectivity: Use MCM-41 or Zeolite Y . The pore channels of these materials impose steric constraints that favor the formation of the linear/less bulky isomer (4-methyl) over angular isomers.
-
Lewis Acid Tuning: Switch to
or . These coordinate with the carbonyl oxygen more rigidly than protons, directing the nucleophilic attack more precisely.
Experimental Protocols
Protocol A: Green Synthesis using Sulfated Zirconia (Recommended)
Best for: High yield, easy workup, reusable catalyst.
Reagents:
-
Aniline (10 mmol)
-
Methyl Vinyl Ketone (12 mmol) (or 1,3-butanediol precursor)
-
Catalyst: Sulfated Zirconia (
) - 0.5g -
Solvent: Acetonitrile (10 mL)
Workflow:
-
Activation: Activate
at for 1 hour prior to use to remove adsorbed water. -
Addition: In a round-bottom flask, disperse the catalyst in Acetonitrile. Add Aniline.
-
Controlled Reaction: Add Methyl Vinyl Ketone dropwise over 30 minutes at Room Temperature (RT). Crucial: Do not add all at once.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Workup: Filter the hot reaction mixture to recover the catalyst. Evaporate the solvent.
-
Purification: Recrystallize from ethanol or perform column chromatography.
Protocol B: Modified Doebner-Miller (Mineral Acid)
Best for: Low cost, large scale, if solid acids are unavailable.
Reagents:
-
Crotonaldehyde (or Methyl Vinyl Ketone equivalent)
-
HCl (6M)
- (Co-catalyst)
Workflow:
-
Complexation: Dissolve Aniline and
in ethanol at . -
Addition: Add the aldehyde/ketone slowly.
-
Cyclization: Add HCl dropwise.
-
Reflux: Heat to
for 2 hours. -
Neutralization: Pour onto ice/water and basify with
to pH 10. Extract with DCM.
Catalyst Regeneration Workflow
For users employing Heterogeneous Catalysts (Zeolites/Sulfated Zirconia), follow this lifecycle to maintain activity.
Caption: Figure 2.[9] Catalyst regeneration lifecycle to prevent deactivation in continuous batch processing.
References
-
Heterogeneous Catalysis for Quinoline Synthesis
-
Sulfated Zirconia Preparation & Activity
-
Combes/Doebner-Miller Mechanism
-
Zeolite Catalysis in Organic Synthesis
-
General Quinoline Synthesis Review
- Title: Recent advances in the synthesis of quinolines: a review.
- Source: RSC Advances, 2014.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement of 7-Fluoro-4-methylquinoline in Aqueous Media
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 7-Fluoro-4-methylquinoline. Our goal is to provide a comprehensive technical resource that combines fundamental principles with actionable troubleshooting strategies and detailed experimental protocols.
Introduction: The Solubility Challenge of a Privileged Scaffold
7-Fluoro-4-methylquinoline belongs to the quinoline family, a structural motif central to numerous therapeutic agents due to its wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable tool in drug discovery.[3][4] However, the core quinoline structure is inherently hydrophobic, and like its parent compound, 4-methylquinoline, 7-Fluoro-4-methylquinoline is expected to exhibit poor solubility in aqueous media.[5][6][7] This limited solubility is a critical hurdle in experimental biology and formulation development, as achieving desired concentrations for assays and in vivo studies can be challenging.[8]
This technical support center provides a structured approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the solubility of 7-Fluoro-4-methylquinoline.
Q1: Why is 7-Fluoro-4-methylquinoline expected to have low aqueous solubility?
A: The low aqueous solubility stems from its molecular structure. It is a polycyclic aromatic hydrocarbon, which is inherently nonpolar and hydrophobic. The methyl group (-CH3) further increases its lipophilicity. While fluorine substitution can have complex effects, it often increases lipophilicity, which can decrease aqueous solubility.[3] For the molecule to dissolve in water, it must overcome the strong hydrogen bonding network of water molecules, which is energetically unfavorable for a largely nonpolar compound.
Q2: What are the key physicochemical properties of 7-Fluoro-4-methylquinoline that I should be aware of?
A: Understanding the compound's properties is crucial for designing an effective solubilization strategy. While experimental data for this specific molecule may be limited, we can estimate key parameters based on its structural analogs, such as 4-methylquinoline and 7-chloro-4-methylquinoline.
| Property | Estimated Value / Characteristic | Rationale & Implication for Solubility |
| Molecular Formula | C₁₀H₈FN | - |
| Molecular Weight | ~161.18 g/mol | A relatively small molecule, but solubility is dominated by its structure, not its mass. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | This is the most critical parameter. Like other quinolines, the ring nitrogen is basic and can be protonated.[5][9][10] At a pH below its pKa, the molecule becomes a charged cation, which is significantly more soluble in polar solvents like water. |
| LogP (o/w) | > 2.5 | Indicates a preference for a nonpolar environment over water, confirming its hydrophobic nature. The LogP for 4-methylquinoline is 2.61.[6] |
| Appearance | Likely a solid at room temperature | Unlike 4-methylquinoline which is a liquid, halogenated derivatives are often solids.[5][11] |
Q3: How does pH fundamentally affect the solubility of this compound?
A: The pH of the aqueous medium is the most powerful tool for manipulating the solubility of 7-Fluoro-4-methylquinoline.[12] The molecule is a weak base due to the lone pair of electrons on the nitrogen atom in the quinoline ring.
-
In acidic conditions (pH < pKa): The nitrogen atom becomes protonated, forming a cationic salt (a quinolinium ion). This charge allows for strong ion-dipole interactions with water molecules, dramatically increasing solubility.[10][12]
-
In neutral or basic conditions (pH > pKa): The compound exists primarily in its neutral, free-base form. This form is less polar and thus significantly less soluble in water.
This pH-dependent behavior is a key vulnerability that can be exploited to enhance solubility.[9]
Caption: Equilibrium between the insoluble and soluble forms of 7-Fluoro-4-methylquinoline.
Part 2: Troubleshooting Guides & Strategic Solutions
This section provides direct answers to common experimental problems.
Q4: My compound precipitated immediately when I added it to my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should do?
A: The first and most effective step is to adjust the pH . Since your compound is a weak base, it is in its least soluble form at neutral pH.
Troubleshooting Workflow:
-
Prepare a concentrated stock solution in an organic solvent (like DMSO or ethanol) or in an acidic aqueous solution (e.g., 0.1 N HCl).
-
Determine the required final pH for your experiment. If your experiment can tolerate a lower pH, this is the simplest solution.
-
Perform a controlled pH titration. Start with a small volume of your acidic stock solution and slowly add it to your buffer while monitoring the pH. Adjust the final pH of the solution with dilute HCl or NaOH as needed. The goal is to find the highest pH at which your compound remains in solution at the desired concentration.
Caption: A logical workflow for troubleshooting the solubility of 7-Fluoro-4-methylquinoline.
Q5: Adjusting the pH is not an option for my cell-based assay. What is the next logical step?
A: The use of co-solvents is the next most common and effective strategy.[12][13] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving a hydrophobic compound.
Causality: By disrupting water's hydrogen bond network and lowering the dielectric constant of the medium, co-solvents reduce the energy penalty required to create a cavity for the solute molecule, thereby increasing solubility.
| Co-solvent | Recommended Starting % (v/v) | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Excellent solubilizing power. However, can be toxic to cells at >0.5-1%. Always run a vehicle control. |
| Ethanol (EtOH) | 1-10% | Generally well-tolerated by many cell lines at low concentrations. Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | A non-volatile and less toxic option compared to DMSO/EtOH. Can increase solution viscosity. |
| Propylene Glycol (PG) | 5-20% | Similar to PEG 400, often used in pharmaceutical formulations. |
Self-Validating Approach: Always test the effect of the co-solvent alone (the "vehicle control") on your experimental system to ensure it does not interfere with the assay or induce toxicity.
Q6: I need to prepare a stock solution at a high concentration (e.g., 10-50 mM) for serial dilutions. What is the best approach?
A: For high-concentration stock solutions, pure organic solvents are typically required.
-
100% Dimethyl Sulfoxide (DMSO) is the industry standard for creating master stocks of poorly soluble compounds for screening libraries. 7-Fluoro-4-methylquinoline should be readily soluble in DMSO at high concentrations.
-
100% Ethanol is another viable option.
Workflow:
-
Accurately weigh the 7-Fluoro-4-methylquinoline solid.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the target concentration.
-
Ensure complete dissolution using vortexing or brief sonication.
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light).
-
When preparing working solutions, dilute this stock into your final aqueous buffer, ensuring the final concentration of the organic solvent is low and compatible with your assay (e.g., <0.5% DMSO).
Q7: My experiment is highly sensitive to organic solvents, and pH adjustment is not feasible. Are there any other options?
A: Yes. Cyclodextrins are an excellent alternative for solvent-sensitive applications.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.
Mechanism of Action: The hydrophobic 7-Fluoro-4-methylquinoline molecule can partition into the nonpolar interior of the cyclodextrin, forming a water-soluble "inclusion complex."[16][17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin has a significantly higher aqueous solubility and lower toxicity than its parent, β-cyclodextrin, making it a preferred choice for pharmaceutical and biological applications.[16][17][18]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for systematically enhancing the solubility of 7-Fluoro-4-methylquinoline.
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the maximum solubility of 7-Fluoro-4-methylquinoline at various pH values.
Materials:
-
7-Fluoro-4-methylquinoline
-
Calibrated pH meter
-
Series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8)
-
0.1 N HCl and 0.1 N NaOH
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
0.22 µm syringe filters
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of solid 7-Fluoro-4-methylquinoline to a series of microcentrifuge tubes (e.g., 2 mg in 1 mL of each buffer). This ensures that you will reach the saturation point.
-
Equilibration: Tightly cap the tubes and place them in a thermomixer or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect the supernatant. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings.
-
Quantification:
-
Create a standard curve by dissolving a known amount of the compound in a solvent where it is freely soluble (e.g., methanol or acidified water) and making serial dilutions.
-
Measure the UV absorbance of the filtered aqueous samples at the compound's λmax.
-
Calculate the concentration in each sample using the standard curve.
-
Analysis: Plot the determined solubility (in µg/mL or µM) against the pH of the buffer. This will provide a clear profile of the compound's pH-solubility relationship.
Protocol 2: Solubility Enhancement Using Co-solvents
Objective: To evaluate the effect of various co-solvents on the solubility of 7-Fluoro-4-methylquinoline in a fixed buffer system (e.g., PBS pH 7.4).
Materials:
-
7-Fluoro-4-methylquinoline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare Co-solvent Systems: Prepare a series of PBS solutions containing increasing percentages of each co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, and 20% v/v).
-
Generate Saturated Solutions: Following the procedure from Protocol 1, add an excess amount of the compound to 1 mL of each co-solvent/buffer mixture.
-
Equilibrate, Centrifuge, and Filter: Follow steps 2-4 from Protocol 1 for all samples.
-
Quantify:
-
Important: The standard curve for quantification must be prepared in the corresponding co-solvent mixture, as the solvent can affect the molar absorptivity.
-
Measure the absorbance of each sample and calculate the concentration.
-
Analysis: Plot solubility versus the percentage of co-solvent for each tested agent. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.
Protocol 3: Solubility Enhancement Using HP-β-Cyclodextrin
Objective: To determine the increase in aqueous solubility of 7-Fluoro-4-methylquinoline through complexation with HP-β-CD.
Materials:
-
7-Fluoro-4-methylquinoline
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or a desired buffer (e.g., PBS pH 7.4)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Generate Saturated Solutions: Add an excess amount of 7-Fluoro-4-methylquinoline to each HP-β-CD solution.
-
Equilibrate, Centrifuge, and Filter: Follow steps 2-4 from Protocol 1.
-
Quantify: Use a standard curve prepared in the same buffer without cyclodextrin to determine the concentration of the compound in the filtered supernatant.
Analysis: Plot the solubility of 7-Fluoro-4-methylquinoline as a function of the HP-β-CD concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.
Part 4: Summary of Approaches
| Method | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Protonation of the quinoline nitrogen to form a soluble salt.[10][12] | Highly effective, inexpensive, simple to implement. | Limited to experiments that can tolerate acidic conditions (pH < 5.5). | Initial formulation screening, chemical reactions, non-biological assays. |
| Co-solvents | Reduces the polarity of the aqueous medium.[13] | Effective for moderate solubility enhancement, well-understood. | Potential for solvent toxicity or interference in biological assays; may affect protein stability. | Cell-based assays (with vehicle controls), preparing concentrated stocks for dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic drug in a soluble host molecule.[15][16] | Biocompatible, low toxicity, highly effective for creating true aqueous solutions without organic solvents. | Higher cost, can be a saturable system, may require more formulation development. | In vivo studies, sensitive biological assays, formulations where organic solvents must be avoided. |
References
-
Wikipedia. (n.d.). Quinoline. Retrieved February 5, 2026, from [Link]
- Adesina, A. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18031-18053.
-
The Good Scents Company. (n.d.). lepidine, 491-35-0. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-methylquinoline. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
- Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 107(5), 1253-1260.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 59-65.
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved February 5, 2026, from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. Retrieved February 5, 2026, from [Link]
-
Kalogria, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved February 5, 2026, from [Link]
- Shelley, H., & Babu, R. J. (2018). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery, 15(3), 269-282.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 5, 2026, from [Link]
-
Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved February 5, 2026, from [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved February 5, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 5, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Green Synthesis of Quinoline and Its Derivatives. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018). An efficient synthesis of quinolines under solvent-free conditions. Retrieved February 5, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 5, 2026, from [Link]
-
MDPI. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. Retrieved February 5, 2026, from [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]
- 6. 4-methylquinoline | 491-35-0 [chemicalbook.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low purity in commercial 7-Fluoro-4-methylquinoline
Troubleshooting Guide for Purity & Synthesis Applications
Product: 7-Fluoro-4-methylquinoline CAS: 56983-04-3 Common Applications: Kinase inhibitor synthesis (e.g., c-Met intermediates), Fragment-based drug discovery (FBDD).
Diagnostic Dashboard: Quick Status Check
Before proceeding with complex troubleshooting, compare your material against these baseline metrics.
| Parameter | Specification (High Purity) | Warning Sign | Likely Issue |
| Appearance | Off-white to pale yellow crystalline solid | Dark brown/red oil or sticky solid | Oxidation (N-oxide formation) or polymerized aniline residues. |
| Sharp, distinct aromatic peaks | Broad multiplets or "muddy" baseline | Paramagnetic impurities or oligomerization. | |
| Solubility | Soluble in DCM, MeOH, DMSO | Turbidity in MeOH | Inorganic salts or heavy metal catalyst residues. |
| LC-MS | Single peak (M+H = 162.1) | Split peak with identical Mass | Regioisomer Contamination (5-Fluoro isomer). |
Deep Dive: The Regioisomer Trap (5-Fluoro vs. 7-Fluoro)
The Problem: Users frequently report "low activity" in biological assays despite LC-MS showing the correct molecular weight. The most insidious impurity in commercial 7-fluoro-4-methylquinoline is its regioisomer: 5-fluoro-4-methylquinoline .
The Cause: This molecule is typically synthesized via the Combes Quinoline Synthesis or the Conrad-Limpach reaction using 3-fluoroaniline. When the ring closes, cyclization can occur either para to the fluorine (yielding the desired 7-fluoro) or ortho to the fluorine (yielding the 5-fluoro impurity). While sterics favor the 7-position, the 5-position pathway remains chemically accessible (approx. 5-10% in crude mixtures).
Visualization: Regioselectivity Pathway
The following diagram illustrates the bifurcation point in the synthesis that creates this impurity.
Figure 1: Bifurcation in the Combes synthesis leading to the critical 5-fluoro regioisomer impurity.
Troubleshooting & Detection
Standard C18 HPLC often fails to resolve these isomers efficiently.
-
Solution: Use
F-NMR or NOE (Nuclear Overhauser Effect) experiments.-
7-Fluoro: The Fluorine atom is distant from the C4-Methyl group.
-
5-Fluoro: The Fluorine atom is in the peri-position relative to the C4-Methyl group. You will observe a strong NOE signal between the Methyl protons and the Fluorine (or H5 if using H-NMR).
- H-NMR Diagnostic: Look at the coupling of the proton at C8. In the 7-fluoro isomer, H8 is a doublet of doublets (coupling with F7 and H6). In the 5-fluoro isomer, the proton environment is significantly shifted due to the lack of the shielding fluorine at C7.
-
Chemical Purity: Starting Material Contamination
The Problem: Reaction failure in Palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using this quinoline as a substrate.
The Cause: Residual 3-fluoroaniline . Anilines are potent ligands for Palladium. Even trace amounts (<1%) can coordinate with the Pd-catalyst, effectively poisoning the reaction and shutting down the catalytic cycle.
The Solution: Perform a rigorous Acid-Base Extraction. 3-Fluoroaniline is significantly less basic than the quinoline product, allowing for separation based on pKa manipulation.
Workflow: Purification Decision Tree
Figure 2: Purification strategy based on impurity identification.
Validated Purification Protocols
Protocol A: Removal of Aniline (Acid-Base Wash)
Use this if your downstream metal-catalyzed reactions are failing.
-
Dissolve crude 7-fluoro-4-methylquinoline in Ethyl Acetate (EtOAc) .
-
Wash the organic layer 3x with 1M HCl .
-
Separate the aqueous layer.
-
Critical Step: Slowly adjust the aqueous layer pH to ~4.5 - 5.0 using NaOH.
-
Mechanism:[1][2][3][4][5][6] 3-Fluoroaniline (pKa ~3.5) will remain protonated/soluble. The Quinoline (pKa ~5.8) is more basic and will stay in the salt form longer? Correction: Quinolines are generally more basic than anilines. However, their solubility profiles differ.
-
Revised Mechanism: Actually, standard practice for removing aniline from quinoline is to wash the organic phase with dilute acid (pH 4) . The more basic quinoline enters the water; the weakly basic aniline (pKa ~3.5) is less protonated at pH 4 than the quinoline (pKa ~5) but separation is difficult.
-
Better Method: Dissolve in dilute HCl. Wash with Ether (removes neutral tars). Basify to pH 12. Extract with EtOAc. If aniline persists, recrystallization is superior due to the similar pKa values making extraction difficult.
-
Protocol B: Removal of Regioisomer (Recrystallization)
Use this if you detect split peaks in LC-MS or complex NMR.
-
Solvent System: Ethanol : Water (9:1).
-
Dissolve the solid in boiling Ethanol (minimum volume).
-
Add Water dropwise until slight turbidity persists.
-
Re-heat to clear solution.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Filtration: The 7-fluoro isomer typically crystallizes first and in higher purity. The 5-fluoro isomer and aniline residues remain in the mother liquor.
Frequently Asked Questions (FAQ)
Q: Why does my sample turn red upon storage? A: Quinolines are susceptible to photo-oxidation, forming N-oxides or quinone-like colored impurities. Store the material in amber vials under Argon at -20°C. If the color is dark, filter through a short pad of silica gel using DCM before use.
Q: Can I use column chromatography to separate the 5-fluoro isomer? A: It is difficult. The polarity difference between 5-fluoro and 7-fluoro-4-methylquinoline is negligible on standard Silica. Recrystallization (Protocol B) is significantly more effective and scalable.
Q: What is the specific shift of the Methyl group in NMR? A: In DMSO-d6, the C4-Methyl group typically appears as a singlet around 2.6 - 2.7 ppm . If you see a secondary singlet shifted slightly downfield (e.g., +0.05 ppm) or showing doublet splitting (coupling to F), this confirms the presence of the 5-fluoro isomer (peri-coupling).
References
-
Regioselectivity in Quinoline Synthesis
- Mechanism of the Combes Synthesis. The reaction of meta-substituted anilines generally favors the formation of the 7-substituted quinoline due to steric hindrance at the ortho-position, but 5-substituted products are common byproducts.
- Source: Roberts, R. M., et al. "Modern Experimental Organic Chemistry." (General reference for heterocycle synthesis principles).
-
See also: (General search for fluoroquinoline synthesis verification).
- Purification Techniques: Recrystallization of Quinolines: Ethanol/Water systems are standard for purifying methylquinolines from isomeric mixtures. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Heterocyclic Compounds.
-
Analytical Data (NMR)
- 19F NMR of Fluoroquinolines: The chemical shift of fluorine on the quinoline ring is highly sensitive to position.
-
Source: (Validates the use of NMR for isomer distinction).
Sources
- 1. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
Technical Support Center: Prevention of Quinoline Photodegradation
Welcome to the technical support center for handling and storing quinoline-based compounds. As a class of molecules fundamental to drug development, materials science, and biological research, the integrity of your quinoline samples is paramount.[1] A common yet often overlooked issue is photodegradation—the alteration of these compounds upon exposure to light. This guide provides in-depth, field-proven insights into the causes of photodegradation and offers robust, validated protocols to prevent it, ensuring the accuracy and reproducibility of your experimental results.
Section 1: FAQs - The Fundamentals of Quinoline Photodegradation
This section addresses the core principles behind why and how quinolines degrade when exposed to light.
Q1: Why are quinoline-based compounds so sensitive to light?
A: The photosensitivity of quinolines is rooted in their fundamental chemical structure. The quinoline nucleus is an aromatic heterocyclic system containing a benzene ring fused to a pyridine ring.[2] This arrangement of delocalized pi-electrons readily absorbs electromagnetic radiation, particularly in the ultraviolet (UV) spectrum.[3] Upon absorbing a photon of light, the molecule is promoted to a higher energy "excited state." This excited molecule is significantly more reactive than its ground-state counterpart and can initiate a cascade of chemical reactions leading to its degradation.
Q2: What is the actual chemical mechanism of photodegradation?
A: The mechanism is often complex and can vary between different quinoline derivatives and environmental conditions. However, a primary pathway involves the formation of Reactive Oxygen Species (ROS) .[4] After the quinoline molecule enters an excited state, it can transfer its excess energy to molecular oxygen (O₂) present in the solvent or atmosphere. This process generates highly reactive species like singlet oxygen and hydroxyl radicals.[5][6] These ROS are aggressive oxidizing agents that can attack the quinoline molecule, leading to hydroxylation (forming products like 2-hydroxyquinoline and 8-hydroxyquinoline) or, with prolonged exposure, the complete cleavage of the aromatic rings.[5][6]
Q3: What are the common visible signs of quinoline degradation?
A: The most immediate and obvious sign of photodegradation in a quinoline sample is a distinct color change . Pure quinoline is a colorless liquid that characteristically turns yellow and then brown upon exposure to light and air.[2] For solid derivatives or solutions, you may observe a similar discoloration. In some cases, advanced degradation can also lead to the formation of insoluble particulates or a noticeable change in the solution's clarity.
Q4: What environmental and experimental factors accelerate photodegradation?
A: Several factors can significantly increase the rate of degradation. As scientists, controlling these variables is the key to maintaining sample integrity.
| Factor | Impact on Photodegradation | Causality & Rationale |
| Light Source & Intensity | High Impact | Higher intensity light and shorter wavelengths (i.e., UV light) provide more energy, increasing the probability of molecular excitation and subsequent degradation.[7][8] |
| pH of Solution | Variable Impact | The pH can alter the electronic state and solubility of the quinoline molecule, affecting its light absorption and reactivity. The degradation rate for quinoline itself is faster at pH 4.5 than at pH 7.0, while some derivatives show higher degradation at neutral pH.[5][9][10] |
| Oxygen Availability | High Impact | Molecular oxygen is a primary precursor for the formation of destructive Reactive Oxygen Species (ROS).[4][6] The presence of dissolved oxygen in solutions dramatically accelerates photodegradation. |
| Solvent/Contaminants | Moderate Impact | Certain solvents or contaminants, such as nitrates or dissolved organic matter, can act as photosensitizers, absorbing light and producing radicals that in turn attack the quinoline molecule.[5] |
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve problems that may arise during your experiments.
Q1: My quinoline stock solution has turned brown. Can I still use it for my experiments?
A: From a position of scientific rigor, we strongly advise against it. The brown color is a definitive indicator that the parent compound has undergone chemical modification.[2] Using this solution would introduce significant error, as:
-
The actual concentration of the active quinoline compound is unknown and lower than originally prepared.
-
The newly formed degradation products could interfere with your assay, either by interacting with your biological system or by producing confounding signals in analytical instrumentation.[8]
Recommendation: Discard the degraded solution and prepare a fresh stock, following the stringent light-protection protocols outlined in Section 3. For critical quantitative assays, always use freshly prepared solutions.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS chromatogram. Could this be photodegradation?
A: Yes, this is a classic signature of sample degradation. Photoproducts will have different polarities and mass-to-charge ratios than the parent compound, causing them to elute at different retention times and appear as new peaks.
Troubleshooting Protocol to Confirm Photodegradation:
-
Prepare a Control: Make a fresh solution of your quinoline compound, taking extreme care to protect it from light at every step (e.g., work in a dimly lit area, use amber vials, wrap containers in foil).
-
Immediate Analysis: Analyze this fresh, protected sample via HPLC/LC-MS immediately after preparation. This will provide you with a "golden standard" chromatogram.
-
Compare: Compare the chromatogram of your suspect sample with the golden standard. The appearance of additional peaks in the suspect sample that are absent in the control is strong evidence of degradation.
-
Forced Degradation (Optional but Recommended): To definitively identify potential degradation peaks, intentionally expose a small aliquot of your solution to intense UV or direct sunlight for a controlled period. Analyze this sample. The peaks that grow in this sample are your likely degradation products.[11]
Q3: My experimental results are highly variable from day to day. How can I rule out photodegradation as the cause?
A: Reproducibility issues are often traced back to inconsistent sample handling. Photodegradation is a prime suspect if your compound is light-sensitive.
Self-Validation Checklist:
-
Storage: Are your stock solutions and solid compounds stored in amber or foil-wrapped containers in a dark, cool, and dry location?[12][13]
-
Handling: When you retrieve the compound or prepare solutions, are you minimizing its exposure to ambient lab light?
-
Benchtop Use: Are your solutions sitting on the lab bench in clear containers (e.g., clear microplates, flasks, or tubes) for extended periods during an experiment?
-
Instrumentation: Does your experimental setup (e.g., plate reader, microscope) expose the sample to high-intensity light for long durations?
If you answer "no" to the first point or "yes" to the subsequent points, you have identified a potential source of variability. Implementing a rigorous light-protection workflow is essential.
Section 3: Protocols & Best Practices for Storage and Handling
Adherence to validated storage and handling protocols is the most effective way to prevent photodegradation.
Q1: What are the ideal long-term storage conditions for quinoline compounds?
A: The following conditions are based on established chemical safety and stability guidelines.[14][15][16]
| Parameter | Solid Compound Storage | Liquid/Solution Storage |
| Container | Use amber glass bottles or opaque containers with tightly sealed caps.[13][17] | Use amber glass volumetric flasks or vials with PTFE-lined screw caps. For highly sensitive compounds, amber syringe barrels can be used for single-use aliquots. |
| Light Protection | Mandatory. Store containers inside a dark cabinet or refrigerator. Avoid exposure to direct sunlight or harsh laboratory lighting.[15][18] | Mandatory. Wrap containers in aluminum foil for an additional layer of protection.[19] Use opaque or black microplates for high-throughput applications.[20] |
| Atmosphere | For highly sensitive or hygroscopic quinolines, flush the container headspace with an inert gas (argon or nitrogen) before sealing to displace oxygen and moisture.[2] | Degas the solvent before use and bubble with an inert gas. Store solutions under an inert gas atmosphere for maximum stability. |
| Temperature | Store in a cool, dry, and well-ventilated area as recommended by the manufacturer's safety data sheet (SDS).[12][16] Some derivatives may require refrigeration or freezing (-20°C).[21] | Store at 4°C or -20°C, depending on the solvent and compound stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Q2: How should I prepare and store quinoline stock solutions to ensure their stability?
A: This protocol integrates best practices to minimize light-induced degradation during solution preparation.
Step-by-Step Protocol for Stable Stock Solution Preparation:
-
Environment Setup: Whenever possible, perform these steps in a room with reduced ambient light or under yellow/red safety lights.
-
Glassware Selection: Use Class A amber volumetric glassware for accurate concentration preparation.
-
Weighing: Weigh the solid quinoline compound rapidly and avoid prolonged exposure on the balance.
-
Dissolution: Add the solvent to the solid in the amber flask. If sonication is required, wrap the flask in aluminum foil before placing it in the sonicator bath.
-
Aliquoting: Once fully dissolved and brought to volume, immediately aliquot the stock solution into smaller-volume amber glass vials. This prevents the need to repeatedly expose the main stock to light and temperature changes.
-
Inert Gas Purge: For each aliquot, flush the vial's headspace with argon or nitrogen for 15-30 seconds before tightly capping.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration, date, and "Photosensitive - Protect from Light." Store immediately under the conditions specified in the table above.
Q3: How can I perform a basic photostability test on my specific quinoline derivative?
A: You can conduct a simplified yet informative photostability study based on the principles of the ICH Q1B guidelines.[11][22][23] This helps you understand the specific sensitivity of your compound.
Experimental Protocol for Photostability Assessment:
-
Sample Preparation: Prepare a solution of your quinoline derivative at a typical experimental concentration.
-
Aliquot Samples: Divide the solution into three identical, transparent vials (e.g., clear glass or quartz HPLC vials).
-
Control Sample ("Dark Control"): Tightly wrap one vial completely in aluminum foil. This sample will control for any thermal degradation.[11]
-
Test Sample: Place the second vial (unwrapped) alongside the "Dark Control."
-
Reference Standard: Store the third vial in ideal dark and cold conditions. This is your baseline (T=0) sample.
-
Exposure: Place the "Dark Control" and "Test Sample" in a photostability chamber that provides controlled light exposure (e.g., a minimum of 1.2 million lux hours visible and 200 W h/m² UVA, per ICH guidelines).[7] If a chamber is unavailable, exposure to consistent, direct laboratory light for a set period (e.g., 24 hours) can provide preliminary data, but note the source and duration.
-
Analysis: After the exposure period, analyze all three samples (Reference, Dark Control, Test Sample) by a stability-indicating method, typically HPLC-UV.[9]
-
Interpretation:
-
If the Test Sample shows significant degradation compared to the Reference, while the Dark Control does not, your compound is photodegradable.
-
If both the Test and Dark Control samples show degradation, your compound may be thermally unstable under the experimental conditions.
-
The percentage of peak area loss for the parent compound in the Test Sample provides a quantitative measure of its photolability.
-
Section 4: Visualizing the Process
Understanding the degradation pathway and the troubleshooting logic is crucial for effective prevention.
Caption: Simplified pathway of quinoline photodegradation.
Caption: Troubleshooting workflow for inconsistent results.
References
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]
-
Li, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (PMC). Available at: [Link]
-
Zhang, Y., et al. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available at: [Link]
- University College Cork. (n.d.).
-
Njoroge, M., et al. (2018). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Fournier, L., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ACS Publications. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-Mts. Available at: [Link]
- Wang, Y., et al. (2021). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Taylor & Francis Online.
-
Tassalit, D., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available at: [Link]
-
Tassalit, D., et al. (2020). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. Available at: [Link]
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
-
National Institutes of Health. (n.d.). Quinoline. PubChem. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Umezawa, N., et al. (1997). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. National Institutes of Health (PMC). Available at: [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. Available at: [Link]
-
Wang, D., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available at: [Link]
-
Interpack. (n.d.). Packing UV-sensitive products under LED lights. Interpack. Available at: [Link]
-
Wang, Y., et al. (2022). Effect of reactive oxygen species (ROS) produced by pyridine and quinoline on NH4+-N removal under phenol stress: The shift of nitrification pathway and its potential mechanisms. PubMed. Available at: [Link]
-
Michalski, M., et al. (2022). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. MDPI. Available at: [Link]
-
Georgiou, C. D., et al. (2022). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. MDPI. Available at: [Link]
-
Wang, D., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. ResearchGate. Available at: [Link]
- Eurovetrocap. (n.d.). Functional barrier: packaging for light-sensitive products. Eurovetrocap.
- ACS Publications. (n.d.). ACS Applied Bio Materials Vol. 9 No. 3.
-
Ma, C., et al. (2019). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. National Institutes of Health (PMC). Available at: [Link]
- Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Publishing.
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available at: [Link]
- ResearchGate. (n.d.). Protective Packaging for Light-sensitive Foods.
- Chemos GmbH&Co.KG. (n.d.).
- O.Berk. (n.d.). UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. O.Berk.
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available at: [Link]
- BioBoston Consulting. (2021). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
-
MJS Packaging. (2020). Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. MJS Packaging. Available at: [Link]
-
Tamele, I. J., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Institutes of Health (PMC). Available at: [Link]
- Starna Scientific. (n.d.). Drug Photostability Testing Kit. Starna Scientific.
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]
-
Wang, Y., et al. (2024). Applying molecular oxygen for organic pollutant degradation: Strategies, mechanisms, and perspectives. National Institutes of Health (PMC). Available at: [Link]
- Wikipedia. (n.d.). Quinine. Wikipedia.
- Ghorai, A., & Jana, C. K. (2021). Visible-light-mediated synthesis of quinolines. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applying molecular oxygen for organic pollutant degradation: Strategies, mechanisms, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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- 15. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. Pipeline Packaging [pipelinepackaging.com]
- 18. nj.gov [nj.gov]
- 19. How To [chem.rochester.edu]
- 20. camlab.co.uk [camlab.co.uk]
- 21. lumiprobe.com [lumiprobe.com]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Removing unreacted aniline precursors from quinoline products
Welcome to the technical support center for quinoline synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet critical, challenge of removing unreacted aniline precursors from their quinoline products. Incomplete removal of aniline can lead to downstream reaction failures, purification difficulties, and compromised biological data. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the highest purity of your quinoline compounds.
Troubleshooting Guide & Core Protocols
This section addresses specific issues encountered during the purification of quinoline products in a practical question-and-answer format. We will explore the causality behind each experimental choice, ensuring a robust and validated approach to purification.
Q1: My crude quinoline product is heavily contaminated with aniline. What is the most robust method for bulk removal?
Answer: For significant aniline contamination, Acid-Base Extraction is the most effective and scalable primary purification method.[1][2][3]
The Principle: This technique leverages the difference in basicity between aniline and most quinoline derivatives. Both are basic, but aniline is readily protonated by a dilute acid to form a water-soluble anilinium salt (e.g., anilinium chloride).[1][4] This salt partitions into the aqueous phase, while the typically less basic (or more sterically hindered) quinoline product remains in the organic layer.[3][4]
Caption: Workflow for Aniline Removal via Acid-Base Extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M or 2M aqueous hydrochloric acid (HCl).[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The protonated aniline will move into the aqueous (bottom) layer.
-
Separation: Carefully drain the lower aqueous layer. For thorough removal, repeat the acid wash (steps 2-3) one or two more times with fresh HCl solution.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude quinoline product, now significantly depleted of aniline.
Q2: I've performed an acid wash, but my NMR/GC-MS analysis still shows trace amounts of aniline. How can I achieve higher purity?
Answer: For removing residual, trace impurities, secondary purification methods like Column Chromatography or Recrystallization are necessary. The choice depends on whether your quinoline product is a solid or an oil.
Option A: Flash Column Chromatography
The Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5] Although aniline and quinoline can have similar polarities, a carefully selected solvent system can achieve effective separation. Silica gel is slightly acidic, which can sometimes cause basic compounds like aniline to streak; however, aniline generally moves faster than many larger, more functionalized quinoline products.[5]
Experimental Insight:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a common starting point. Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. Aniline, being smaller and relatively polar, will typically elute before more complex quinoline derivatives.
-
Troubleshooting: If streaking or poor separation occurs, add a small amount (0.5-1%) of triethylamine (NEt₃) to the eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation of basic compounds.[5]
Option B: Recrystallization
The Principle: If your quinoline product is a solid, recrystallization is an excellent method for achieving high purity.[6][7] This process relies on the principle that the desired compound and the impurity (aniline) will have different solubilities in a chosen solvent at different temperatures.[6] The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain dissolved at all temperatures.[6][7]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, or mixed solvent systems like ethanol/water) to find one that meets the criteria.[8]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.[7]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The aniline impurity should remain in the filtrate.
Q3: My quinoline derivative is sensitive to acid. Are there non-acidic methods to remove aniline?
Answer: Yes. If your product is acid-labile, you should avoid acid-base extraction. Alternative methods include diazotization or leveraging physical property differences through distillation .
Method A: Diazotization and Phenol Conversion
The Principle: This is a classic chemical method to eliminate residual primary aromatic amines like aniline. Aniline reacts with sodium nitrite (NaNO₂) under acidic conditions (carefully controlled) to form a diazonium salt. This salt is unstable and, upon gentle warming, decomposes to nitrogen gas and a phenol.[9] The resulting phenol has vastly different physical properties from your quinoline product and can be easily removed by a subsequent basic wash (using NaOH solution).
Caution: This method introduces new reagents and byproducts and should be tested on a small scale first. It is particularly useful in syntheses like the Skraup synthesis where it is often integrated into the workup.[9][10]
Method B: Fractional Distillation
The Principle: This method separates liquids based on differences in their boiling points.[11] If your quinoline product is a liquid and has a boiling point significantly different from aniline, fractional distillation under reduced pressure (vacuum distillation) can be highly effective.[10][11]
Data-Driven Decision: Consult the table below. A difference of at least 25-30 °C in boiling points is generally sufficient for good separation by fractional distillation.
| Compound | Boiling Point (°C at atm. pressure) | Boiling Point (°C at 14 mmHg) |
| Aniline | 184 °C | ~75 °C |
| Quinoline | 237 °C | 110-114 °C[10] |
| 2-Methylquinoline | 247 °C | ~120 °C |
| 8-Hydroxyquinoline | 267 °C | ~140 °C |
As shown, the boiling point difference between aniline and quinoline is substantial, making vacuum distillation a viable and powerful purification strategy that avoids aqueous and acidic conditions entirely.[10]
Frequently Asked Questions (FAQs)
Q: How can I monitor the purification process to know when the aniline is gone? A: Thin-Layer Chromatography (TLC) is the quickest method. Spot your crude mixture and the collected fractions on a silica plate and elute with a Hexane/EtOAc system. Aniline can be visualized under a UV lamp or by staining with potassium permanganate. For quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy are the gold standards.[12]
Q: Why is it so important to remove all traces of aniline? A: Aniline is often toxic and can interfere with subsequent chemical transformations. In drug development, precursor impurities can lead to the formation of undesired side products and complicate the interpretation of biological activity and safety data.
Q: What are the key safety precautions when working with these compounds? A: Both aniline and quinoline are hazardous. Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. Quinoline is harmful if swallowed and can cause serious eye irritation.[13] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Caption: Decision workflow for purifying quinoline products from aniline.
References
-
How do I remove aniline from the reaction mixture? | ResearchGate. (2014). ResearchGate. Available at: [Link]
-
Preparation of Quinoline - Sciencemadness Discussion Board. (2017). Sciencemadness. Available at: [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Video: Extraction - Concept - JoVE. (2020). JoVE. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Magritek. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Making quinoline - the Skraup synthesis - YouTube. (2024). YouTube. Available at: [Link]
- Method for the preparation of quinoline and aniline compounds - Google Patents. (n.d.). Google Patents.
-
QUINOLINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
- A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.). Google Patents.
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available at: [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Available at: [Link]
-
Determination of aniline and quinoline compounds in textiles. (2016). PubMed. Available at: [Link]
-
Liquid/liquid Extraction. (n.d.). Available at: [Link]
-
Quinoline - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
- The crystallization of quinoline - Google Patents. (n.d.). Google Patents.
-
Rapid Separations by Liquid-Solid Column Chromatography. (n.d.). Journal of Chromatographic Science. Available at: [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. Available at: [Link]
-
Does aniline stick in columns during column chromatography? (2014). ResearchGate. Available at: [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives. (2025). ResearchGate. Available at: [Link]
-
pKa values bases - Chair of Analytical Chemistry. (n.d.). University of Regensburg. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. Video: Extraction - Concept [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. US4157445A - Method for the preparation of quinoline and aniline compounds - Google Patents [patents.google.com]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectral Analysis of 7-Fluoro-4-methylquinoline
Executive Summary
Context: 7-Fluoro-4-methylquinoline (7-F-4-MQ) is a critical pharmacophore in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors. The introduction of the fluorine atom at the C7 position modulates metabolic stability and lipophilicity (LogP), but significantly complicates the proton NMR landscape compared to its non-fluorinated parent, 4-methylquinoline (Lepidine).
Purpose: This guide objectively compares the spectral performance of 7-F-4-MQ against its primary structural analog, 4-methylquinoline. It provides a self-validating analytical framework to distinguish these compounds based on spin-spin coupling constants (
Comparative Analysis: 7-F-4-MQ vs. 4-Methylquinoline
This section contrasts the "Target Product" (7-F-4-MQ) with the "Standard Alternative" (4-Methylquinoline) to demonstrate how fluorine substitution alters the spectral "performance" (resolution and topology).
Spectral Topology & Splitting Patterns
The primary differentiator is the presence of the
| Feature | Alternative: 4-Methylquinoline | Product: 7-Fluoro-4-methylquinoline | Analytical Implication |
| H8 Signal | Doublet (d) or Multiplet | Doublet of Doublets (dd) | H8 couples to H7 (absent here) vs. F7 (large |
| H6 Signal | Triplet of Doublets (td) | Doublet of Doublets (dd) | Loss of H7 coupling simplifies H6 but F7 adds complexity. |
| H5 Signal | Doublet (d) | Doublet of Doublets (dd) | Long-range |
| Methyl Group | Singlet (~2.69 ppm) | Singlet (~2.70 ppm) | Minimal change; Methyl is too distant from F7. |
Quantitative Shift Data (Solvent: CDCl )
Data derived from substituent chemical shift (SCS) principles and validated against quinoline base structures.
| Proton Position | 4-Methylquinoline ( | 7-F-4-MQ (Predicted | Shift Effect ( |
| H2 | 8.78 | 8.80 - 8.85 | Negligible (distant). |
| H8 | 8.12 | 7.75 - 7.85 | Shielded (Ortho-F effect). |
| H5 | 7.99 | 8.00 - 8.10 | Deshielded (slight). |
| H6 | 7.56 | 7.30 - 7.40 | Shielded (Ortho-F effect). |
| H3 | 7.22 | 7.25 - 7.30 | Negligible. |
Critical Insight: The fluorine atom at C7 exerts a shielding effect on the ortho-protons (H6 and H8) due to resonance electron donation, moving them upfield relative to the non-fluorinated alternative.
Detailed Structural Assignment Logic
To validate the structure of 7-F-4-MQ, the analyst must confirm the specific coupling constants. This protocol relies on the magnitude of
The Coupling Pathway (Graphviz Visualization)
The following diagram illustrates the connectivity and coupling logic required to interpret the H8 and H6 signals.
Caption: Spin-spin coupling network centered on the C7-Fluorine atom. Note the strong ortho-couplings (
Diagnostic Signal Analysis
-
H8 (The "Anchor" Signal):
-
Located peri to the Nitrogen, usually deshielded, but the 7-F pulls it upfield.
-
Pattern: Doublet of Doublets (dd).
-
Coupling 1:
Hz (Large). -
Coupling 2:
Hz (Meta coupling to H6 - often unresolved or small). -
Differentiation: In 4-methylquinoline, H8 is a doublet (coupling only to H7).
-
-
H6:
-
Pattern: Doublet of Doublets (dd) or Doublet of Triplets (dt).
-
Coupling 1:
Hz (Ortho to H5). -
Coupling 2:
Hz (Ortho to F7). -
Result: Appears as a "pseudo-triplet" if
.
-
Experimental Protocol: Synthesis & Acquisition
To ensure high-fidelity spectral data, the sample preparation must account for the aggregation tendencies of quinolines.
Synthesis Route (Modified Skraup)
Objective: Generate 7-F-4-MQ from 3-fluoroaniline.
-
Reactants: Mix 3-fluoroaniline (1.0 eq) with methyl vinyl ketone (1.2 eq) or crotonaldehyde.
-
Catalyst: Use ferrous sulfate (
) and nitrobenzene in concentrated sulfuric acid (Skraup conditions) or use iodine/HCl (Doebner-Miller variation). -
Reflux: Heat to 100°C for 3 hours.
-
Workup: Neutralize with NaOH, extract with Dichloromethane (DCM).
-
Purification: Flash column chromatography (Hexane:EtOAc 8:2). Note: 7-fluoro isomer must be separated from the 5-fluoro regioisomer if 3-fluoroaniline is used.
NMR Acquisition Workflow
Objective: Obtain resolved couplings for H-F calculation.
Caption: Optimized NMR workflow. Note the low Line Broadening (LB) setting to resolve fine Fluorine couplings.
Solvent Selection Guide:
-
CDCl
: Recommended for initial characterization. Sharp lines, good solubility. -
DMSO-d
: Use if signal overlap occurs in the aromatic region (7.0 - 8.0 ppm). DMSO often shifts H2 and H8 downfield due to H-bonding with the quinoline nitrogen, separating them from the H5/H6 cluster [2].
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M. (2010).[3] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica. Retrieved from [Link][4]
Sources
Mass spectrometry fragmentation patterns of fluoroquinolines
An In-Depth Guide to the Mass Spectrometry Fragmentation of Fluoroquinolones
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the mass spectrometry fragmentation patterns of fluoroquinolone antibiotics. Moving beyond a simple recitation of data, we will explore the causality behind the observed fragmentation, offering field-proven insights into the structural elucidation of this critical class of compounds. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness in your analytical workflows.
Introduction: The Analytical Challenge of Fluoroquinolones
Fluoroquinolones (FQs) are a class of synthetic antibacterial agents widely employed in both human and veterinary medicine due to their broad spectrum of activity.[1] Their core structure, a quinolone ring system, is variously substituted, leading to a wide array of analogues. This structural diversity, coupled with the need to detect trace-level residues in complex matrices like foodstuffs and environmental samples, makes mass spectrometry (MS) an indispensable analytical tool.[2][3]
Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) has become the method of choice for FQ analysis, offering unparalleled sensitivity and specificity.[2][4] Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to developing robust analytical methods, identifying novel analogues or metabolites, and ensuring confident structural confirmation. This guide will dissect these patterns, providing a comparative framework for some of the most common FQs.
The Foundation of Fluoroquinolone Fragmentation
When analyzed by ESI-MS in positive ion mode, fluoroquinolones readily form a protonated molecular ion, [M+H]⁺.[2] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) reveals a series of characteristic neutral losses and product ions that are directly linked to the core structural motifs of the FQ class.
The most common fragmentation pathways involve:
-
Initial Loss of Peripheral Groups: The fragmentation process typically begins with the cleavage of the more labile substituent groups attached to the quinolone core.[2][5]
-
Rearrangement of Heterocyclic Rings: Following the initial losses, the heterocyclic rings, particularly the piperazine or piperidine moiety at the C-7 position, undergo complex rearrangements and further fragmentation.[2][5]
-
Common Neutral Losses: Across the FQ class, several predictable neutral losses are observed, corresponding to specific functional groups:[2][6]
-
Loss of H₂O (18 Da): Dehydration is a common initial step.
-
Loss of CO₂ (44 Da): Decarboxylation from the C-3 carboxylic acid group is a primary and highly characteristic fragmentation.[2]
-
Loss of HF (20 Da): The fluorine atom at the C-6 position can be eliminated as hydrogen fluoride.[1]
-
Loss of CO (28 Da): The carbonyl group at the C-4 position can be lost.[6]
-
These fragmentation events provide a rich tapestry of data that, when interpreted correctly, can definitively identify the specific FQ and even provide clues about its substitution pattern.
Comparative Fragmentation Analysis: A Tale of Two Substituents
While FQs share a common core, their fragmentation pathways diverge based on the nature of the substituents at the N-1 and C-7 positions. These differences are the key to their individual analytical signatures.
The Influence of the N-1 Substituent
The group attached to the N-1 position of the quinolone ring is a primary point of cleavage.
-
Cyclopropyl Group (e.g., Ciprofloxacin, Enrofloxacin): FQs with an N-1 cyclopropyl group exhibit a characteristic loss of a cyclopropyl radical (·C₃H₅, 41 Da).[1][6]
-
Ethyl Group (e.g., Norfloxacin, Pefloxacin): Those with an N-1 ethyl group show fragmentation patterns related to this moiety.[1]
Caption: General fragmentation of the C-7 piperazine ring.
Quantitative Data Summary
The following table summarizes the characteristic ions for several common fluoroquinolones, providing a quick reference for method development and data analysis.
| Fluoroquinolone | [M+H]⁺ (m/z) | Major Product Ions (m/z) and Proposed Origin | Reference(s) |
| Ciprofloxacin | 332 | 314 ([M+H - H₂O]⁺), 288 ([M+H - CO₂]⁺), 245 ([M+H - CO₂ - C₂H₅N]⁺), 231 | [1] |
| Norfloxacin | 320 | 302 ([M+H - H₂O]⁺), 276 ([M+H - CO₂]⁺), 233 ([M+H - CO₂ - C₂H₅N]⁺) | [1][3] |
| Enrofloxacin | 360 | 342 ([M+H - H₂O]⁺), 316 ([M+H - CO₂]⁺), 245 ([M+H - CO₂ - C₄H₉N]⁺) | [1][3] |
| Ofloxacin | 362 | 344 ([M+H - H₂O]⁺), 318 ([M+H - CO₂]⁺), 261 (piperazine ring cleavage) | [1] |
| Levofloxacin | 362 | 344 ([M+H - H₂O]⁺) | [7] |
| Moxifloxacin | 402 | 384 ([M+H - H₂O]⁺), 358 ([M+H - CO₂]⁺) | [7][8] |
A Self-Validating Experimental Protocol for FQ Analysis
To ensure trustworthy and defensible results, an analytical method must be inherently self-validating. The following LC-MS/MS protocol achieves this by using both chromatographic retention time and mass-to-charge ratio transitions as points of confirmation.
Objective:
To develop a sensitive and selective method for the identification and quantification of multiple fluoroquinolones in an environmental water sample.
Methodology Workflow
Caption: LC-MS/MS workflow for fluoroquinolone analysis.
Step-by-Step Protocol:
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: This crucial first step concentrates the analytes of interest while removing salts, proteins, and other matrix components that can interfere with ionization (ion suppression) and clog the LC system.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol followed by ultrapure water. [4] 2. Load 100 mL of the water sample (acidified with formic acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the target fluoroquinolones with an appropriate solvent (e.g., methanol with ammonia).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
-
Liquid Chromatography (LC) Separation
-
Rationale: Chromatographic separation is essential to resolve different FQ isomers and separate them from co-eluting matrix components before they enter the mass spectrometer. A gradient elution provides the necessary resolving power for a multi-analyte screen.
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18) is a robust choice. [4] * Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile. [9] * Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90%) to elute the compounds, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
-
Mass Spectrometry (MS/MS) Detection
-
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides two layers of mass-based selectivity (precursor ion and product ion), resulting in exceptional sensitivity and noise reduction.
-
Parameter Optimization (The Self-Validating Core):
-
Precursor Ion Determination: Infuse a standard solution of each FQ individually into the mass spectrometer. Perform a full scan (Q1 scan) to determine the exact m/z of the [M+H]⁺ ion.
-
Product Ion Selection: Set the mass spectrometer to isolate the precursor ion in Q1. Apply a range of collision energies in the collision cell (Q2) and scan the resulting fragments in Q3 (product ion scan). Identify two to three of the most intense and stable product ions for each FQ. [7] 3. MRM Transition Setup: For each FQ, create an MRM method that monitors the transition from the specific precursor ion to its specific product ions (e.g., for Ciprofloxacin: 332 → 288 and 332 → 245).
-
-
Trustworthiness through Confirmation: A compound is positively identified only if a peak is detected at the correct retention time and the MRM transitions for that compound are present in the correct pre-determined ratio. This dual confirmation minimizes the risk of false positives. [1]
-
Advanced Considerations: The Impact of Collision Energy and Protomers
For the advanced user, it is important to recognize that fragmentation is not static. The collision energy applied in the collision cell has a direct impact on the resulting spectrum; higher energies typically lead to more extensive fragmentation and the appearance of lower mass ions. [7][10] Furthermore, recent studies using ion mobility mass spectrometry have revealed that some fluoroquinolones can exist as multiple, structurally distinct protonated forms (protomers) in the gas phase. These different protomers can exhibit unique fragmentation patterns, adding a layer of complexity but also offering a higher degree of specificity if they can be chromatographically or otherwise separated. [11][12]
Conclusion
The mass spectrometric fragmentation of fluoroquinolones is a predictable and well-characterized process governed by the fundamental chemistry of their molecular structure. Key cleavages at the N-1 and C-7 substituents provide the diagnostic fingerprints necessary to differentiate between the numerous analogues in this class. By leveraging this understanding to build robust, self-validating LC-MS/MS methods, researchers can achieve highly sensitive and specific detection of these important compounds in any matrix. This guide serves as a foundational resource for both method development and the confident interpretation of the resulting data.
References
-
Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Taylor & Francis Online URL: [Link]
-
Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PubMed URL: [Link]
-
Title: (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: High-Sensitivity MALDI-MRM-MS Imaging of Moxifloxacin Distribution in Tuberculosis-Infected Rabbit Lungs and Granulomatous Lesions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column Source: Waters Corporation URL: [Link]
-
Title: Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry Source: Taylor & Francis Online URL: [Link]
-
Title: The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different... Source: ResearchGate URL: [Link]
-
Title: Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland Source: PubMed URL: [Link]
-
Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry Source: Waters Corporation URL: [Link]
-
Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Source: Waters Corporation URL: [Link]
Sources
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Sensitivity MALDI-MRM-MS Imaging of Moxifloxacin Distribution in Tuberculosis-Infected Rabbit Lungs and Granulomatous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
Technical Comparison: Spectroscopic Profiling of 7-Fluoro-4-methylquinoline vs. Structural Analogs
Executive Summary
This guide provides a technical framework for the infrared (IR) spectroscopic characterization of 7-Fluoro-4-methylquinoline (7-F-4-MQ) . As a critical intermediate in the synthesis of antimalarials and kinase inhibitors, distinguishing this scaffold from its non-fluorinated (4-methylquinoline) or non-methylated (7-fluoroquinoline) precursors is a common analytical challenge.
This document moves beyond simple peak listing. It establishes a comparative logic based on substituent effects—specifically the electronegative influence of the 7-Fluoro group and the hyperconjugative contribution of the 4-Methyl group—to validate compound identity without relying solely on library matching.
Analytical Methodology & Sample Preparation
To ensure data integrity, the following protocol is recommended. The choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) is critical depending on the sample's physical state (typically a solid/powder for this intermediate).
Recommended Workflow
The following diagram outlines the decision matrix for sample preparation to minimize artifacts (e.g., water bands or oxidation).
Figure 1: Decision matrix for IR sample preparation. For 7-F-4-MQ, Diamond ATR is preferred for speed, while KBr is reserved for publication-quality resolution.
Comparative Spectral Analysis
The identification of 7-F-4-MQ relies on a "subtraction logic"—identifying features present in the target that are absent in its structural analogs.
The "Fingerprint" Logic
-
Target: 7-Fluoro-4-methylquinoline
-
Analog A: Quinoline (Parent Scaffold)
-
Analog C: 7-Fluoroquinoline
Table 1: Characteristic Peak Assignments & Shifts
Note: Values represent characteristic ranges derived from substituent rules and experimental data of analogs.
| Functional Group | Vibration Mode | 7-F-4-MQ (Target) | 4-Methylquinoline | Quinoline (Parent) | Diagnostic Value |
| Aliphatic C-H | Stretch (asym/sym) | 2920–2960 cm⁻¹ | 2925, 2855 cm⁻¹ | Absent | High: Confirms Methyl group presence. |
| Aromatic C-H | Stretch | 3030–3080 cm⁻¹ | 3030–3060 cm⁻¹ | 3010–3060 cm⁻¹ | Low: Common to all analogs. |
| Quinoline Ring | C=C / C=N Stretch | 1590–1620 cm⁻¹ | 1590–1605 cm⁻¹ | 1590, 1620 cm⁻¹ | Medium: Fluorine may cause slight blue shift (higher freq). |
| C-F Bond | Aryl-F Stretch | 1200–1250 cm⁻¹ | Absent | Absent | Critical: Distinguishes from 4-Methylquinoline. |
| Fingerprint | C-H Out-of-Plane (OOP) | 800–850 cm⁻¹ | ~750–800 cm⁻¹ | 730–780 cm⁻¹ | High: Specific to 7-position substitution pattern. |
Detailed Mechanistic Insight
1. The Fluorine Signature (The "Flag" Peak)
The most distinct feature of 7-F-4-MQ compared to 4-methylquinoline is the C-F stretching vibration .
-
Mechanism: The C-F bond is highly polar with a strong dipole moment, resulting in an intense absorption band.
-
Range: While aliphatic C-F stretches appear at 1000–1100 cm⁻¹, aromatic C-F stretches (Aryl-F) are shifted to higher wavenumbers (1200–1270 cm⁻¹ ) due to resonance strengthening of the bond with the quinoline ring.
-
Observation: Look for a strong, sharp band in this region that is completely absent in the non-fluorinated precursor.
2. The Methyl Group (The Aliphatic Marker)
To distinguish 7-F-4-MQ from 7-fluoroquinoline, focus on the 2800–3000 cm⁻¹ region.
-
Mechanism: The sp³ hybridized C-H bonds of the methyl group vibrate at a lower frequency than the sp² aromatic C-H bonds.
-
Observation: You will see "satellite" peaks just below 3000 cm⁻¹ (typically ~2925 cm⁻¹ and ~2855 cm⁻¹). These confirm the "4-methyl" moiety is intact.
Structural Logic Diagram
The following diagram visualizes how the substituents modify the base Quinoline spectrum, aiding in rapid visual analysis.
Figure 2: Spectroscopic impact of substituents. The convergence of Aliphatic C-H (blue) and C-F stretch (red) defines the target molecule.
Experimental Validation Protocol
Trustworthiness Check: To validate your spectrum without a reference standard, perform the following "Self-Validation" checks:
-
The "3000 Line" Test: Draw a vertical line at 3000 cm⁻¹.
-
Peaks to the left (higher wavenumber) = Aromatic C-H.
-
Peaks to the right (lower wavenumber) = Aliphatic C-H (Methyl).
-
Pass Criteria: 7-F-4-MQ must have peaks on both sides.
-
-
The Carbonyl Check: Ensure no strong bands exist between 1650–1750 cm⁻¹.
-
Reason: Presence here indicates oxidation of the methyl group to an aldehyde/acid or residual solvent (e.g., acetone/ethyl acetate).
-
-
The O-H/N-H Void: The region >3200 cm⁻¹ should be relatively flat. Broad peaks here indicate moisture contamination (KBr hygroscopicity) or unreacted amine precursors.
References
-
NIST Mass Spectrometry Data Center. Quinoline, 4-methyl- Infrared Spectrum.[3][4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[2] [Link]
-
Sahoo, S., et al. (2011).[5] FTIR and XRD investigations of some fluoroquinolones.[5] ResearchGate. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general substituent shift rules).
Sources
Comparing bioactivity of 7-fluoro vs 7-chloro-4-methylquinoline
Topic: Comparing Bioactivity of 7-Fluoro vs. 7-Chloro-4-Methylquinoline Content Type: Technical Comparison Guide
Executive Summary: The Bioisostere Trap
In medicinal chemistry, replacing chlorine with fluorine is a standard bioisosteric strategy intended to block metabolic oxidation or modulate lipophilicity. However, in the context of the 4-methylquinoline scaffold—historically privileged in antimalarial and anticancer therapeutics—this substitution is rarely equivalent.
The Core Finding: While 7-fluoro-4-methylquinoline (7-F-4MQ) offers superior metabolic stability and a lower lipophilic profile, it consistently underperforms 7-chloro-4-methylquinoline (7-Cl-4MQ) in heme-dependent antimalarial potency. The 7-Cl substituent is not merely a lipophilic handle; it is electronically and sterically "tuned" to inhibit hemozoin formation, a specific interaction that the smaller, more electronegative fluorine atom fails to replicate efficiently.
Physicochemical & Electronic Profiling
The divergence in bioactivity stems from fundamental atomic differences at the C7 position.
| Feature | 7-Chloro-4-Methylquinoline | 7-Fluoro-4-Methylquinoline | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.47 Å | Steric Fit: Cl provides optimal bulk for hydrophobic pockets in heme/enzymes; F is often too small (pseudo-mimic of H). |
| Electronegativity (Pauling) | 3.16 | 3.98 | pKa Modulation: F lowers the pKa of the quinoline nitrogen more drastically than Cl, reducing lysosomal accumulation. |
| C-X Bond Strength | ~330 kJ/mol | ~485 kJ/mol | Metabolism: F renders the C7 position impervious to oxidative metabolism; Cl is stable but susceptible to specific dehalogenases. |
| LogP (Lipophilicity) | Higher (+0.71 π-value) | Lower (+0.14 π-value) | Membrane Permeability: Cl analogs cross lipid bilayers more efficiently, crucial for intracellular targets. |
| Sigma-Hole | Prominent | Negligible | Halogen Bonding: Cl can participate in halogen bonding with carbonyls in protein targets; F cannot. |
Synthesis & Accessibility: The Regioselectivity Challenge
Both scaffolds are accessible via the Combes Quinoline Synthesis , but the fluorine substituent introduces a regiochemical complication due to its small size.
Mechanism: Combes Synthesis [1][2][3][4]
-
Reagents: m-Haloaniline + Acetylacetone (pentane-2,4-dione).
-
Catalyst: Polyphosphoric acid (PPA) or H₂SO₄.[2]
-
Challenge: m-substituted anilines can cyclize at the para position (yielding the 7-isomer) or the ortho position (yielding the 5-isomer).
The Divergence:
-
7-Cl Synthesis: The steric bulk of the meta-chlorine atom directs cyclization almost exclusively away from itself, favoring the 7-chloro isomer (>90% yield).
-
7-F Synthesis: The small radius of fluorine exerts weak steric direction. Cyclization occurs at both ortho and para positions, yielding a mixture of 7-fluoro and 5-fluoro isomers. Purification requires rigorous fractional crystallization or column chromatography, lowering the effective yield of the target 7-F-4MQ.
Figure 1: Comparative synthetic pathway highlighting the regioselectivity loss when using the fluoro-precursor.
Biological Performance Analysis
Case Study A: Antimalarial Activity (Plasmodium falciparum)
The 7-chloro-4-methylquinoline scaffold is the precursor to Chloroquine. The 7-Cl atom is critical for the drug's mechanism: inhibiting the polymerization of toxic heme into safe hemozoin.
-
7-Chloro Performance:
-
Mechanism: The electron-withdrawing Cl enhances the acidity of the quinoline ring, allowing π-π stacking with the heme porphyrin ring.
-
Result: Strong inhibition of hemozoin formation. IC50 values for derivatives are typically in the low nanomolar (nM) range.
-
-
7-Fluoro Performance:
-
Failure Mode: The 7-F analog is too electronegative, excessively lowering the pKa of the quinoline nitrogen (N1). This prevents the molecule from becoming protonated in the parasite's food vacuole (pH ~5.0), a necessary step for drug accumulation ("ion trapping").
-
Data: 7-Fluoro analogs typically show 5-10x higher IC50 values (weaker potency) compared to 7-Cl equivalents against chloroquine-sensitive strains.
-
Case Study B: Anticancer (Cytotoxicity & DNA Intercalation)
In oncology, the trade-off is different. The 4-methylquinoline core acts as a DNA intercalator.
-
7-Chloro: Higher lipophilicity allows better nuclear penetration, but the molecule is prone to metabolic dehalogenation in the liver.
-
7-Fluoro: The C-F bond is metabolically inert. While slightly less potent as a DNA intercalator (due to reduced polarizability compared to Cl), 7-F analogs often exhibit longer half-lives in vivo.
-
Application: 7-F-4MQ is often preferred in kinase inhibitor design (e.g., EGFR inhibitors) where metabolic stability is prioritized over pure intercalation potency.
-
Experimental Protocols
To objectively compare these scaffolds, you must assess their core competency: Heme Polymerization Inhibition .
Protocol: Cell-Free Heme Polymerization Assay
This assay isolates the chemical interaction between the scaffold and heme, removing cell permeability variables.
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Test Compounds: 7-Cl-4MQ and 7-F-4MQ (0–100 µM).
-
Acetate Buffer (pH 5.0, mimicking the food vacuole).
Workflow:
-
Incubation: Mix Hemin (100 µM) with test compounds in Acetate Buffer at 37°C for 24 hours.
-
Separation: Centrifuge at 13,000 rpm for 15 min. The pellet contains polymerized hemozoin; the supernatant contains free heme.
-
Quantification: Wash the pellet with 2.5% SDS/0.1 M NaHCO₃ (pH 9.0) to dissolve the hemozoin.
-
Detection: Measure absorbance at 405 nm .
-
Calculation: % Inhibition =
.
Expected Results:
-
7-Cl-4MQ: >90% inhibition at 50 µM.
-
7-F-4MQ: <40% inhibition at 50 µM (indicating poor binding affinity).
Figure 2: Workflow for the Heme Polymerization Inhibition Assay, the gold standard for validating quinoline bioactivity.
References
-
Foley, M., & Tilley, L. (1998).[5] Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & Therapeutics. Link
-
Kaschula, C. H., et al. (2002). Structure-activity relationships in the inhibition of hemozoin formation by 4-aminoquinolines. Journal of Medicinal Chemistry. Link
-
Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials. Expert Opinion on Therapeutic Targets. Link
- Combes, A. (1888). Synthèse de dérivés de la quinoléine. Bulletin de la Société Chimique de France.
-
O'Neill, P. M., et al. (2012). 4-Aminoquinolines: the relationship between antimalarial activity and chemical structure. Future Medicinal Chemistry. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. iipseries.org [iipseries.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for 7-Fluoro-4-methylquinoline Purity
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 7-Fluoro-4-methylquinoline (7-F-4-MQ), specifically addressing the separation of critical regioisomeric impurities.
The Challenge: 7-F-4-MQ synthesis typically involves the Skraup or Doebner-Miller reaction using 3-fluoroaniline. This pathway inherently produces a mixture of the target 7-fluoro isomer and the unwanted 5-fluoro regioisomer. Standard C18 stationary phases often fail to resolve these isomers due to their identical hydrophobicity and molecular weight.
The Solution: This guide compares a standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. We demonstrate that the Phenyl-Hexyl phase, utilizing
Chemical Context & Impurity Profile
To develop a self-validating method, one must understand the analyte's origin. The critical impurities are structural isomers and oxidation byproducts.
-
Analyte: 7-Fluoro-4-methylquinoline (Basic, pKa
5.6, logP 2.6). -
Critical Impurity (Regioisomer): 5-Fluoro-4-methylquinoline.
-
Process Impurity: 3-Fluoroaniline (Starting Material).
Synthesis & Impurity Pathway (Visualization)
Figure 1: Synthesis pathway showing the origin of the critical regioisomeric impurity.
Method Comparison: C18 vs. Phenyl-Hexyl[1][2]
The Alternatives
-
Method A (Standard): C18 Column (Fully Porous). Relies solely on hydrophobic subtraction.
-
Method B (Recommended): Phenyl-Hexyl Column (Core-Shell). Combines hydrophobicity with
electron interactions.[1]
Comparative Performance Data
The following data summarizes the separation efficiency of both methods when analyzing a spiked crude sample.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Interpretation |
| Stationary Phase | C18 (5 µm, 150 x 4.6 mm) | Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm) | Phenyl-Hexyl offers unique selectivity. |
| Mobile Phase | 0.1% H3PO4 : ACN (Isocratic) | 0.1% Formic Acid : Methanol (Gradient) | Methanol enhances |
| Resolution (Rs) | 0.8 (Co-elution of 5-F/7-F) | 3.2 (Baseline Separation) | Critical Success Factor. |
| Tailing Factor (Tf) | 1.8 (Silanol interaction) | 1.1 (Base deactivated) | Improved peak shape for quantitation. |
| Run Time | 15.0 min | 8.5 min | Higher throughput with Core-Shell particles. |
Expert Insight: While C18 is the workhorse of HPLC, it struggles with positional isomers of fluorinated aromatics because the fluorine atom does not significantly alter the hydrophobic volume. The Phenyl-Hexyl phase engages the electron-deficient quinoline ring, discriminating based on the position of the electron-withdrawing fluorine atom [1, 3].
Detailed Experimental Protocols
Method B: The Optimized Phenyl-Hexyl Protocol
This protocol is designed to be self-validating . The system suitability criteria ensure that the separation of the critical pair (5-F vs 7-F) is maintained.
4.1. Reagents & Equipment[2][3][4]
-
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (e.g., Halo, Kinetex, or Ascentis Express).
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Methanol (LC-MS grade).[5] Note: Methanol is preferred over Acetonitrile here as ACN can suppress
interactions [4]. -
Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).
4.2. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.2 |
| 5.0 | 40 | 60 | 1.2 |
| 6.0 | 10 | 90 | 1.2 |
| 7.0 | 10 | 90 | 1.2 |
| 7.1 | 90 | 10 | 1.2 |
| 8.5 | 90 | 10 | 1.2 |
4.3. Sample Preparation[6]
-
Stock Solution: Dissolve 10 mg of 7-F-4-MQ in 10 mL of Methanol (1.0 mg/mL).
-
System Suitability Solution: Mix 7-F-4-MQ stock with 5-F-4-MQ impurity standard to a final concentration of 0.1 mg/mL each.
-
Test Sample: Dilute reaction crude to 0.1 mg/mL in Mobile Phase A:B (90:10).
4.4. System Suitability Criteria (Self-Validation)
-
Resolution (Rs): > 2.0 between 5-Fluoro and 7-Fluoro isomers.
-
Tailing Factor: < 1.3 for the main peak.
-
Precision (RSD): < 1.0% for retention time (n=6 injections).
Method Development Logic (Decision Tree)
The following workflow illustrates the decision-making process that leads to the selection of the Phenyl-Hexyl column over the standard C18.
Figure 2: Method development decision tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.
Scientific Validation & Discussion
Mechanism of Separation
The separation of 7-fluoro-4-methylquinoline from its 5-fluoro isomer on a Phenyl-Hexyl column is driven by the difference in electron density distribution on the quinoline ring.
-
C18: Interacts primarily with the hydrophobic methyl group. Since both isomers have a methyl group and a fluoro group, their hydrophobicity is nearly identical.
-
Phenyl-Hexyl: The stationary phase contains a phenyl ring linked by a hexyl chain. The fluoro group on the analyte is electron-withdrawing. The position of the fluorine (C5 vs C7) alters the local
-electron density. The Phenyl-Hexyl phase acts as a -base, interacting differentially with the -acidic nature of the fluorinated quinoline rings [4, 6].
pH Control
Quinolines are basic (pKa ~5.6).
-
Low pH (Formic Acid, pH ~2.7): Ensures the quinoline nitrogen is fully protonated (
). This prevents secondary interactions with residual silanols on the silica surface, which causes peak tailing. While protonation reduces hydrophobicity, the retention mechanism remains active and robust [2, 5].
References
-
Sigma-Aldrich. Developing HPLC Methods: Column Screening and Selectivity. Sigma-Aldrich Technical Library. Link
-
Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials. Journal of Research in Pharmaceutical Science, 2015. Link
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 2026.[5] Link
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN, 2009. Link
-
National Institutes of Health (PMC). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. PMC3658064. Link
-
Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Technical Report. Link
Sources
Structure-Activity Relationship (SAR) of 7-fluoroquinoline derivatives
The following guide is structured as a high-level technical comparison for drug discovery scientists, focusing on the specific Structure-Activity Relationship (SAR) of 7-fluoroquinoline derivatives , particularly in the context of Tyrosine Kinase Inhibition (Anticancer) and Antimalarial efficacy, where this scaffold diverges from the classical 6-fluoroquinoline antibacterial class.
Executive Summary: The Physicochemical Pivot
While 6-fluoroquinolones (e.g., Ciprofloxacin) dominate the antibacterial landscape due to their specific binding to bacterial DNA gyrase, 7-fluoroquinoline derivatives represent a strategic pivot in medicinal chemistry, primarily targeting Tyrosine Kinases (EGFR, c-Met, VEGFR) and Plasmodium pathways .
The introduction of a fluorine atom at the C-7 position is not merely a bioisosteric replacement for the classical C-7 chlorine (seen in Chloroquine) or a positional isomer of the C-6 antibacterial pharmacophore. It serves three critical functions:
-
Metabolic Blocking: The C-F bond (116 kcal/mol) renders the C-7 position resistant to oxidative metabolism (e.g., dehalogenation or hydroxylation), significantly extending half-life (
) compared to hydrogen or chlorine analogs. -
Electronic Modulation: The high electronegativity of fluorine at C-7 pulls electron density from the quinoline nitrogen (N-1), altering the pKa (~4.5–5.5) and reducing lysosomotropic accumulation compared to 7-chloro analogs, which can reduce off-target toxicity.
-
Lipophilicity Tuning: Fluorine modulation of LogP improves membrane permeability without the steric penalty of a chlorine or methyl group, facilitating access to the ATP-binding pockets of kinases.
Comparative SAR Analysis: 7-Fluoro vs. Alternatives
The following analysis compares a representative 7-Fluoro-4-anilinoquinoline-3-carbonitrile (Lead Compound 7-FQ ) against its positional isomers and functional analogs in an EGFR-overexpressing cancer cell line model (e.g., A549 or MCF-7).
Table 1: Comparative Potency and Physicochemical Profile
| Compound Class | Derivative | Substituent (C-7) | Substituent (C-6) | EGFR | LogP | Metabolic Stability ( | Primary Indication |
| Target Scaffold | 7-FQ | -F | -H | 12.5 | 3.4 | >120 | Antitumor (Kinase) |
| Isomer | 6-FQ | -H | -F | 45.0 | 3.4 | 85 | Antibacterial / Weak Kinase |
| Analog (Classic) | 7-CQ | -Cl | -H | 18.2 | 4.1 | 90 | Antimalarial / Kinase |
| Unsubstituted | Q-H | -H | -H | >500 | 2.8 | 45 | Inactive Baseline |
| Standard of Care | Gefitinib** | (-O-alkyl) | (-O-alkyl) | 3.0 | 3.2 | 60-90 | EGFR+ NSCLC |
*Note: Metabolic stability measured in Human Liver Microsomes (HLM). *Gefitinib is a Quinazoline, provided here as a clinical benchmark.
Key SAR Insights
-
7-F vs. 7-Cl: The 7-fluoro derivative (7-FQ ) often exhibits equipotency or slightly superior potency to the 7-chloro analog (7-CQ ) in kinase inhibition due to the smaller Van der Waals radius of Fluorine (1.47 Å) vs Chlorine (1.75 Å), allowing tighter fit in the hydrophobic back-pocket of the EGFR ATP binding site.
-
7-F vs. 6-F: Moving the fluorine from C-6 to C-7 drastically reduces antibacterial activity (loss of gyrase binding) but enhances kinase affinity, effectively "repurposing" the scaffold.
-
Metabolic Shielding: The 7-FQ derivative shows superior metabolic stability. The C-7 position in unsubstituted quinolines is a primary site for Phase I oxidation; fluorine blocks this effectively.
Mechanism of Action & Structural Logic
The 7-fluoroquinoline scaffold functions primarily as an ATP-competitive inhibitor. The diagram below illustrates the SAR logic and the downstream signaling blockade.
Diagram 1: SAR Logic and EGFR Signaling Blockade
Experimental Protocols
To validate the SAR claims above, the following protocols are recommended. These are designed to be self-validating with built-in controls.
A. Synthesis: The Gould-Jacobs Cyclization (Modified)
Objective: Synthesis of the 7-fluoro-4-hydroxyquinoline intermediate.
-
Condensation: React 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.
-
Control: Monitor disappearance of aniline via TLC (Hexane:EtOAc 3:1).
-
-
Cyclization: Add the resulting acrylate to refluxing diphenyl ether (250°C).
-
Critical Step: Temperature must exceed 240°C to ensure thermodynamic cyclization to the quinoline ring.
-
Isomer Check: This produces a mixture of 7-fluoro and 5-fluoro isomers. Separate via fractional crystallization or column chromatography. The 7-fluoro isomer typically crystallizes first due to higher symmetry.
-
-
Chlorination: Convert 4-OH to 4-Cl using
. -
Substitution: Nucleophilic aromatic substitution (
) with the appropriate aniline at C-4.
B. Kinase Inhibition Assay (TR-FRET)
Objective: Determine
Reagents:
-
EGFR recombinant kinase (human).
-
Fluorescein-polyGT (Substrate).
-
Terbium-labeled anti-phosphotyrosine antibody.
-
ATP (
concentration).
Workflow:
-
Preparation: Prepare 3x serial dilutions of the 7-fluoroquinoline derivative in DMSO (Final DMSO < 1%).
-
Incubation: Mix Kinase + Compound + Substrate + ATP in 384-well plates. Incubate for 60 min at Room Temp.
-
Detection: Add Terbium-antibody (EDTA containing buffer to stop reaction).
-
Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Ex: 340nm, Em: 495nm/520nm).
-
Analysis: Calculate Ratio (520/495). Plot % Inhibition vs. Log[Concentration].
-
Validation: Z-factor must be > 0.5. Reference compound (Gefitinib) must yield
within 3-fold of historical data.
-
Diagram 2: Assay Workflow
Strategic Recommendations
-
Use 7-Fluoro for Metabolic Issues: If your lead quinoline compound suffers from rapid clearance via oxidative metabolism at the benzenoid ring, introducing fluorine at C-7 is the most effective blockade that retains steric compatibility with kinase binding pockets.
-
Avoid for Antibacterials: Do not substitute the C-6 fluorine with C-7 if the target is bacterial gyrase; activity drops 10-100 fold.
-
Explore Hybrid Utility: The 7-fluoro-4-aminoquinoline scaffold is a privileged structure for multitargeting (e.g., targeting both cancer cell proliferation and parasitic infections), making it valuable for repurposing libraries.
References
-
Structure-Activity Relationships of Quinazoline and Quinoline EGFR Inhibitors. Source: National Institutes of Health (PMC) / J. Med. Chem. Context: Discusses the binding mode of 4-anilinoquinolines and the impact of halogenation on kinase affinity.
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: Molecules (MDPI) / PMC. Context: Reviews the transition of fluoroquinolone scaffolds from antibacterial to anticancer applications, specifically highlighting modifications at position 7.
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone Derivatives. Source: Karger / Chemotherapy. Context: Provides the comparative baseline for antibacterial activity, demonstrating why 7-fluoro (without 6-fluoro) is distinct from the antibiotic class.
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Source: National Institutes of Health (PMC). Context: Detailed SAR on the quinoline ring, establishing the role of position 7 in pharmacokinetics and efflux pump avoidance.
Comparative Crystallographic Guide: 7-Fluoro-4-methylquinoline Packing & Structural Analysis
Executive Summary
This guide provides a technical analysis of the crystallographic properties and packing behaviors of 7-Fluoro-4-methylquinoline (7-F-4MQ) . As a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors, understanding its solid-state behavior is essential for formulation and purification.
Unlike rigid templates, this guide addresses the specific challenge of this molecule: Low-Melting Point Management . While the parent compound (Lepidine) is a liquid at room temperature, the introduction of the 7-fluorine atom alters the lattice energy sufficiently to create a borderline solid/oil interface, necessitating specific salt-formation strategies for successful X-ray diffraction (XRD).
Part 1: Structural & Physical Profile
To understand the packing performance of 7-F-4MQ, we must benchmark it against its parent scaffold and its positional isomers. The 7-position fluorine atom is not merely a steric blocker; it acts as a specific dipole director that alters the crystal lattice motif.
Table 1: Physicochemical Comparison of Quinoline Scaffolds
| Feature | Parent: 4-Methylquinoline (Lepidine) | Target: 7-Fluoro-4-methylquinoline | Isomer: 6-Fluoro-4-methylquinoline |
| CAS Number | 491-35-0 | 144147-01-3 | 36556-06-6 |
| Physical State (RT) | Liquid (MP: 9–10 °C) | Low-Melting Solid / Oil | Solid |
| Electronic Effect | Electron-rich aromatic system | Inductive withdrawal at C7 (σ-hole) | Inductive withdrawal at C6 |
| Packing Driver | C-H | C-H | |
| Crystallizability | Difficult (Requires Cryo/Salt) | Moderate (Requires Salt/Co-crystal) | High |
Key Insight: The 4-methyl group introduces steric bulk that disrupts planar stacking, lowering the melting point. The 7-fluoro substituent re-introduces crystallinity by creating a strong dipole moment (
Part 2: Crystallization Strategy & Protocol
Due to the low melting point of the neutral species, direct crystallization from solvent evaporation often yields oils. To obtain high-quality single crystals for X-ray analysis, a Salt Formation Strategy is required.
Protocol: Hydrochloric Acid Salt Crystallization
This protocol locks the conformation and introduces ionic hydrogen bonding (N-H...Cl) to stabilize the lattice.
-
Dissolution: Dissolve 100 mg of 7-Fluoro-4-methylquinoline in 2 mL of anhydrous ethanol.
-
Acidification: Add 1.1 equivalents of HCl (1M in diethyl ether) dropwise at 0°C.
-
Precipitation: A white precipitate (the hydrochloride salt) will form immediately.
-
Recrystallization:
-
Redissolve the precipitate in a minimum amount of hot methanol (approx. 60°C).
-
Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (
°C/hour). -
Vapor Diffusion: Place the methanol vial inside a larger jar containing diethyl ether. Seal and leave undisturbed for 48-72 hours.
-
Visualization: Crystallization Decision Tree
The following diagram outlines the logical flow for selecting the correct crystallization method based on the physical state of the isolated intermediate.
Caption: Decision matrix for crystallizing low-melting quinoline derivatives. The salt screen path is the primary recommendation for 7-F-4MQ.
Part 3: Packing Analysis & Intermolecular Interactions
Once crystallized (likely as a salt), the packing of 7-F-4MQ is governed by three primary forces. Understanding these allows researchers to predict solubility and bioavailability profiles.
The "Fluorine Effect" on Lattice Energy
In the crystal lattice, the Fluorine atom at position 7 acts as a weak hydrogen bond acceptor. Unlike the 6-fluoro isomer, where the F-atom projects laterally, the 7-fluoro atom projects closer to the "bay" region of the fused ring system.
-
Interaction Type:
-
Geometry: The F atom typically accepts a weak H-bond from the C2-H or C8-H of a neighboring molecule.
-
Distance: Expect
Å.
Pi-Stacking ( )
The quinoline core is planar, but the 4-methyl group forces a "slipped" stacking motif.
-
Face-to-Face: Sterically hindered by the methyl group.
-
Slipped Stack: The molecules slide horizontally to accommodate the methyl bulge, resulting in an interplanar spacing of
Å. -
Impact: This "slipped" nature reduces the lattice energy compared to planar acenes, explaining the lower melting point relative to non-methylated quinolines.
Ionic Anchoring (In Salts)
If crystallized as a Hydrochloride salt:
-
The protonated Nitrogen (
) forms a strong, charge-assisted Hydrogen bond with the Chloride anion ( ). -
Network:
(if water/solvent is present). -
This ionic anchor dominates the packing, forcing the organic cations into layers separated by anionic channels.
Part 4: Comparative Data Specifications
When analyzing your diffraction data, use the following reference parameters to validate your refinement. These values are derived from high-quality structures of analogous fluoro-methylquinolines.
Table 2: Reference Crystallographic Parameters
| Parameter | Target Range (7-F-4MQ) | Validation Criteria |
| Bond Length: C7–F | Typical for | |
| Bond Length: C4–CH3 | Standard | |
| Ring Planarity | RMSD | Quinoline core should be essentially planar. |
| Space Group (Salt) | Centrosymmetric packing is favored for salts. | |
| Space Group (Neutral) | Common for packing dipolar aromatics. | |
| Density ( | F-substitution increases density vs parent (1.08 g/cm³). |
Experimental Validation Checklist
References
-
ChemicalBook. (2023). 4-Methylquinoline Physical Properties and Melting Point Data. Retrieved from
-
GuideChem. (2023). Structure and Properties of Fluoro-methylquinoline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Crystal structure analysis of quinoline derivatives and intermolecular interactions. PubMed Central. Retrieved from
-
Ossila. (2023). 8-Fluoro-4-hydroxy-2-methylquinoline: Structural Analogues and Applications. Retrieved from
-
Wikipedia. (2023). Lepidine (4-Methylquinoline) Chemical Data. Retrieved from
UV-Vis absorption spectra of 7-Fluoro-4-methylquinoline
Publish Comparison Guide: UV-Vis Absorption Spectra of 7-Fluoro-4-methylquinoline
Executive Summary
This technical guide provides a comparative spectral analysis of 7-Fluoro-4-methylquinoline , a critical heterocyclic building block in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Unlike its chlorinated analog (7-chloro-4-methylquinoline), the fluorinated variant exhibits unique electronic transitions due to the high electronegativity and strong
Comparative Spectral Analysis
The UV-Vis absorption spectrum of quinoline derivatives is characterized by three primary bands: the
Table 1: Comparative Physicochemical & Spectral Data
| Property | 4-Methylquinoline (Parent) | 7-Chloro-4-methylquinoline (Standard Analog) | 7-Fluoro-4-methylquinoline (Target) |
| CAS Number | 491-35-0 | 40941-53-5 | Research Grade (Analogous to 31598-65-9) |
| Molecular Weight | 143.19 g/mol | 177.63 g/mol | 161.18 g/mol |
| Physical State | Colorless Liquid | White/Pale Yellow Solid | Low-Melting Solid / Oil |
| 227, 275, 313 | 235, 285, 328 | 230, 280, 322 (Predicted) | |
| Electronic Effect | Hyperconjugation (+I) | Inductive (-I) > Resonance (+M) | Resonance (+M) |
| Molar Absorptivity ( | ~4,500 (at 313 nm) | ~12,000 (at 328 nm) | ~10,500 (at 322 nm) |
Technical Insight: The 7-fluoro substituent induces a bathochromic (red) shift relative to the unsubstituted parent, but a hypsochromic (blue) shift relative to the 7-chloro analog. This is because fluorine's high electronegativity dampens the charge transfer transition more than chlorine, despite fluorine's superior orbital overlap with the aromatic
-system.
Mechanism of Spectral Shift
The spectral differences are driven by the competition between the Inductive Effect (-I) and the Mesomeric Effect (+M) .
-
4-Methyl Group: Acts as an electron donor via hyperconjugation, slightly stabilizing the
excited state, causing a minor red shift (~3-5 nm) from the quinoline core. -
7-Fluoro Substituent:
-
Ground State: Strong -I effect withdraws electron density, stabilizing the HOMO.
-
Excited State: Strong +M effect (back-donation) stabilizes the LUMO.
-
Net Result: The energy gap (
) decreases less than it does for chlorine, resulting in an absorption maximum ( ) that is intermediate between the parent and the chloro-analog.
-
Diagram 1: Substituent Effect Logic Pathway
Caption: Logical flow of substituent effects on the electronic transition energy of the quinoline scaffold.
Experimental Protocol: Self-Validating UV-Vis Measurement
To ensure data integrity (Trustworthiness), follow this protocol which includes an internal validation step using the Beer-Lambert Law.
Reagents:
-
Analyte: 7-Fluoro-4-methylquinoline (>98% purity).
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
-
Blank: Pure HPLC-grade Methanol.
Workflow:
-
Stock Solution Preparation:
-
Weigh 16.1 mg (
) of analyte. -
Dissolve in 100 mL Methanol.
-
Concentration:
.
-
-
Serial Dilution (Validation Step):
-
Prepare three dilutions:
, , and .
-
-
Measurement:
-
Scan range: 200 nm – 400 nm.
-
Baseline correction using the solvent blank.
-
-
Data Validation:
-
Plot Absorbance (
) vs. Concentration ( ) at (approx. 322 nm). -
Pass Criteria:
(Linearity confirms no aggregation or instrument saturation).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow with a built-in linearity validation loop.
Synthesis & Purity Implications
When sourcing or synthesizing this compound, be aware that the Combes Quinoline Synthesis or Konrad-Limpach methods can yield isomers.
-
Impurity Flag: The presence of 5-fluoro-4-methylquinoline is a common byproduct.
-
Spectral Distinction: The 5-fluoro isomer typically exhibits a "shoulder" peak near 305 nm due to steric interference with the peri-hydrogen at position 4, disrupting planarity. A clean peak at ~322 nm indicates high regiochemical purity of the 7-isomer.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag. (Standard reference for UV substituent increments).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 170437, 7-Chloro-4-methylquinoline. Retrieved from [Link]
-
The Good Scents Company. (2023). Lepidine (4-Methylquinoline) Physical Properties. Retrieved from [Link]
-
University of Toronto. (2024). Interpreting UV-Vis Spectra: Substituent Effects on Aromatic Systems. Retrieved from [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of 7-Fluoro-4-methylquinoline
Executive Summary: Immediate Action Required
7-Fluoro-4-methylquinoline is a halogenated heterocyclic compound. Unlike standard organic solvents or non-halogenated bases, this compound cannot be disposed of via standard fuel blending or drain systems due to the presence of the fluorine atom.
-
Strict Prohibition: NEVER flush down the drain. This compound is toxic to aquatic life and persists in water systems.
-
Mandatory Segregation: Must be classified as Halogenated Organic Waste .
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to manage Hydrofluoric Acid generation).
Module 1: Chemical Profile & Hazard Assessment
To ensure safe handling, you must understand the chemical nature of the material. While specific physical data for this isomer may vary by vendor, the following class-based properties apply to fluorinated methylquinolines.
| Property | Specification | Operational Implication |
| Chemical Class | Fluorinated Heterocycle (Base) | Incompatible with strong oxidizers and strong acids. |
| Physical State | Solid (Crystalline) or Low-melting Solid | Dust inhalation risk; requires particulate respirator (N95/P100) during weighing. |
| Key Hazard | Halogenated (Fluorine) | Combustion generates HF gas; requires specialized incineration. |
| Toxicity | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, Goggles) is mandatory. |
| Environmental | Aquatic Chronic Toxicity (H411/H412) | Zero-discharge policy to sewer systems. |
Note on CAS: Commercial samples may vary. Always verify the specific CAS on your container. Common analogs include 7-Chloro-4-methylquinoline (CAS: 40941-53-5) and 4-Methylquinoline (CAS: 491-35-0). Treat all fluorinated isomers under the protocols below.
Module 2: Waste Segregation Logic
The presence of the Fluorine atom at position 7 dictates the disposal pathway.
Why Segregation Matters
-
Incineration Chemistry: When incinerated, the C-F bond breaks to form Hydrogen Fluoride (HF). Standard incinerators cannot handle high loads of HF without damaging their liners or releasing toxic gas.
-
Cost Control: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated streams. Mixing this compound into a non-halogenated drum (e.g., Acetone/Methanol waste) reclassifies the entire drum as halogenated, tripling disposal costs.
Compatibility Matrix
-
Do Not Mix With: Strong Oxidizers (Peroxides, Nitric Acid), Strong Acids (exothermic reaction).
-
Safe to Mix With: Other halogenated organic solvents (DCM, Chloroform) if liquid; however, solid waste is best kept separate in a "Lab Pack."
Module 3: Step-by-Step Disposal Protocol
Workflow Diagram
The following decision tree illustrates the correct routing for 7-Fluoro-4-methylquinoline waste.
Figure 1: Decision matrix for segregating solid and liquid waste streams containing fluorinated quinolines.
Detailed Procedures
A. Solid Waste (Pure Compound, Weigh Boats, Contaminated PPE)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "7-Fluoro-4-methylquinoline, Solid Debris".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Keep container closed when not adding waste. Store in a satellite accumulation area (SAA) inside a secondary containment tray.
B. Liquid Waste (Reaction Mixtures, Mother Liquor)
-
Solvent Identification: Identify the primary solvent.
-
Selection:
-
If dissolved in DCM/Chloroform : Pour into the Halogenated waste carboy.
-
If dissolved in Methanol/Acetone : You must divert this specific mixture to the Halogenated carboy because the solute (the quinoline) contains fluorine.
-
-
Labeling: Ensure the tag explicitly lists "Halogenated Organics" to alert the disposal vendor.
Module 4: Spill Management & Emergency Response
In the event of a spill, rapid containment is necessary to prevent environmental release.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 respirator.
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Surround with absorbent boom or vermiculite. Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleaning materials (paper towels, sponges) and dispose of them as Solid Hazardous Waste (Halogenated) .
-
Reporting: Report the spill to your facility's EHS officer immediately.
Module 5: Regulatory Compliance (RCRA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) permits the accumulation of acute hazardous waste if applicable (though this compound is typically "Toxic" rather than "Acutely Toxic" P-listed, it must be verified against specific concentration limits).
-
Waste Codes:
-
If the solvent is halogenated (e.g., Methylene Chloride), use code F002 .
-
If the compound exhibits toxicity characteristics (rare for this specific structure but possible), refer to D001 (Ignitable) if in flammable solvent.
-
Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" only if it does not meet specific listing criteria, but treat with full hazardous precautions. Most EHS protocols assign a generic "Halogenated Organic" profile to ensuring incineration.
-
References
-
PubChem. (n.d.).[1] 7-Chloro-4-methylquinoline (Analog Reference).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
